2-(3-Aminophenyl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRGZCXUWSHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406620 | |
| Record name | 2-(3-aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4623-24-9 | |
| Record name | 2-(3-aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Amino-phenyl)-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 3-aminobenzyl cyanide
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminobenzyl Cyanide
Abstract
3-Aminobenzyl cyanide, also known as 2-(3-aminophenyl)acetonitrile, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, incorporating a nucleophilic amino group, an electrophilic nitrile, and an aromatic scaffold, makes it a valuable precursor for a diverse range of heterocyclic compounds and pharmaceutical intermediates.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction design, process optimization, drug development, and safety management. This guide provides a comprehensive analysis of the core physicochemical characteristics of 3-aminobenzyl cyanide, supported by established experimental protocols and spectroscopic data interpretation, to serve as a vital resource for researchers, chemists, and drug development professionals.
Molecular Structure and Core Properties
The identity and behavior of a chemical compound are fundamentally dictated by its molecular structure. 3-Aminobenzyl cyanide (C₈H₈N₂) consists of a benzene ring substituted with an amino group (-NH₂) and a cyanomethyl group (-CH₂CN) at the meta position. This arrangement governs its polarity, reactivity, and intermolecular interactions.
Table 1: Core Molecular and Physical Properties of 3-Aminobenzyl Cyanide
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | m-Aminophenylacetonitrile, 3-(Cyanomethyl)aniline | [1][2] |
| CAS Number | 4623-24-9 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Yellow to brown liquid or solid | [1][2] |
| Melting Point | 137-138 °C | [1][2] |
| Boiling Point | 183-187 °C at 13 Torr | [1][2] |
| Predicted Density | 1.120 ± 0.06 g/cm³ | [1][2] |
The melting point is a critical indicator of purity. A sharp melting range, as cited, suggests a relatively pure substance, whereas impurities would typically cause a depression and broadening of the melting range.[3] The boiling point, measured under reduced pressure, indicates that the compound is susceptible to decomposition at atmospheric pressure, a common trait for molecules with multiple reactive functional groups.
Caption: Influence of functional groups on physicochemical properties.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural verification and purity assessment of synthesized compounds. [4]The unique combination of functional groups in 3-aminobenzyl cyanide gives rise to a distinct spectral fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [5] Table 2: Predicted FT-IR Spectral Data for 3-Aminobenzyl Cyanide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium to Weak |
| ~2250 | C≡N Stretch | Nitrile | Sharp, Medium-Strong |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
The sharp absorption around 2250 cm⁻¹ is highly characteristic of the nitrile group. [4][5]The presence of two bands in the 3500-3300 cm⁻¹ region is a definitive indicator of the primary amine's symmetric and asymmetric stretching modes. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [4][7] Table 3: Predicted ¹H NMR Spectral Data for 3-Aminobenzyl Cyanide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 1H | Aromatic H |
| ~6.6-6.8 | Multiplet | 3H | Aromatic H |
| ~3.7 | Singlet | 2H | -CH₂-CN |
| ~3.5-4.0 | Broad Singlet | 2H | -NH₂ |
Causality: The protons of the cyanomethyl group (-CH₂-) appear as a singlet because they have no adjacent protons, and their chemical shift around 3.7 ppm is due to the deshielding effect of the adjacent nitrile group. [8]The amino protons typically appear as a broad singlet and are exchangeable with D₂O.
Table 4: Predicted ¹³C NMR Spectral Data for 3-Aminobenzyl Cyanide
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | Aromatic C-NH₂ |
| ~130 | Aromatic C-H |
| ~120-125 | Aromatic C-CH₂CN |
| ~118 | -C≡N |
| ~115-117 | Aromatic C-H |
| ~25-30 | -CH₂-CN |
Causality: The nitrile carbon is characteristically found in the 115-125 ppm range. [5][8]It often appears as a peak of lower intensity due to its long relaxation time and lack of directly attached protons.
Experimental Methodologies
The trustworthiness of physicochemical data hinges on the application of robust and validated experimental protocols.
Protocol: Melting Point Determination via Capillary Method
This method is a standard procedure for determining the melting point of a crystalline solid. [9] Objective: To determine the melting range of a solid sample to assess its identity and purity.
Methodology:
-
Sample Preparation: Ensure the 3-aminobenzyl cyanide sample is completely dry and finely powdered. [10]2. Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm. [10]An improperly packed or overly filled tube can lead to an artificially broad melting range. [10]3. Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. [11]4. Heating:
-
For an unknown or initial measurement, use a rapid heating rate (e.g., 10 °C/min) to find an approximate melting point. [11] * For an accurate measurement, allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute. [10]5. Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁). [10] * Record the temperature at which the entire sample has transformed into a transparent liquid (T₂). [10] * The melting range is reported as T₁ - T₂.
-
Protocol: Aqueous Solubility Determination via Shake-Flask Method
This is a classical and reliable method for determining the solubility of a compound in a specific solvent.
Objective: To determine the equilibrium solubility of 3-aminobenzyl cyanide in water at a specified temperature.
Methodology:
-
Preparation: Add an excess amount of solid 3-aminobenzyl cyanide to a known volume of distilled water in a sealed, airtight flask. The presence of undissolved solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample to separate the solid from the saturated solution.
-
Sampling and Analysis: Carefully extract an aliquot of the clear, supernatant solution.
-
Quantification: Analyze the concentration of 3-aminobenzyl cyanide in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature, typically expressed in mg/mL or mol/L.
Caption: General workflow for physicochemical characterization.
Safety, Handling, and Reactivity
Proper handling of 3-aminobenzyl cyanide is essential due to its potential hazards.
-
Hazards: While specific data for the 3-amino isomer is limited, related aminobenzyl cyanides are classified as harmful if swallowed, in contact with skin, or if inhaled. [12][13]They can cause skin and serious eye irritation. [12]Upon decomposition, nitriles can release toxic fumes like hydrogen cyanide. [14]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [15][16]Avoid breathing dust or vapors. [15]* Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere. [1][2]* Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents. [14]
Conclusion
3-Aminobenzyl cyanide is a compound with a rich chemical profile defined by the interplay of its amino, nitrile, and aromatic functionalities. Its moderate polarity, defined melting point, characteristic spectroscopic signatures, and specific reactivity make it a well-defined building block for chemical synthesis. The data and protocols presented in this guide offer a comprehensive foundation for scientists to handle, characterize, and effectively utilize this compound in research and development, ensuring both scientific integrity and operational safety.
References
- PrepChem. (n.d.). Synthesis of 3-aminobenzyl cyanide. PrepChem.com.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- wikiHow. (n.d.). How to Determine Solubility. wikiHow.
- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
- University of Alberta. (n.d.). Melting point determination.
- Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 50(18), 10045–10054.
- ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- SSERC. (n.d.). Melting point determination.
- Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
- Semantic Scholar. (n.d.). Handbook for estimating physicochemical properties of organic compounds.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- PubMed. (2005, January 14). FT-Raman and FTIR Spectra, Assignments and Ab Initio Calculations of 2-aminobenzyl Alcohol.
- National Center for Biotechnology Information. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives.
- ResearchGate. (n.d.). FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol | Request PDF.
- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.
- Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds.
- SpectraBase. (n.d.). 3-Aminobenzyl alcohol - Optional[FTIR] - Spectrum.
- NIST. (n.d.). 2-Aminobenzyl alcohol. NIST WebBook.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PrepChem. (n.d.). Synthesis of p-amino benzyl cyanide. PrepChem.com.
- Organic Syntheses. (n.d.). Benzyl Cyanide.
- PubChem. (n.d.). 3-Aminobenzonitrile.
- PubChem. (n.d.). Bromobenzyl Cyanide.
Sources
- 1. M-AMINOBENZYL CYANIDE | 4623-24-9 [chemicalbook.com]
- 2. 4623-24-9 CAS MSDS (M-AMINOBENZYL CYANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 2-(3-Aminophenyl)acetonitrile (CAS: 4623-24-9)
This compound, with CAS Registry Number 4623-24-9, is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, featuring a reactive primary aromatic amine and a versatile nitrile group on a phenylacetonitrile scaffold, positions it as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and materials science research. For drug development professionals, understanding the nuances of this molecule's reactivity and handling is paramount for leveraging its full potential in the creation of novel chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective application in research and development. This compound is typically supplied as a yellow to brown liquid, a physical state that dictates its handling and reaction setup.[1][2]
Physical and Chemical Properties
The key physicochemical data for this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 4623-24-9 | [1][2][3][4] |
| Molecular Formula | C₈H₈N₂ | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [2][3][4] |
| Appearance | Yellow to Brown Liquid | [1][2][4] |
| Boiling Point | 307.4 °C at 760 mmHg | [3] |
| Melting Point | 137-138 °C | [3] |
| Flash Point | 139.7 °C | [3] |
| Purity | Typically ≥95% | [1][2][4] |
| Storage | Store at 2-8°C, protected from light in an inert atmosphere. | [1][3][4][5] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following table outlines the expected characteristic signals in key spectroscopic methods.
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons (4H) typically appear as multiplets in the δ 6.5-7.2 ppm range. The benzylic methylene protons (-CH₂CN) usually present as a singlet around δ 3.7 ppm. The amine protons (-NH₂) exhibit a broad singlet, the chemical shift of which is concentration-dependent but often found between δ 3.5-5.0 ppm.[6] |
| ¹³C NMR | Aromatic carbons would appear in the δ 110-150 ppm region. The nitrile carbon (-C≡N) is expected around δ 118-120 ppm, and the methylene carbon (-CH₂CN) signal would be found further upfield. |
| Infrared (IR) | Primary amine N-H stretching appears as two distinct bands in the 3350-3500 cm⁻¹ region.[6] The nitrile C≡N stretch is a sharp, medium-intensity band around 2240-2260 cm⁻¹.[7] Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C ring stretching bands appear in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 132.16. |
Synthesis and Manufacturing
The most common and industrially scalable approach to synthesizing this compound involves the selective reduction of the corresponding nitro precursor, 2-(3-nitrophenyl)acetonitrile. This transformation is a cornerstone of aromatic amine synthesis due to the wide availability of nitroaromatic starting materials.
Recommended Synthetic Protocol: Catalytic Hydrogen Transfer Reduction
This method is preferred for its mild reaction conditions, high yields, and operational simplicity, avoiding the need for high-pressure hydrogenation equipment. A well-established procedure involves using hydrazine hydrate as the hydrogen source in the presence of a metal catalyst like Raney Nickel.[8]
Reaction: 2-(3-Nitrophenyl)acetonitrile → this compound
Reagents & Equipment:
-
2-(3-nitrophenyl)acetonitrile
-
Ethanol (Solvent)
-
Raney Nickel (Catalyst, ~5% w/w)
-
Hydrazine Hydrate (80% solution)
-
Reaction flask with magnetic stirring, condenser, and nitrogen inlet
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-nitrophenyl)acetonitrile (1 equivalent) in ethanol (approx. 10 mL per gram of substrate).
-
Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 5% by weight relative to the nitro compound). Caution: Raney Nickel is pyrophoric and must be handled as a slurry in water or ethanol.
-
Hydrazine Addition: While stirring the suspension vigorously at room temperature (20-30°C), add hydrazine hydrate (3 equivalents) dropwise over 30 minutes. An exothermic reaction is expected; maintain the temperature below 40°C with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of ethanol. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.
-
Workup: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and excess hydrazine.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a light yellow to brown liquid.[8]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic primary amine and the electrophilic nitrile. This allows for selective transformations to build molecular complexity.
Reactions at the Amino Group
The primary aromatic amine is a versatile nucleophile and a convenient handle for a variety of chemical modifications.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide linkages, a common strategy in medicinal chemistry to modulate physicochemical properties.
-
N-Alkylation: Can undergo alkylation with alkyl halides, though selectivity can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.
-
Schiff Base Formation: Condenses with aldehydes and ketones under dehydrating conditions to form imines (Schiff bases), which are valuable intermediates for further functionalization.[9]
-
Diazotization: The amine can be converted to a diazonium salt, which is a gateway to a vast number of transformations, including Sandmeyer-type reactions to install halides, cyano, or hydroxyl groups.
Reactions at the Nitrile Group
The nitrile group can be transformed into other important functionalities, expanding the synthetic possibilities.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 3-aminophenylacetic acid or its corresponding amide. This conversion is fundamental in the synthesis of certain pharmaceuticals.[10]
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding 2-(3-aminophenyl)ethan-1-amine. This creates a valuable diamine building block.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles (via reaction with azides) or thiazoles, which are privileged structures in drug discovery.
Sources
- 1. This compound, CasNo.4623-24-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 4623-24-9 [sigmaaldrich.com]
- 4. This compound | 4623-24-9 [sigmaaldrich.cn]
- 5. This compound [myskinrecipes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. CN104356026A - Preparation method of p-aminophenyl acetonitrile - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. innospk.com [innospk.com]
Structure and properties of "2-(3-Aminophenyl)acetonitrile"
An In-depth Technical Guide to 2-(3-Aminophenyl)acetonitrile
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core properties, synthesis, reactivity, and analytical characterization, grounding all claims in authoritative data.
Introduction: A Versatile Aromatic Building Block
This compound, CAS No. 4623-24-9, is an aromatic organic compound featuring a central benzene ring substituted with a primary amine group and a cyanomethyl (-CH₂CN) group at the meta-position.[1] This unique arrangement of functional groups—a nucleophilic amine and an adaptable nitrile—renders it a highly valuable building block in synthetic organic chemistry.[1] Its utility is most pronounced in the synthesis of pharmaceutical intermediates and other complex specialty chemicals, where its structure serves as a scaffold for molecular diversification.[1][2]
The presence of both an amine and a nitrile allows for orthogonal chemical transformations, providing synthetic chemists with a flexible tool to construct a wide array of molecular architectures. This guide will explore the fundamental characteristics and practical applications of this important intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory or industrial setting. The properties of this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 4623-24-9 | [2][3] |
| Molecular Formula | C₈H₈N₂ | [2][3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | (3-aminophenyl)acetonitrile | |
| Appearance | Yellow to brown liquid | [2] |
| Purity | Typically ≥96% | [3] |
| Boiling Point | 307.4 °C at 760 mmHg | |
| Melting Point | 137-138 °C (Note: Some sources list it as a liquid at RT) | |
| Flash Point | 139.7 °C | |
| Solubility | Miscible with many organic solvents like ethanol.[4][5] Slightly soluble in water. |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum would be expected to show signals corresponding to the aromatic protons (in the range of 6.5-7.5 ppm), a singlet for the two methylene protons (-CH₂) adjacent to the nitrile group, and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts can vary based on the deuterated solvent used.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon (typically downfield, around 115-125 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of approximately 132. Subsequent fragmentation patterns would help confirm the structure.[7]
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the reduction of its nitro precursor, a common and efficient strategy in aromatic chemistry.
General Synthesis Route: Nitro Group Reduction
The most field-proven approach for preparing this compound is the selective reduction of 2-(3-nitrophenyl)acetonitrile. This transformation requires a reagent that can reduce the nitro group to an amine without affecting the nitrile functionality. A classic and highly effective method is catalytic hydrogenation or transfer hydrogenation.
The use of hydrazine hydrate in the presence of a metal catalyst like Raney Nickel is a well-established protocol for this type of chemoselective reduction.[4] The catalyst facilitates the transfer of hydrogen from hydrazine to the nitro group, leading to the desired amine with high yield and purity. This method is favored for its mild reaction conditions and operational simplicity.[4]
Caption: General workflow for the synthesis of this compound.
Exemplary Synthesis Protocol
This protocol is based on established methods for nitro group reduction.[4]
Objective: To synthesize this compound from 2-(3-nitrophenyl)acetonitrile.
Materials:
-
2-(3-nitrophenyl)acetonitrile
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95% or absolute)
-
Celite or filter aid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-nitrophenyl)acetonitrile (1 equivalent) in ethanol (approx. 10 mL per gram of starting material).
-
Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 5-10% by weight of the starting material).
-
Reaction Initiation: Begin vigorous stirring. Slowly add hydrazine hydrate (3-4 equivalents) dropwise via an addition funnel at room temperature. The addition may be exothermic; control the rate to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux (if not already refluxing) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with ethanol or water.
-
Isolation: Wash the filter cake with a small amount of ethanol. Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound is the cornerstone of its utility.
-
Reactions of the Amine Group: The primary aromatic amine is a versatile handle. It can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH). It can also be readily acylated to form amides or alkylated.
-
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form 3-aminophenylacetic acid, a valuable precursor. Alternatively, it can be reduced (e.g., using LiAlH₄ or catalytic hydrogenation under more stringent conditions) to yield 2-(3-aminophenyl)ethan-1-amine, a diamine building block.
Caption: Standard analytical workflow for identity and purity verification.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Sample Preparation: Prepare the sample to be tested at the same concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area percentage of the main peak. The identity is confirmed by comparing the retention time to that of a reference standard.
Conclusion
This compound stands out as a chemical intermediate of significant value. Its strategic placement of amine and nitrile functional groups provides a rich platform for synthetic diversification, making it a key component in the toolbox of medicinal and materials chemists. From its straightforward synthesis via nitro reduction to its application in building complex molecular frameworks, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in research and development.
References
- This compound | 4623-24-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- This compound CAS NO.4623-24-9. (n.d.).
- This compound | 4623-24-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- This compound , 96% , 4623-24-9. (n.d.). CookeChem.
- This compound. (n.d.). CymitQuimica.
- Exploring 2-(4-Aminophenyl)acetonitrile: Properties, Applications, and Manufacturing. (n.d.). Chemiex.
- This compound|CAS 4623-24-9. (n.d.). Benchchem.
- This compound. (n.d.). Crysdot LLC.
- Preparation method of p-aminophenyl acetonitrile. (2015).
- Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-8.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. (n.d.). ChemComplex.
- Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908-11.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- 2-{4-[(3-Aminophenyl)
- 4-Aminophenylacetonitrile. (n.d.). PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound, CasNo.4623-24-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound , 96% , 4623-24-9 - CookeChem [cookechem.com]
- 4. CN104356026A - Preparation method of p-aminophenyl acetonitrile - Google Patents [patents.google.com]
- 5. chemcomplex.com [chemcomplex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-(3-Aminophenyl)acetonitrile: A Versatile Intermediate in Modern Pharmaceutical Synthesis
Abstract
2-(3-Aminophenyl)acetonitrile is a bifunctional organic compound of significant interest in the pharmaceutical industry. Characterized by the presence of a primary aromatic amine and a nitrile group on a benzene ring, this molecule serves as a highly versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic value lies in the orthogonal reactivity of its two functional groups, enabling sequential and diverse chemical transformations. This guide provides an in-depth analysis of its synthesis, chemical reactivity, applications in drug development, and the analytical methodologies required for its quality control, tailored for researchers, chemists, and drug development professionals.
Section 1: Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound, with CAS number 4623-24-9, is a key intermediate whose structure facilitates a wide range of synthetic applications.[1][2] The meta-substitution pattern of the amino and cyanomethyl groups provides a unique steric and electronic profile compared to its ortho and para isomers. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂ | [1][3] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| Appearance | Yellow to brown liquid | [1][3] |
| Boiling Point | 307.4°C at 760 mmHg | |
| Purity | Typically ≥96-98% | [3] |
| Storage | Store at room temperature or 4°C, protected from light, under an inert atmosphere. | [4] |
| InChI Key | YIZRGZCXUWSHLN-UHFFFAOYSA-N | [3] |
The Strategic Importance in Drug Discovery: The "Amino-Aryl-Nitrile" Motif
The value of this compound in medicinal chemistry is derived from its "Amino-Aryl-Nitrile" structural motif. This arrangement offers two distinct points for chemical modification:
-
The Primary Aromatic Amine: Serves as a nucleophile or a precursor to a diazonium salt. It is a common handle for forming amides, sulfonamides, ureas, or for participating in coupling reactions to build complex heterocyclic systems.
-
The Acetonitrile Group: This versatile functional group can be transformed into other key moieties. It can be reduced to a primary amine, creating a phenethylamine scaffold, or hydrolyzed to a carboxylic acid, providing a connection point for ester or amide linkages.[5][6] This dual functionality allows for the construction of molecular architectures that are central to many targeted therapies.[7]
Section 2: Synthesis of this compound: A Process Chemistry Perspective
The most industrially viable synthesis of this compound is a two-step process starting from 3-nitroaniline. This strategy involves the introduction of the nitrile group via a Sandmeyer reaction, followed by the selective reduction of the nitro group.
Synthetic Workflow Overview
The overall transformation from 3-nitroaniline to the target compound is efficient and leverages well-established, scalable chemical reactions.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of the Precursor via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide or pseudohalide.[8][9] In this context, it is used to install the nitrile group.[10][11]
Protocol:
-
Diazotization: 3-Nitroaniline is suspended in an aqueous solution of a strong mineral acid (e.g., HCl). The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while vigorously stirring, maintaining the temperature below 5°C. This in situ process generates the corresponding 3-nitrobenzenediazonium salt.
-
Causality: Low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.
-
-
Cyanation: In a separate vessel, a solution of copper(I) cyanide (CuCN) and an excess of potassium cyanide (KCN) is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated in vacuo to yield crude 2-(3-nitrophenyl)acetonitrile, which can be purified by chromatography or crystallization.
Step 2: Selective Reduction of the Nitro Group
The conversion of the nitro-intermediate to the final amino-product requires a reduction method that is selective for the nitro group while leaving the nitrile group intact. Several methods are viable, each with distinct advantages for process development.
Caption: Common methods for the reduction of the nitro group.
Comparison of Reduction Methods
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Catalytic Hydrogenation | H₂ gas (1-50 atm), Pd/C or Raney Nickel catalyst, in a solvent like Methanol or Ethyl Acetate. | >90% | High atom economy, clean reaction with water as the only byproduct, catalyst can be recovered and reused. | Requires specialized high-pressure equipment, handling of flammable H₂ gas, potential for catalyst poisoning. | [12][13] |
| Chemical Reduction (Fe) | Iron powder in the presence of an acid like acetic acid (AcOH) or hydrochloric acid (HCl). | 80-90% | Milder conditions (no high pressure), inexpensive reagents, good for substrates sensitive to hydrogenation. | Generates stoichiometric amounts of iron salt waste, requiring disposal; can be exothermic. | [12] |
| Chemical Reduction (SnCl₂) | Tin(II) chloride in concentrated HCl. | 85-95% | Mild and highly effective, often used in lab-scale synthesis for its reliability. | Produces significant tin-based waste, which is environmentally problematic and costly to manage. | [12] |
For large-scale pharmaceutical manufacturing, catalytic hydrogenation is often preferred due to its superior atom economy and cleaner profile, despite the higher initial capital investment for specialized reactors.[14]
Section 3: Reactivity and Application in API Synthesis
The synthetic utility of this compound stems from the ability to selectively address its two functional groups.
Key Transformations of the Nitrile Group
The nitrile moiety is a gateway to two other critical functional groups: a primary amine and a carboxylic acid.
Caption: Primary transformations of the acetonitrile functional group.
-
Reduction to a Primary Amine: The nitrile can be reduced to form 2-(3-aminophenyl)ethanamine. This is most effectively achieved via catalytic hydrogenation, often using Raney Nickel or other specialized catalysts under hydrogen pressure.[5][14] Stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but are less suitable for large-scale operations due to cost and safety concerns.[15][16] This transformation generates a valuable phenethylamine scaffold, a common feature in many neurologically active APIs.
-
Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed to form (3-aminophenyl)acetic acid.[6] This provides a carboxylic acid handle for further derivatization, such as the formation of esters or amides.
Case Study: A Building Block for Complex Heterocyclic Scaffolds
Complex heterocyclic structures are at the heart of many modern targeted therapies, such as PARP inhibitors used in oncology.[17] Niraparib, an approved PARP inhibitor, features an indazole core.[18][19] While patented syntheses of Niraparib may use different starting materials, this compound represents an ideal building block for constructing such scaffolds.[20][21][22]
For example, the aromatic amine of this compound can be used to construct the indazole ring system. The amine could be reacted with a suitable partner to form a hydrazine derivative, which can then undergo cyclization. Alternatively, diazotization followed by an intramolecular cyclization or reaction with another nucleophile can lead to various heterocyclic systems. The cyanomethyl group can then be elaborated at a later stage into the required functionality, demonstrating the strategic value of this intermediate in the convergent synthesis of complex APIs.
Section 4: Analytical Quality Control for Pharmaceutical Applications
Ensuring the purity and identity of pharmaceutical intermediates is a non-negotiable aspect of drug manufacturing. For this compound, robust analytical methods are required to quantify the asset and identify any potential impurities from the synthesis.
Recommended Analytical Protocol: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard method for routine quality control of aromatic intermediates like this compound.[23]
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). Acetonitrile is a common solvent in pharmaceutical synthesis and analysis.[24]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[23]
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a calibration curve by performing serial dilutions of the stock solution to cover the expected sample concentration range.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[23]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration and purity of the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Analytical Workflow
Caption: Standard workflow for the QC analysis of this compound by HPLC-UV.
For more rigorous impurity profiling, especially for detecting trace-level process impurities or degradants, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[23][25]
Section 5: Conclusion
This compound stands out as a high-value, versatile intermediate in the pharmaceutical industry. Its utility is anchored in its bifunctional nature, offering two distinct and reactive sites for molecular elaboration. The well-established and scalable synthetic routes, coupled with robust analytical controls, make it a reliable building block for the development of novel therapeutics. As drug discovery continues to trend towards complex, highly functionalized molecules, the strategic importance of intermediates like this compound, which provide efficient pathways to diverse chemical scaffolds, will only continue to grow.
References
- Wikipedia. Nitrile reduction. [Link]
- Organic Chemistry Portal. Nitrile Reduction. [Link]
- Science of Synthesis.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
- Master Organic Chemistry.
- Chemguide. Reducing nitriles to primary amines. [Link]
- JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
- Otsuka, S., et al. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 153-157. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- ChemBeats. Exploring 2-(4-Aminophenyl)
- University of Oxford.
- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
- Organic Chemistry Portal. Nitro Reduction. [Link]
- Google Patents.
- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
- MDPI.
- Ma, X., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine.
- PubMed. Electrochemical reduction of acetonitrile to ethylamine. [Link]
- ChemComplex.
- ResearchGate. Schematic comparison of acetonitrile reduction to ethylamine a Thermal.... [Link]
- CDC. ACETONITRILE 1606. [Link]
- ResearchGate. Electrochemical Reduction of Acetonitrile to Ethylamine | Request PDF. [Link]
- Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 518-530.
- MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]
- ResearchGate. Electrochemical reduction of acetonitrile to ethylamine. [Link]
- ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
- Google Patents. US10202365B2 - 2-(pyridin-3-yl)
- MDPI. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. [Link]
Sources
- 1. This compound, CasNo.4623-24-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. 4623-24-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
- 18. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 19. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 20. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 21. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 22. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chemcomplex.com [chemcomplex.com]
- 25. employees.csbsju.edu [employees.csbsju.edu]
The Aminophenylacetonitrile Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide to Biological Activity and Evaluation
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of biologically active compounds. These "privileged scaffolds" serve as versatile foundations for developing novel therapeutics. The aminophenylacetonitrile structure, characterized by a central phenyl ring bearing both an amino group and an acetonitrile moiety, has emerged as one such critical building block.[1][2] Its derivatives have garnered significant attention from researchers and drug development professionals due to their demonstrated efficacy across a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4]
This guide provides a comprehensive technical overview of the diverse biological activities of aminophenylacetonitrile derivatives. Authored from the perspective of a senior application scientist, it moves beyond a simple cataloging of effects to delve into the causality behind experimental design, offering field-proven insights into the evaluation of these potent compounds. We will explore key mechanisms of action, present detailed, self-validating experimental workflows, and summarize critical data to provide a robust resource for professionals dedicated to advancing therapeutic innovation.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer remains a primary focus of drug discovery, and aminophenylacetonitrile derivatives have shown considerable promise as potent cytotoxic agents.[1][5] Their mechanisms are often multifaceted, targeting core processes that enable malignant growth and survival.
Core Mechanisms of Antineoplastic Action
-
Tubulin Polymerization Inhibition: A key strategy in cancer chemotherapy is the disruption of the microtubule dynamics essential for cell division. Several 2-phenylacrylonitrile derivatives, structurally related to the aminophenylacetonitrile core, have been identified as potent tubulin inhibitors.[6] By binding to tubulin, these compounds prevent its polymerization into microtubules, which effectively halts the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[7]
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond microtubule disruption, these derivatives can initiate apoptosis through various signaling pathways. Studies have demonstrated their ability to arrest the cell cycle, preventing cancer cells from replicating their DNA and dividing.[6][7] This is a critical mechanistic endpoint, as it shows the compound can selectively halt the proliferation of rapidly dividing cancer cells.
Experimental Workflow for Evaluating Anticancer Potential
A rigorous, stepwise evaluation is crucial to validate the anticancer activity of a novel aminophenylacetonitrile derivative.[8] The workflow is designed to move from broad cytotoxicity screening to detailed mechanistic investigation and finally to in vivo validation.[9]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.[5]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[5]
-
Compound Treatment: Prepare serial dilutions of the aminophenylacetonitrile derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]
Quantitative Data Summary: Cytotoxic Activity
| Derivative Class | Specific Compound | Target Cell Line | IC50 (µM) | Reference Compound | Ref. IC50 (µM) | Source |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | Taxol | - | [6][7] |
| 2-Phenylacrylonitrile | Compound 1g2a | BEL-7402 (Liver) | 0.0078 | Taxol | - | [6][7] |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast) | 1.81 | Doxorubicin | 3.18 | [1] |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MCF-7 (Breast) | 2.85 | Doxorubicin | 4.17 | [1] |
| Imamine-1,3,5-triazine | Compound 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 | [12] |
II. Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of novel agents with unique mechanisms of action.[13] Derivatives of the aminophenylacetonitrile scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]
Experimental Workflow for Antimicrobial Susceptibility Testing
The primary goal of antimicrobial testing is to determine the lowest concentration of a drug that can inhibit the growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[16] This is a standardized and quantitative measure of a compound's potency.
Protocol: Broth Microdilution for MIC Determination
This method is considered a gold standard for quantitative susceptibility testing due to its efficiency and reproducibility.[17][18]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.[15]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is identified as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16] This can be assessed visually or by using a plate reader.
Quantitative Data Summary: Antimicrobial Activity
| Derivative Class | Target Organism | MIC80 (µg/mL) | Reference Compound | Ref. MIC80 (µg/mL) | Source |
| Amide derivative of Salinomycin | S. aureus (MRSA & MSSA) | 2 | - | - | [19] |
| Cyclopropane-containing Amide | S. aureus | 32-64 | Ciprofloxacin | 2 | [14] |
| Cyclopropane-containing Amide | E. coli | 32-64 | Ciprofloxacin | 2 | [14] |
| Cyclopropane-containing Amide | C. albicans | 16 | Fluconazole | 2 | [14] |
III. Neuroprotective Activity
Neurodegenerative diseases and acute brain injuries like stroke represent areas of immense unmet medical need.[20] The evaluation of novel neuroprotective compounds requires a multi-faceted approach that models neuronal injury and assesses a compound's ability to mitigate damage through various molecular mechanisms.[21]
Core Mechanisms of Neuroprotection
-
Activation of Pro-Survival Signaling: The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Compounds that can activate this pathway are highly sought after for neuroprotection.[21]
-
Enhancement of Antioxidant Response: Oxidative stress is a common pathological feature of many neurological disorders. The Nrf2-ARE pathway is the master regulator of the cellular antioxidant response. Activating this pathway leads to the expression of protective enzymes that neutralize reactive oxygen species.[21]
-
Enzyme Inhibition: Certain aminophenethylamine derivatives have been shown to act as selective inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[22] This activity is relevant for treating conditions like depression and Parkinson's disease.
Experimental Workflow for Assessing Neuroprotective Compounds
This workflow is designed to simulate neuronal stress in a controlled in vitro environment to screen for compounds that can prevent cell death and to elucidate their mechanism of action.[21][23]
Visualizing Key Neuroprotective Pathways
Understanding the molecular pathways is crucial for rational drug design.
IV. Anthelmintic Activity: A New Paradigm
A distinct class of amino-acetonitrile derivatives (AADs) has been discovered that represents a new generation of synthetic anthelmintics.[24] These compounds are particularly significant because they are effective against nematode strains that have developed resistance to existing drug classes.[25] The evaluation of these compounds involved both in vitro screening and extensive in vivo studies in livestock to confirm efficacy and safety.[25]
Conclusion and Future Directions
The aminophenylacetonitrile scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activity, with potent effects in oncology, infectious disease, and neurology. The experimental frameworks presented in this guide underscore the necessity of a rigorous, multi-faceted approach to compound evaluation, from initial high-throughput screening to deep mechanistic investigation.
The future of research in this area will likely focus on several key aspects:
-
Lead Optimization: Modifying the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure that promising compounds have drug-like properties.[12][26]
-
Exploring New Therapeutic Areas: Given the scaffold's versatility, investigating its potential in other areas, such as anti-inflammatory and immunomodulatory applications, is a logical next step.[27]
By combining systematic evaluation with a deep understanding of molecular mechanisms, researchers, scientists, and drug development professionals can continue to unlock the full therapeutic potential of aminophenylacetonitrile derivatives.
References
- A Technical Guide to Assessing the Neuroprotective Effects of Novel Compounds on Neuronal Cells. (n.d.). Benchchem.
- Lage, H., & Carrascal, M. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 26(9), 2139-2147.
- Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate.
- Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(11), 1839-1852.
- Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Pharmaceuticals, 2(2), 77-96.
- Lapchak, P. A. (2012). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. CNS & Neurological Disorders - Drug Targets, 11(4), 435-442.
- Budach, W., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 13(13), 1539-1555.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
- Shulgin, V. V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 738.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE (Journal of Visualized Experiments).
- Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
- Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (2012). WOAH (World Organisation for Animal Health).
- An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (2023). MDPI.
- Biological activity comparison of 1-Aminonaphthalene-2-acetonitrile derivatives. (n.d.). Benchchem.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). PubMed.
- Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). PMC - NIH.
- Comparative Analysis of the Biological Activity of 2-Aminobutanenitrile Derivatives. (n.d.). Benchchem.
- Yurttas, L., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Archiv der Pharmazie, 347(11), 820-829.
- 4-Aminophenylacetonitrile. (n.d.). PubChem.
- Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939.
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (2021). RSC Advances, 11(53), 33535-33552.
- Florvall, L., et al. (1986). Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. Journal of Medicinal Chemistry, 29(11), 2250-2256.
- Huczyński, A., et al. (2012). Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin. Bioorganic & Medicinal Chemistry Letters, 22(14), 4697-4702.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy, 6(1), 1-27.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4059.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). Bentham Science Publisher.
- Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2011). ResearchGate.
- Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. (2024). Brieflands.
- Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. (2024). NIH.
- Natural Products Containing the Nitrile Functional Group and Their Biological Activities. (n.d.). ResearchGate.
- Preparation method of p-aminophenylacetonitrile. (2013). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 3. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. woah.org [woah.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-(3-Aminophenyl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Understanding the solubility of 2-(3-aminophenyl)acetonitrile is paramount for its effective utilization in organic synthesis, pharmaceutical research, and materials science. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing its solubility in various organic solvents. In the absence of extensive published quantitative data, this document emphasizes a foundational understanding of the molecule's physicochemical properties and their interplay with different solvent classes. Furthermore, it offers a detailed, field-proven experimental protocol for the systematic determination of solubility, empowering researchers to generate reliable data tailored to their specific applications. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and laboratory practice.
Introduction: The Significance of Solubility in the Application of this compound
This compound, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of chemical entities.[1] Its structure, incorporating a primary aromatic amine and a nitrile group, allows for diverse chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and other specialty chemicals.[2] The success of any synthetic procedure or formulation process hinges on the ability to effectively dissolve the reactants in a suitable solvent. Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a crucial prerequisite for process optimization, reaction kinetics control, purification, and formulation development.
This guide will delve into the molecular characteristics of this compound that dictate its solubility behavior and provide a robust framework for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to predict and rationalize its solubility in different organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [2][3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 307.4 °C at 760 mmHg | |
| Melting Point | 137-138 °C | |
| Purity | Typically ≥ 95% | [2][4] |
The presence of both a polar amino group (-NH₂) and a polar nitrile group (-CN) on a moderately sized aromatic ring gives this compound a distinct polarity. The amino group can act as a hydrogen bond donor and acceptor, while the nitrile group is a hydrogen bond acceptor. These characteristics are key to its solubility behavior.
Theoretical Framework: Predicting Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility will be dictated by the interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces between the solute and the solvent molecules.
Polar Protic Solvents
Polar protic solvents, such as alcohols (e.g., methanol, ethanol), contain O-H or N-H bonds and can readily engage in hydrogen bonding.[5][6] Given that this compound possesses a hydrogen bond-donating amino group and hydrogen bond-accepting amino and nitrile groups, it is expected to exhibit good solubility in polar protic solvents. The solvent molecules can effectively solvate the solute through hydrogen bonding, overcoming the solute-solute interactions.
Polar Aprotic Solvents
Polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) have large dipole moments but lack O-H or N-H bonds.[6][7][8] They can act as hydrogen bond acceptors. Due to the polar nature of this compound, it is anticipated to have moderate to good solubility in these solvents. The dipole-dipole interactions between the solvent and the solute will be the primary driving force for dissolution.
Nonpolar Solvents
Nonpolar solvents, such as hexane and toluene, have low dielectric constants and primarily interact through weak London dispersion forces.[5] A significant mismatch in polarity exists between these solvents and the highly polar this compound. Consequently, this compound is expected to have poor solubility in nonpolar solvents.
The following diagram illustrates the logical relationship between the properties of this compound and its expected solubility in different solvent classes.
Caption: Predicted solubility based on molecular interactions.
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The following protocol outlines a robust method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Add a magnetic stir bar to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is established, stop the stirring and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Quantitative Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) using the determined concentration and the dilution factor.
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Workflow for experimental solubility determination.
Data Presentation and Interpretation
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | Polar Protic | 25 | [Experimental Data] | |
| Ethanol | Polar Protic | 25 | [Experimental Data] | |
| Acetone | Polar Aprotic | 25 | [Experimental Data] | |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | |
| Dimethylformamide | Polar Aprotic | 25 | [Experimental Data] | |
| Dichloromethane | Polar Aprotic | 25 | [Experimental Data] | |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Data] | |
| Toluene | Nonpolar | 25 | [Experimental Data] | |
| Hexane | Nonpolar | 25 | [Experimental Data] |
The interpretation of the experimental data should be guided by the theoretical principles outlined in Section 3. For instance, a higher solubility in methanol compared to hexane would be consistent with the dominant role of hydrogen bonding in the dissolution process. Any deviations from the expected trends should be investigated, considering factors such as specific solvent-solute interactions or the influence of impurities.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate the critical data needed for the successful application of this important chemical intermediate. The principles and methodologies outlined herein are intended to empower scientists and drug development professionals to make informed decisions regarding solvent selection, leading to more efficient and robust chemical processes.
References
- Wikipedia. (2023, December 28). Polar aprotic solvent. In Wikipedia.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- Chemsrc. (2025, August 24). 2-(4-Aminophenyl)acetonitrile.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, CasNo.4623-24-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 4623-24-9 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic Characterization of 2-(3-Aminophenyl)acetonitrile: A Technical Guide for Researchers
Introduction
2-(3-Aminophenyl)acetonitrile is a versatile bifunctional molecule incorporating a primary aromatic amine and a nitrile group. This unique combination of reactive sites makes it a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its aromatic core and reactive substituents are key features that can be strategically modified to develop novel chemical entities. A thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development, as it ensures structural integrity, purity, and provides a foundational dataset for the characterization of its downstream derivatives.
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is designed to offer not just the spectral data itself, but also the rationale behind the spectral features and the experimental considerations for acquiring high-quality data. The information presented herein is based on predicted data from validated computational models, providing a robust reference for scientists in the field.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Concentration: 10-20 mg/mL
-
Temperature: Ambient temperature (298 K)
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 | t | 1H | H-5 |
| 6.75 | d | 1H | H-6 |
| 6.65 | s | 1H | H-2 |
| 6.60 | d | 1H | H-4 |
| 3.70 | s | 2H | -CH₂-CN |
| 3.65 | br s | 2H | -NH₂ |
Interpretation and Rationale:
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the benzene ring.
-
The proton at the 5-position (H-5) is predicted to appear as a triplet due to coupling with the adjacent protons at the 4 and 6 positions.
-
The protons at the 4 and 6 positions will likely appear as doublets, coupling with the H-5 proton. Their exact chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing cyanomethyl group.
-
The proton at the 2-position (H-2), being ortho to the amino group and meta to the cyanomethyl group, is expected to be a singlet or a finely split multiplet.
-
The methylene protons of the acetonitrile group are predicted to appear as a sharp singlet around 3.70 ppm, as there are no adjacent protons to couple with.
-
The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of the amine protons is highly dependent on the solvent and concentration.
Figure 2: ¹H NMR Correlation Diagram.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Technique: Proton-decoupled
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 146.5 | C-3 (C-NH₂) |
| 131.0 | C-1 |
| 129.5 | C-5 |
| 118.0 | -CN |
| 117.5 | C-6 |
| 115.0 | C-4 |
| 114.0 | C-2 |
| 23.5 | -CH₂-CN |
Interpretation and Rationale:
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
-
The carbon attached to the amino group (C-3) is predicted to be the most downfield of the aromatic carbons due to the deshielding effect of the nitrogen atom.
-
The quaternary carbon of the nitrile group (-CN) is expected to appear in the range of 115-125 ppm.
-
The remaining aromatic carbons will have chemical shifts determined by their position relative to the two substituents.
-
The aliphatic methylene carbon (-CH₂-CN) is predicted to be the most upfield signal, appearing around 23.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: Neat (liquid film) or as a solution in a suitable solvent (e.g., CCl₄).
-
Range: 4000-400 cm⁻¹
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |
| 3050 - 3010 | Medium | Aromatic C-H stretch |
| 2920 - 2850 | Medium | Aliphatic C-H stretch |
| 2250 - 2240 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium | Aromatic C=C stretch |
| 880 - 750 | Strong | Aromatic C-H bend (out-of-plane) |
Interpretation and Rationale:
-
N-H Stretching: The primary amine will give rise to two characteristic stretching vibrations in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.
-
C≡N Stretching: A strong, sharp absorption band is expected in the 2250-2240 cm⁻¹ region, which is highly characteristic of the nitrile functional group.
-
Aromatic C-H and C=C Stretching: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
N-H Bending: A strong bending vibration for the primary amine is expected around 1620-1580 cm⁻¹.
-
Aromatic C-H Bending: The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, which are expected to be strong and appear in the fingerprint region (880-750 cm⁻¹).
Figure 3: Key IR Functional Group Correlations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol:
-
Instrument: Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Predicted Mass Spectrum Data (EI):
| m/z | Relative Intensity | Proposed Fragment |
| 132 | High | [M]⁺ (Molecular Ion) |
| 131 | Moderate | [M-H]⁺ |
| 105 | Moderate | [M-HCN]⁺ |
| 92 | High | [C₆H₆N]⁺ (from benzylic cleavage) |
| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |
Interpretation and Rationale:
The molecular formula of this compound is C₈H₈N₂. The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio (m/z), consistent with the predicted molecular ion at m/z 132.
-
Molecular Ion ([M]⁺): The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.
-
[M-H]⁺: Loss of a hydrogen radical is a common fragmentation pathway.
-
[M-HCN]⁺: Cleavage of the cyanomethyl group can lead to the loss of a neutral hydrogen cyanide molecule.
-
Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a stable benzylic-type cation.
Figure 4: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
The predicted spectroscopic data for this compound provides a detailed and coherent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, the IR spectrum confirms the presence of the key amine and nitrile functional groups, and the mass spectrum establishes the molecular weight and predictable fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic building block in their scientific endeavors. It is important to note that while predicted data is a powerful tool, experimental verification is always recommended for definitive structural confirmation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- ChemDraw, PerkinElmer Inform
- NMRDB.
- NIST Chemistry WebBook. [Link]
The Amino Group of 3-Aminobenzyl Cyanide: A Technical Guide to its Chemical Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzyl cyanide, a bifunctional aromatic compound, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a nucleophilic primary amino group and a versatile cyanomethyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical reactivity centered on the aromatic amino group. We will dissect the electronic and steric influences governing its behavior and present a comprehensive overview of its key reactions, including N-acylation, N-alkylation, sulfonylation, diazotization, and reductive amination. This document is designed to be a practical resource, offering not just theoretical mechanisms but also field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile intermediate for the synthesis of complex molecules and novel chemical entities.
Introduction: Structural and Electronic Profile
3-Aminobenzyl cyanide, systematically named 2-(3-aminophenyl)acetonitrile, possesses a unique electronic architecture. The primary aromatic amine (-NH₂) acts as a potent activating group, donating its lone pair of electrons into the benzene ring's π-system. This electron donation significantly increases the electron density at the ortho and para positions, rendering the molecule highly reactive towards electrophiles.
However, the molecule also contains two electron-withdrawing groups: the cyanomethyl (-CH₂CN) and the amino (-NH₂) group itself (via induction). The cyanomethyl group exerts a moderate electron-withdrawing effect primarily through induction, which can subtly modulate the reactivity of the aromatic ring and the basicity of the amino group. Understanding this electronic interplay is crucial for predicting and controlling the outcomes of its chemical reactions.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Structure of 3-Aminobenzyl Cyanide."
Synthesis of the Core Scaffold
The most common and reliable method for preparing 3-aminobenzyl cyanide is through the selective reduction of its nitro precursor, 3-nitrobenzyl cyanide. This transformation is typically achieved using metal-acid systems, such as iron powder in the presence of an acid like ammonium chloride or hydrochloric acid. This method is favored due to its efficiency and compatibility with the nitrile functionality, which remains intact under these conditions.
Experimental Protocol: Synthesis of 3-Aminobenzyl Cyanide
This protocol is based on the established method of nitro group reduction.
Materials:
-
3-Nitrobenzyl cyanide
-
Iron (Fe) powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Hexane
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-nitrobenzyl cyanide (1.0 eq) and ammonium chloride (5.0 eq) in a 5:1 mixture of ethanol and water.
-
Addition of Iron: Add iron powder (5.0 eq) to the mixture.
-
Reaction: Heat the mixture to 85°C and stir vigorously for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 3-aminobenzyl cyanide.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for the synthesis of 3-aminobenzyl cyanide."
Key Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group in 3-aminobenzyl cyanide a potent nucleophile, enabling a variety of essential synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction used to form amides, which are prevalent in pharmaceuticals and are often used as a strategy to protect the amino group. The reaction involves treating 3-aminobenzyl cyanide with an acylating agent, such as an acid chloride or an acid anhydride.
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to form the stable amide bond. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl).
dot graph "Acylation_Mechanism" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "General mechanism of N-acylation."
Experimental Protocol: N-Acetylation using Acetic Anhydride This catalyst-free method is environmentally benign and efficient.[1]
Materials:
-
3-Aminobenzyl cyanide
-
Acetic anhydride
-
Water
Procedure:
-
Reaction Setup: In a flask, mix 3-aminobenzyl cyanide (1.0 eq) and acetic anhydride (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. For less reactive substrates, gentle heating or performing the reaction in water may be beneficial.[1]
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product and hydrolyze excess acetic anhydride.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.
| Reagent | Conditions | Product | Typical Yield | Reference |
| Acetic Anhydride | Room Temperature, Solvent-free | N-(3-(cyanomethyl)phenyl)acetamide | Good to Excellent | [1] |
| Benzoyl Chloride | Pyridine or Et₃N, DCM | N-(3-(cyanomethyl)phenyl)benzamide | High | General Method |
N-Sulfonylation
The reaction of 3-aminobenzyl cyanide with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and other therapeutic applications.
Mechanism: Similar to acylation, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently eliminated to form the S-N bond.
Experimental Protocol: Synthesis of N-(3-(cyanomethyl)phenyl)benzenesulfonamide This protocol is adapted from a similar synthesis of N-cyanomethyl phenylsulfonamide.[2]
Materials:
-
3-Aminobenzyl cyanide
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 3-aminobenzyl cyanide (1.0 eq) in a mixture of DCM and water. Add sodium hydroxide solution (3.0 eq). Cool the mixture to 0-5°C in an ice bath.
-
Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.0 eq) dropwise to the vigorously stirring mixture, maintaining the temperature below 20°C.[2]
-
Reaction: After the addition is complete, remove the ice bath and continue stirring for 30-60 minutes at room temperature.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diazotization and Sandmeyer Reactions
One of the most powerful transformations of aromatic amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5°C).[3]
The resulting 3-(cyanomethyl)benzenediazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles, often using a copper(I) salt catalyst in what is known as the Sandmeyer reaction .[4][5][6]
dot graph "Sandmeyer_Pathway" { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Diazotization and subsequent Sandmeyer reactions."
Experimental Protocol: General Procedure for Diazotization
CAUTION: Diazonium salts can be explosive when isolated and dry. They should be prepared in solution and used immediately.
Materials:
-
3-Aminobenzyl cyanide
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Amine Solution: Dissolve 3-aminobenzyl cyanide (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.0 eq) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5°C. The formation of the diazonium salt is usually indicated by a change in color. The resulting solution is used directly in the subsequent Sandmeyer reaction.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[7] In this two-step, one-pot process, 3-aminobenzyl cyanide reacts with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine.
Mechanism: The reaction begins with the formation of an iminium ion from the primary amine and a carbonyl compound. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used because it selectively reduces the protonated iminium ion intermediate without significantly reducing the starting aldehyde or ketone.[8][9]
Advantages: This method offers a controlled way to achieve mono-alkylation, avoiding the common problem of over-alkylation encountered in direct N-alkylation with alkyl halides.[7]
Experimental Protocol: General Procedure for Reductive Amination
Materials:
-
3-Aminobenzyl cyanide
-
Aldehyde or Ketone (e.g., acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: Dissolve 3-aminobenzyl cyanide (1.0 eq) and the carbonyl compound (1.1 eq) in DCM.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
The reactivity of the amino group in 3-aminobenzyl cyanide makes it a key intermediate in the synthesis of pharmacologically active molecules. The ability to easily form amide, sulfonamide, and substituted amine linkages allows for the rapid generation of compound libraries for screening. For example, the core structure is present in precursors for various enzyme inhibitors and receptor modulators where the modified amino group plays a crucial role in binding to the biological target. The synthesis of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl]-propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, a complex pharmaceutical intermediate, highlights the utility of functionalized cyanophenyl building blocks in modern drug synthesis.[10]
Conclusion
3-Aminobenzyl cyanide is a synthetically versatile molecule whose utility is largely defined by the nucleophilicity of its primary amino group. Through well-established reactions such as acylation, sulfonylation, diazotization, and reductive amination, this amino group provides a reliable handle for molecular elaboration. By understanding the electronic factors that govern its reactivity and employing the robust protocols outlined in this guide, researchers can effectively utilize 3-aminobenzyl cyanide as a strategic starting material for the synthesis of diverse and complex chemical structures, particularly in the pursuit of new therapeutic agents.
References
- PrepChem. (n.d.). Preparation of N-Cyanomethyl phenylsulfonamide. PrepChem.com.
- PrepChem. (n.d.). Synthesis of 3-aminobenzyl cyanide. PrepChem.com.
- Wikipedia. (2024). Sandmeyer reaction. In Wikipedia.
- Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry.
- Jakub, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org.
- Gunn, M. E. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Myers, A. (n.d.).
- Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com.
- Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Organic Syntheses. (n.d.). N-Benzylidene-p-toluenesulfinamide. orgsyn.org.
- Asif, M. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for N-acylation of 3-(Aminosulfonyl)propanoic acid. BenchChem.
- CDN. (n.d.).
- Supporting Information. (n.d.).
- CEM. (n.d.).
- ResearchGate. (n.d.). Controlled experiments for the alkylation of benzyl cyanide. ResearchGate.
- Organic Syntheses. (n.d.). Benzyl Cyanide. orgsyn.org.
- PubChem. (n.d.). 3-Aminobenzene-1-sulfonyl chloride. National Center for Biotechnology Information.
- Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl).
- Organic Syntheses. (n.d.). Benzoyl cyanide. orgsyn.org.
- Kim, H. Y., et al. (2010). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry.
- ResearchGate. (n.d.). (a) Synthesis of benzenediazonium chloride and mechanism of....
- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. orgsyn.org.
- Wikipedia. (2024). Benzyl cyanide. In Wikipedia.
- Andrey K. (2014, June 16). Formation of Benzenediazonium Chloride [Video]. YouTube.
- Google Patents. (n.d.).
- RSC Publishing. (n.d.). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions.
- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
- Science Info. (2023, October 15). Benzene Diazonium Chloride: Preparation, Properties, Reactions, Uses. scienceinfo.com.
- ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process.
- Padole, P. R. (n.d.). Benzene diazonium chloride [PPT]. Slideshare.
- PrepChem. (n.d.). Synthesis of p-amino benzyl cyanide. PrepChem.com.
- Google Patents. (n.d.). US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols.
Sources
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. prepchem.com [prepchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. "Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1" by Srinivasan Thirumalai Rajan, MSN Laboratories Private Limited [tdcommons.org]
The Strategic Deployment of 2-(3-Aminophenyl)acetonitrile in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient development of novel therapeutics. Among these, 2-(3-aminophenyl)acetonitrile has emerged as a scaffold of significant interest, offering dual reactive sites that can be strategically manipulated to access a diverse range of complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon established synthetic methodologies and highlighting its role in the generation of potent, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this intermediate for the creation of next-generation pharmaceuticals.
Core Attributes of this compound: A Foundation for Molecular Diversity
This compound, with the CAS number 4623-24-9, is a yellow liquid characterized by the presence of both a primary aromatic amine and a nitrile group.[1][2] This bifunctionality is the cornerstone of its utility in medicinal chemistry, allowing for sequential or orthogonal chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Yellow liquid | [2] |
| CAS Number | 4623-24-9 | [2] |
The nucleophilic amino group serves as a handle for a wide array of synthetic transformations, most notably amide bond formation (acylation) and carbon-nitrogen bond-forming cross-coupling reactions. These reactions are fundamental in the construction of many kinase inhibitor backbones. The nitrile group, while relatively stable, can be strategically employed as a precursor to other functional groups, such as a primary amine via reduction or a carboxylic acid via hydrolysis, further expanding the synthetic possibilities.
Application in the Synthesis of Kinase Inhibitors: A Privileged Scaffold
The aminophenyl moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. While direct examples of marketed drugs explicitly synthesized from this compound are not readily found in publicly available literature, its structural motifs are present in numerous kinase inhibitors. The strategic advantage of using this particular building block lies in the latent reactivity of the acetonitrile group, which can be maintained throughout the initial synthetic steps and later transformed to introduce additional points of diversity or to modulate the physicochemical properties of the final compound.
Workflow for the Synthesis of a Hypothetical Kinase Inhibitor
The following workflow illustrates a plausible synthetic route for the generation of a kinase inhibitor scaffold, leveraging the reactivity of the amino group of this compound.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Experimental Protocol: N-Acylation of this compound
This representative protocol details the acylation of the amino group, a fundamental step in the synthesis of many bioactive molecules.
Objective: To synthesize N-(3-(cyanomethyl)phenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-(3-(cyanomethyl)phenyl)acetamide.
A Novel Application: The Nitrile Group as a Precursor to a Primary Amine in Menin-MLL Inhibitors
A compelling and less conventional application of this compound is demonstrated in the synthesis of intermediates for inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical target in certain types of cancer.[2] In this context, the nitrile functionality is not a terminal group but rather a masked primary amine.
Signaling Pathway: The Role of Menin-MLL in Leukemia
The interaction between menin and MLL is crucial for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute leukemias. These fusion proteins aberrantly recruit chromatin-modifying enzymes, leading to the enhanced transcription of target genes like HOXA9 and MEIS1. This, in turn, blocks hematopoietic differentiation and promotes cell proliferation.[2] Inhibiting the menin-MLL interaction disrupts this oncogenic program, offering a promising therapeutic strategy.
Caption: The Menin-MLL signaling pathway in leukemia.
Experimental Protocol: Reduction of the Nitrile Group
The following protocol is adapted from the patent literature and demonstrates the reduction of the nitrile in this compound.[2]
Objective: To synthesize 2-(3-aminophenyl)ethan-1-amine.
Materials:
-
This compound (m-Aminobenzyl cyanide)
-
Decaborane
-
Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add decaborane (0.34 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired 2-(3-aminophenyl)ethan-1-amine.
This transformation highlights the utility of the nitrile group as a synthetic handle for introducing a primary amine, which can then be further functionalized to build more complex molecular scaffolds.
Conclusion and Future Perspectives
This compound stands as a testament to the power of bifunctional building blocks in accelerating drug discovery. Its dual reactivity allows for the strategic and efficient construction of diverse molecular libraries targeting a range of therapeutic areas, with a particular emphasis on kinase inhibitors and other oncology targets. The less conventional application of its nitrile group as a masked amine, as seen in the synthesis of menin-MLL inhibitor precursors, underscores the creative potential that this scaffold offers to medicinal chemists. As the demand for novel, potent, and selective therapeutics continues to grow, the strategic deployment of versatile intermediates like this compound will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
- Molbase. (n.d.). M-氨基苄基丁酯- CAS号4623-24-9.
- Google Patents. (2019). WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction.
- Internet Archive. (n.d.). Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine".
Sources
A Technical Guide to the Discovery and Synthesis of Novel Aminophenylacetonitrile Compounds
Abstract
The aminophenylacetonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile synthetic intermediate and a key pharmacophore in a multitude of biologically active agents.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel aminophenylacetonitrile derivatives. We will delve into the mechanistic underpinnings of robust synthetic methodologies, including the classical Strecker synthesis and the diversity-oriented Ugi four-component reaction. Furthermore, this guide establishes a framework for the rigorous spectroscopic characterization of these compounds and discusses their pharmacological significance, with a focus on applications in drug discovery.[3]
Introduction: The Strategic Importance of the α-Aminonitrile Motif
α-Aminonitriles, particularly those bearing a phenyl group, represent a privileged class of organic compounds.[2] Their structure, which features a nitrile and an amino group attached to the same benzylic carbon, confers a unique reactivity profile that is highly valued in the synthesis of complex molecules such as α-amino acids and various nitrogen-containing heterocycles.[2][4]
The nitrile functional group is not merely a synthetic handle; it is an increasingly recognized pharmacophore. It can act as a bioisosteric replacement for a carbonyl group, engaging in key hydrogen bonding and dipole interactions with enzyme active sites, while also improving metabolic stability and pharmacokinetic profiles.[5] This dual role as a versatile intermediate and a functional pharmacophore makes the aminophenylacetonitrile core an attractive starting point for generating novel molecular entities in drug discovery programs, leading to the development of new classes of anthelmintics, enzyme inhibitors, and other therapeutic agents.[3][6]
Synthesis of the Aminophenylacetonitrile Core Scaffold
The foundational step in any discovery program is the efficient and scalable synthesis of the core chemical scaffold. For p-aminophenylacetonitrile, a common and industrially viable method is the catalytic hydrogenation of its nitro precursor, p-nitrophenylacetonitrile.
Protocol: Catalytic Hydrogenation of p-Nitrophenylacetonitrile
This protocol is based on established reduction methods for aromatic nitro compounds, which are favored for their simplicity and alignment with green chemistry principles.[7]
Rationale: The use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas is a highly efficient and selective method for the reduction of an aromatic nitro group to an amine without affecting the nitrile functionality. Ethanol is chosen as a solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is conducted under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.
Experimental Protocol:
-
Vessel Preparation: To a pressure reaction vessel, add p-nitrophenylacetonitrile (1.0 eq), 95% ethanol (approx. 6.25 parts by mass relative to the starting material), and a 5-10% Pd/C catalyst (0.03-0.05 eq by mass).[7]
-
Inerting: Seal the vessel and purge the internal atmosphere with an inert gas, such as argon or nitrogen, to remove all oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen.
-
Hydrogenation: Introduce hydrogen gas into the vessel, pressurizing it to 0.3-0.4 MPa.[7]
-
Reaction: While stirring vigorously, heat the mixture to a temperature of 30-50°C. Maintain these conditions for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Work-up: Once the reaction is complete, cool the vessel, and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. The resulting crude product can then be recrystallized from 95% ethanol, optionally using activated carbon for decolorization, to yield the purified p-aminophenylacetonitrile.[7]
Key Methodologies for Generating Novel Derivatives
With the core scaffold in hand, the next phase involves its derivatization to explore chemical space and build structure-activity relationships (SAR). Multicomponent reactions (MCRs) are exceptionally powerful tools for this purpose.
The Strecker Synthesis: A Classic Three-Component Reaction
The Strecker synthesis is a cornerstone method for preparing α-aminonitriles. It is a one-pot condensation of an aldehyde (or ketone), an amine, and a cyanide source.[2] This reaction is fundamental to the synthesis of amino acids and their derivatives.[8]
Mechanistic Insight: The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde and the amine.[9] This is often promoted by mild acid.[4] The imine is then subjected to nucleophilic attack by the cyanide ion, forming the stable α-aminonitrile product.[10][11] The use of cyanide salts like KCN or NaCN in buffered media is a common strategy to avoid handling highly toxic HCN gas directly.[9]
Caption: General workflow for the Strecker synthesis of α-aminonitriles.
Experimental Protocol (General):
-
Imine Formation: In a round-bottom flask, dissolve the desired aldehyde (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in methanol or a similar polar solvent.[9] Stir the mixture at room temperature.
-
Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) in water. Cool the aldehyde/amine mixture in an ice bath and add the cyanide solution dropwise, maintaining a low temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction's completion by TLC.
-
Work-up and Isolation: Once complete, extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: The crude α-aminonitrile can be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.[2]
The Ugi Four-Component Reaction (Ugi-4CR): A Gateway to Molecular Diversity
For rapid library synthesis, the Ugi four-component reaction is unparalleled. It combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a single pot to generate complex α-acetamido carboxamide derivatives.[12] This reaction is highly atom-economical and typically proceeds rapidly under mild conditions.[13]
Mechanistic Insight: The Ugi reaction's elegance lies in its convergent pathway.[13] An imine is first formed from the aldehyde and amine. Protonation by the carboxylic acid activates the imine, which is then trapped by the nucleophilic isocyanide to form a nitrilium ion intermediate. This intermediate is, in turn, captured by the carboxylate anion. The entire sequence is driven to completion by a final, irreversible Mumm rearrangement to yield the stable bis-amide product.[13]
Caption: Key stages of the Ugi four-component reaction mechanism.
Experimental Protocol (General):
-
Reaction Setup: In a vial, combine the amine (1.0 eq), aldehyde (1.0 eq), and carboxylic acid (1.0 eq) in a suitable polar aprotic solvent like methanol or N,N-dimethylformamide (DMF) at a high concentration (0.5-2.0 M).[13]
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic and can be complete within minutes to a few hours.[13]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Isolation: Upon completion, the product can often be isolated directly by precipitation upon adding water or an anti-solvent. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.[14]
-
Purification: If necessary, purification is achieved via recrystallization or flash column chromatography. The high yield and purity of many Ugi products often simplify this step.[14]
Structural Validation and Characterization
The unambiguous identification of newly synthesized compounds is a pillar of scientific integrity. A combination of spectroscopic techniques is required to confirm the structure and purity of novel aminophenylacetonitrile derivatives.[15]
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.
Spectroscopic Data Summary
The following table summarizes the key expected spectroscopic features for a representative aminophenylacetonitrile derivative. Actual values will vary based on substitution patterns and the specific molecular environment.
| Technique | Feature | Expected Observation / Chemical Shift | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm | Protons on the phenyl ring. |
| α-CH Proton | δ 4.5 - 5.5 ppm | The single proton attached to the carbon bearing both the amino and nitrile groups. | |
| N-H Proton | δ 1.5 - 4.0 ppm (broad) | The proton(s) on the amino group; often exchanges with D₂O. | |
| ¹³C NMR | Nitrile Carbon (C≡N) | δ 115 - 125 ppm | Characteristic shift for a nitrile carbon. |
| Aromatic Carbons | δ 120 - 150 ppm | Carbons of the phenyl ring. | |
| α-CH Carbon | δ 40 - 60 ppm | The carbon attached to the amino and nitrile groups. | |
| FT-IR | Nitrile Stretch (C≡N) | 2220 - 2260 cm⁻¹ | A sharp, medium-intensity absorption characteristic of a nitrile.[2] |
| N-H Stretch | 3300 - 3500 cm⁻¹ | One or two bands (for primary amines) indicating the amino group. | |
| Mass Spec. | Molecular Ion (M⁺) | [M]⁺ or [M+H]⁺ | Corresponds to the molecular weight of the synthesized compound. |
Standard Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 10-20 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Record the spectrum from 4000-400 cm⁻¹.[15]
-
Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source for LC-MS or an electron ionization (EI) source for GC-MS, to determine the mass-to-charge ratio (m/z) of the molecular ion.[15]
Pharmacological Potential and Future Directions
The aminophenylacetonitrile framework is present in numerous compounds with demonstrated biological activity. A notable example is the discovery of amino-acetonitrile derivatives (AADs) as a new class of anthelmintic compounds, which are effective against parasitic nematodes, including strains resistant to existing drugs.[3] The derivatization of the core scaffold has also led to potent enzyme inhibitors, such as inhibitors of metallo-β-lactamases, which are crucial in combating antibiotic resistance.[6]
The synthetic tractability offered by methods like the Strecker and Ugi reactions allows for the systematic modification of the aminophenylacetonitrile core. Researchers can vary the substituents on the aromatic ring, modify the amino group, and introduce diverse functionalities to probe the SAR of a given biological target. This iterative process of synthesis and biological evaluation is the engine of modern drug discovery. Future work in this area will undoubtedly focus on creating novel derivatives with enhanced potency, selectivity, and improved drug-like properties for a wide range of therapeutic targets.
References
- Synthesis, spectroscopic characterization, X-ray analysis and theoretical studies on the spectral features (FT-IR, 1H-NMR), chemical reactivity, NBO analyses of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile and its docking into IDO enzyme. RSC Publishing.
- Strecker Synthesis. Master Organic Chemistry.
- Strecker Synthesis. NROChemistry.
- Strecker Synthesis. Organic Chemistry Portal.
- Strecker amino acid synthesis. Wikipedia.
- Preparation method of p-aminophenylacetonitrile. Google Patents (CN103102285A).
- Ugi reaction. Wikipedia.
- Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile. Benchchem.
- 2-(3-Aminophenyl)acetonitrile|CAS 4623-24-9. Benchchem.
- Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-8.
- Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar.
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health (NIH).
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Center for Biotechnology Information (PMC).
- A Comparative Guide to the Synthesis of 2-Phenylacetonitrile: Traditional vs. Novel Routes. Benchchem.
- Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide. Benchchem.
- Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Digital Commons@Georgia Southern.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information (PMC).
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.
- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. National Center for Biotechnology Information (PMC).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ugi reaction - Wikipedia [en.wikipedia.org]
- 14. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Stability and Optimal Storage of 2-(3-Aminophenyl)acetonitrile for Pharmaceutical and Research Applications
Introduction
2-(3-Aminophenyl)acetonitrile (CAS No. 4623-24-9), also known as 3-aminobenzyl cyanide, is a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic aromatic amine and a versatile nitrile group, renders it an essential building block for the synthesis of a wide array of heterocyclic compounds, pharmaceutical agents, and functional materials. The integrity of this reagent is paramount; the presence of impurities, often arising from improper storage, can compromise reaction yields, introduce downstream separation challenges, and impact the biological or material properties of the final products.
This guide provides an in-depth analysis of the chemical stability of this compound. Moving beyond generic storage instructions, we will explore the underlying chemical principles that govern its degradation. We will provide field-proven protocols for short-term and long-term storage, designed to preserve the compound's purity and ensure the validity and reproducibility of your research. This document is intended for researchers, chemists, and quality control professionals who handle this valuable reagent.
Core Chemical Profile and Inherent Reactivity
To understand the stability of this compound, one must first appreciate the reactivity of its constituent functional groups. The molecule's structure consists of a benzene ring substituted with a primary amine group and an acetonitrile moiety at the meta position.
| Property | Value | Source(s) |
| CAS Number | 4623-24-9 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Liquid | [1] |
| Synonyms | (3-aminophenyl)acetonitrile, 3-aminobenzyl cyanide |
The two key reactive centers are:
-
The Primary Aromatic Amine (-NH₂): The lone pair of electrons on the nitrogen atom makes this group nucleophilic and basic. It is highly susceptible to oxidation, a common degradation pathway for aromatic amines.[2] This oxidation is often autocatalytic and can be initiated by light or trace metal impurities, typically resulting in the formation of highly colored polymeric byproducts. The amine group can also react with aldehydes and ketones to form imines.[3]
-
The Nitrile Group (-C≡N): While relatively robust, the nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, which would convert it first to an amide and then to a carboxylic acid. While unlikely under standard storage conditions, the presence of moisture and acidic/basic impurities can facilitate this degradation over extended periods.[3]
Critical Factors Governing Stability
The long-term integrity of this compound is contingent on mitigating exposure to four primary environmental factors: atmosphere, light, temperature, and moisture.
-
Atmospheric Oxygen: This is arguably the most significant threat to the stability of this compound. The primary amine group can be readily oxidized by atmospheric oxygen. This process often involves complex radical mechanisms and results in the formation of nitroso, nitro, and ultimately, polymeric azo compounds, which are responsible for the characteristic darkening of the substance from a clear or pale liquid to yellow, brown, or black. This is why storage under an inert atmosphere (e.g., Argon or Nitrogen) is a critical recommendation from suppliers.[4]
-
Light Exposure: Aromatic amines can absorb ultraviolet (UV) light, promoting electrons to higher energy states and initiating photochemical reactions. This can accelerate the oxidative degradation pathways mentioned above. Therefore, protecting the compound from light by storing it in amber or opaque containers is essential.
-
Storage Temperature: Chemical degradation is a kinetic process; lower temperatures slow the rate of all potential degradation reactions. While some suppliers indicate room temperature storage is acceptable, this should be considered suitable only for very short-term use.[4] For preserving high purity over weeks or months, refrigeration or freezing is strongly advised. Studies on other aromatic amines have demonstrated excellent long-term stability for over a year when stored at -70°C, whereas degradation is notable at ambient temperatures.[5][6] This strongly suggests that reduced temperatures are key for long-term preservation. Some suppliers even utilize cold-chain transportation for this product.[4]
-
Moisture and Chemical Incompatibility: The compound must be stored in a dry environment and in tightly sealed containers to prevent the ingress of atmospheric moisture.[7][8] Moisture can not only enable potential hydrolysis of the nitrile group but also facilitate oxidative processes. Furthermore, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, and must be stored separately from these materials.[7][9]
Validated Storage and Handling Protocols
To ensure the self-validating integrity of your sample, the following tiered storage strategy should be implemented. The choice of protocol depends on the intended duration of storage.
Protocol 1: Long-Term Archival Storage (>3 Months)
This protocol is designed to maintain the highest purity for archival samples or infrequent use.
-
Initial Quality Assessment: Upon receipt, verify the purity of the material if possible (e.g., via NMR or GC-MS) to establish a baseline.
-
Alleviating Risk via Aliquoting: To avoid repeated warming/cooling cycles and contamination of the bulk stock, aliquot the liquid into several smaller, single-use volume vials. Use amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.
-
Inert Gas Purging: Working in a fume hood, gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds to displace all atmospheric oxygen.
-
Secure Sealing: Immediately and tightly seal each vial. For extra security against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Cryogenic Storage: Place the labeled, sealed vials in a freezer at -20°C or below . Ensure the storage location is dark.
Protocol 2: Short-Term Working Stock Storage (<3 Months)
This protocol is suitable for material that will be used regularly over a period of weeks.
-
Container: Store the compound in its original container if the seal is robust, or transfer it to a suitable amber glass vial with a PTFE-lined cap.
-
Atmosphere: Ensure the headspace of the container is purged with an inert gas after each use.
-
Refrigerated Storage: Store the tightly sealed container in a refrigerator at 2-8°C .[10] The location should be dark and away from incompatible chemicals.
Standard Handling Workflow
Adherence to a strict handling procedure is crucial to prevent contamination and degradation during use.
-
Equilibration: Before opening, allow any refrigerated or frozen container to warm to ambient temperature completely. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial.
-
Safe Handling Environment: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[9][11]
-
Dispensing: Use a clean, dry syringe or pipette to withdraw the required amount. Never introduce a spatula or a potentially contaminated instrument into the stock container.
-
Resealing: After dispensing, immediately re-purge the headspace with inert gas, seal the container tightly, and return it to the appropriate storage conditions.
Caption: Decision workflow for optimal storage of this compound.
Conclusion
This compound is a stable compound when appropriate precautions are taken, but its reactivity, particularly of the aromatic amine group, makes it susceptible to degradation from atmospheric oxygen and light. The preservation of its chemical integrity is not a passive process; it requires active management through controlled storage conditions. For maximum long-term stability and experimental reproducibility, storage at or below -20°C under an inert atmosphere and protected from light is unequivocally the best practice. By implementing the detailed protocols within this guide, researchers and scientists can ensure the high purity of this vital reagent, thereby safeguarding the quality and validity of their scientific endeavors.
References
- Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide.
- 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0. Chemsrc. [Link]
- Short- and Long-Term Stability of Arom
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]
- Exploring 2-(4-Aminophenyl)acetonitrile: Properties, Applications, and Manufacturing. Medium. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 4623-24-9|this compound|BLD Pharm [bldpharm.com]
- 5. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]
- 8. innospk.com [innospk.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound, CasNo.4623-24-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 11. kasturiaromatics.com [kasturiaromatics.com]
An In-depth Technical Guide to the Hazards and Safe Handling of 3-Aminobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for qualified professionals and does not supersede institutional safety protocols or regulatory requirements. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) before handling any chemical.
Introduction
3-Aminobenzyl cyanide, also known as (3-aminophenyl)acetonitrile, is a versatile chemical intermediate utilized in the synthesis of various organic compounds, particularly in the development of novel pharmaceutical agents. Its structure, featuring both a reactive nitrile group and an aromatic amine, makes it a valuable building block. However, these same functional groups contribute to its significant health hazards, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the hazards associated with 3-aminobenzyl cyanide and detailed procedures for its safe handling, storage, and disposal.
Hazard Identification and Analysis
3-Aminobenzyl cyanide presents a complex hazard profile due to the combined toxicological properties of the cyanide and aromatic amine moieties. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminobenzyl cyanide is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Brown oil or solid | [3] |
| Melting Point | 137-138 °C | [2] |
| Boiling Point | 183-187 °C at 13 Torr | [2] |
Table 1: Physicochemical Properties of 3-Aminobenzyl Cyanide
Toxicological Hazards
The toxicity of 3-aminobenzyl cyanide is primarily attributed to the cyanide ion (CN⁻), a potent and rapid-acting poison.[4] The cyanide ion inhibits cellular respiration by binding to the iron in cytochrome c oxidase, effectively halting aerobic ATP production.[4] This leads to histotoxic hypoxia, a condition where cells are unable to use oxygen, resulting in rapid organ damage, particularly to the central nervous system and heart.[4]
Symptoms of acute cyanide exposure can appear within minutes to hours depending on the route and dose of exposure.[5] Early signs may include headache, dizziness, nausea, vomiting, and a sense of suffocation.[5][6] Severe exposure can lead to convulsions, loss of consciousness, coma, and death.[5][6]
The aromatic amine portion of the molecule also presents health risks. Aromatic amines as a class are known to be potential skin irritants and sensitizers, and some are classified as suspect carcinogens.[7] Therefore, chronic exposure should be minimized.
Risk Assessment and Control Measures
A thorough risk assessment must be conducted before any work with 3-aminobenzyl cyanide commences. This involves identifying potential exposure scenarios and implementing a hierarchy of controls to mitigate the risks.
Engineering Controls
-
Chemical Fume Hood: All handling of 3-aminobenzyl cyanide, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact.[10] The recommended PPE is summarized in Table 2.
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles and Face Shield | Goggles must be worn at all times. A face shield is required when there is a significant risk of splashing.[9][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for added protection.[5][12] Gloves must be inspected for any signs of degradation or perforation before use.[11] |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage.[11] |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills.[7] | |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[11] |
| Respiratory Protection | Respirator | May be necessary for certain high-risk procedures or in the event of a ventilation failure. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[11] |
Table 2: Recommended Personal Protective Equipment (PPE)
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for the safe handling of 3-aminobenzyl cyanide must be written and approved.[1] All personnel must be trained on this SOP before working with the compound.
-
Designated Area: Establish a designated area within the laboratory for working with 3-aminobenzyl cyanide. This area should be clearly marked with warning signs.[5][9]
-
"Buddy System": Never work alone when handling highly toxic substances like cyanides.[8][9] Ensure another person knowledgeable about the hazards and emergency procedures is present in the laboratory.
Standard Operating Procedure for Safe Handling
The following is a general protocol for handling 3-aminobenzyl cyanide. This should be adapted to the specific requirements of your experiment.
Preparation and Weighing
-
Don appropriate PPE as outlined in Table 2.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Transport the container of 3-aminobenzyl cyanide in a secondary container to the fume hood.[8]
-
Carefully open the container inside the fume hood.
-
Weigh the desired amount of the compound in a tared, sealed container to minimize the risk of dust inhalation.[4]
-
Clean any spills immediately using appropriate procedures (see Section 5.2).
-
Securely close the primary container and return it to its designated storage location.
Experimental Use
-
Conduct all manipulations of 3-aminobenzyl cyanide within the chemical fume hood.[8]
-
Avoid the use of acids in the same fume hood unless they are essential for the experiment, as acids can react with cyanides to produce highly toxic hydrogen cyanide gas.[5]
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate all equipment after use.
-
Upon completion of the experiment, decontaminate the work area and all equipment.
Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store 3-aminobenzyl cyanide in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5][13]
-
Keep the container tightly closed.[9]
-
Store in a locked cabinet or other secure location to restrict access to authorized personnel only.[14]
-
Crucially, store 3-aminobenzyl cyanide separately from acids and strong oxidizing agents to prevent the formation of hydrogen cyanide gas.[4][13]
Waste Disposal
-
All waste containing 3-aminobenzyl cyanide, including contaminated PPE, glassware, and reaction byproducts, must be disposed of as hazardous waste.[5][9]
-
Collect cyanide-containing waste in dedicated, clearly labeled, and sealed containers.[4][9]
-
Never mix cyanide waste with acidic waste.[4]
-
Follow all institutional and regulatory guidelines for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving 3-aminobenzyl cyanide.
Exposure
The following diagram outlines the initial response to a personnel exposure.
Caption: Initial response workflow for personnel exposure to 3-aminobenzyl cyanide.
Spills
-
Small spills inside a fume hood:
-
Large spills or spills outside a fume hood:
Conclusion
3-Aminobenzyl cyanide is a valuable research chemical that demands the utmost respect and caution. A comprehensive understanding of its significant hazards, coupled with the diligent implementation of robust safety protocols, is essential for the protection of all laboratory personnel. By adhering to the principles of hazard identification, risk assessment, and control measures outlined in this guide, researchers can work safely and effectively with this important compound.
References
- Health Safety & Wellbeing. (n.d.). First aid for cyanide exposure.
- Health and Safety Executive & National Poisons Information Service. (n.d.).
- Stanford Environmental Health & Safety. (n.d.).
- Centers for Disease Control and Prevention. (2024, September 6). Cyanide. Chemical Emergencies.
- Medscape. (2025, May 12).
- Division of Research & Innov
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- University of Windsor. (n.d.).
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
- Columbia University. (2013, May 7). Cyanide Safe Use Guidelines.
- Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
- Sigma-Aldrich. (2024, August 9).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, November 6).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- TCI Chemicals. (2024, December 6).
- University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- ChemicalBook. (n.d.). M-AMINOBENZYL CYANIDE (4623-24-9) Product Description.
- BenchChem. (n.d.). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
- Fisher Scientific. (n.d.).
- BenchChem. (2025, December). 3-Chlorobenzyl Cyanide.
- Merck Millipore. (n.d.).
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Benzeneacetonitrile, 4-nitro-.
- Fisher Scientific. (2023, September 22).
- Aldrich. (2024, March 6).
- Cole-Parmer. (n.d.).
- ChemicalBook. (2025, August 8). M-AMINOBENZYL CYANIDE | 4623-24-9.
- CAMEO Chemicals - NOAA. (n.d.). BROMOBENZYL CYANIDES.
- PubChem. (n.d.). Bromobenzyl Cyanide.
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. 4623-24-9 CAS MSDS (M-AMINOBENZYL CYANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. M-AMINOBENZYL CYANIDE | 4623-24-9 [chemicalbook.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Cyanide | Chemical Emergencies | CDC [cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.wayne.edu [research.wayne.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. tcichemicals.com [tcichemicals.com]
The Emergence of 2-(3-Aminophenyl)acetonitrile Derivatives as a Novel Scaffold for Anti-Influenza Drug Discovery: A Technical Guide
Abstract
The persistent global threat of influenza, exacerbated by the emergence of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antiviral drug development. This technical guide introduces the untapped potential of 2-(3-Aminophenyl)acetonitrile as a core structure for designing a new generation of anti-influenza agents. While direct anti-influenza activity of this specific scaffold has yet to be extensively reported in peer-reviewed literature, its structural features present a compelling starting point for rational drug design. This document provides a comprehensive, albeit theoretical, framework for researchers, scientists, and drug development professionals. It outlines the strategic design, synthesis, and evaluation of this compound derivatives, drawing upon established principles of anti-influenza drug discovery and medicinal chemistry. We will delve into hypothetical structure-activity relationships, propose plausible mechanisms of action targeting key viral proteins like neuraminidase and hemagglutinin, and provide detailed experimental protocols for the synthesis and virological assessment of these novel compounds. This guide aims to serve as a foundational resource to stimulate and guide future research into this promising, yet underexplored, area of antiviral development.
Introduction: The Unmet Need for Novel Anti-Influenza Therapeutics
Influenza viruses are responsible for seasonal epidemics and occasional pandemics, posing a significant threat to public health and global economies. Currently available anti-influenza drugs primarily fall into two classes: neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and M2 proton channel blockers (adamantanes)[1]. However, the high mutation rate of the influenza virus has led to the widespread emergence of drug-resistant strains, rendering some of these treatments ineffective[2]. This underscores the urgent need for new antiviral agents with novel mechanisms of action and chemical scaffolds.
The this compound core is a versatile and synthetically accessible scaffold. The primary aromatic amine offers a convenient handle for a wide range of chemical modifications, allowing for the introduction of various functional groups to probe interactions with viral protein targets. The phenylacetonitrile moiety provides a rigid backbone for the spatial orientation of these functional groups. This guide will explore the potential of this scaffold in the design of novel influenza inhibitors.
Rational Design of this compound Derivatives
The design of novel anti-influenza agents based on the this compound scaffold can be guided by the known pharmacophores of existing influenza inhibitors, particularly those targeting neuraminidase and hemagglutinin.
Targeting Neuraminidase
Neuraminidase is a crucial enzyme in the influenza virus life cycle, responsible for cleaving sialic acid residues and enabling the release of progeny virions from infected cells[2]. A pharmacophore model for neuraminidase inhibitors typically includes a negatively charged group (e.g., carboxylate), a positively charged group (e.g., guanidinium or ammonium), and several hydrogen bond donors and acceptors arranged in a specific spatial orientation[3][4].
Based on this, we can envision modifying the this compound scaffold by:
-
Derivatizing the primary amine: Acylation of the amine with moieties containing acidic groups (e.g., dicarboxylic acids) or basic groups (e.g., guanidinylated amino acids) could introduce the necessary charged functionalities.
-
Modifying the phenyl ring: Introduction of substituents on the phenyl ring can modulate the electronic properties and provide additional interaction points with the enzyme's active site.
-
Bioisosteric replacement of the nitrile group: While the nitrile group can participate in hydrogen bonding and polar interactions, its replacement with other functional groups like a carboxylic acid, tetrazole, or amide could provide stronger interactions with the neuraminidase active site[5][6].
Targeting Hemagglutinin
Hemagglutinin is another key surface glycoprotein that mediates viral entry into host cells by binding to sialic acid receptors and facilitating membrane fusion[7][8]. Inhibitors of hemagglutinin often target the sialic acid binding site or the stem region involved in conformational changes required for fusion[9][10].
For hemagglutinin inhibition, the this compound scaffold could be modified to mimic the interactions of sialic acid or to introduce bulky groups that sterically hinder the conformational changes of hemagglutinin.
Synthesis of this compound Derivatives: A General Approach
The synthesis of a library of this compound derivatives can be achieved through versatile and well-established organic chemistry reactions. The primary aromatic amine serves as a key functional group for diversification.
General Synthetic Scheme
A general synthetic strategy would involve the acylation of the starting material, this compound, with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates to introduce diverse side chains.
Caption: General synthetic routes for derivatization of the this compound core.
Detailed Experimental Protocol: Synthesis of an Amide Derivative
Objective: To synthesize a representative amide derivative of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.
-
Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Mechanism of Action and Signaling Pathways
Given the rational design of the derivatives, we can postulate two primary mechanisms of action: neuraminidase inhibition and hemagglutinin inhibition.
Neuraminidase Inhibition
Derivatives designed with acidic and basic functionalities are hypothesized to bind to the active site of neuraminidase, preventing the cleavage of sialic acid and thus inhibiting the release of new virus particles.
Caption: Proposed mechanism of neuraminidase inhibition by this compound derivatives.
Hemagglutinin Inhibition
Derivatives designed to mimic sialic acid or to be bulky may interfere with the function of hemagglutinin, either by blocking receptor binding or by preventing the conformational changes necessary for membrane fusion.
Hypothetical Structure-Activity Relationship (SAR)
The following table presents a hypothetical structure-activity relationship for a series of designed this compound derivatives against influenza neuraminidase. The predicted IC₅₀ values are based on the principles of rational drug design and are intended to guide initial synthetic efforts.
| Compound ID | R Group (Modification at Amino Group) | Predicted Neuraminidase IC₅₀ (µM) | Rationale for Predicted Activity |
| APA-001 | Acetyl | > 100 | Lacks key charged functionalities for strong interaction with the active site. |
| APA-002 | 3-Carboxypropanoyl | 10 - 50 | Introduction of a carboxylate group may interact with the positively charged arginine residues in the active site. |
| APA-003 | 4-Guanidinobutanoyl | 5 - 20 | The guanidinium group can form strong salt bridges with the acidic residues (e.g., glutamate) in the active site. |
| APA-004 | (S)-2-Amino-4-guanidinobutanoyl | 1 - 10 | Chiral center and optimized spacing of charged groups may lead to a better fit in the active site. |
| APA-005 | 3-(Tetrazol-5-yl)propanoyl | 20 - 70 | Tetrazole acts as a bioisostere of carboxylic acid, potentially offering improved metabolic stability.[5] |
In Vitro and In Vivo Evaluation: Experimental Workflows
A systematic evaluation of the synthesized compounds is crucial to determine their anti-influenza activity and therapeutic potential.
In Vitro Assays
A tiered approach for in vitro testing is recommended, starting with enzyme-based assays and progressing to cell-based assays.
Caption: In vitro experimental workflow for evaluating anti-influenza activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against influenza neuraminidase.
Principle: This is a fluorescence-based assay using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black plate, add the diluted compounds, a fixed amount of influenza neuraminidase, and incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the MUNANA substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
-
Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Objective: To determine the 50% effective concentration (EC₅₀) of the compounds in inhibiting influenza virus replication in a cell-based assay.
Principle: This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by the virus in a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells).
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in infection medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) and incubate for 1 hour.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the respective compound concentrations.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the EC₅₀ value.
In Vivo Evaluation
Promising lead compounds identified from in vitro studies should be further evaluated in animal models of influenza infection, such as mice or ferrets[4].
Objective: To assess the in vivo efficacy and safety of lead compounds.
Procedure:
-
Acclimatize animals (e.g., BALB/c mice) for one week.
-
Infect the animals intranasally with a lethal or sub-lethal dose of influenza virus.
-
Administer the test compound (e.g., orally or intraperitoneally) at different doses and schedules (prophylactic or therapeutic).
-
Monitor the animals daily for clinical signs of illness, including weight loss, and record survival rates.
-
At specific time points post-infection, euthanize a subset of animals and collect lung tissues for viral titer determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.
-
Analyze the data to determine the efficacy of the compound in reducing viral load, alleviating disease symptoms, and improving survival.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet unexplored, starting point for the development of novel anti-influenza drugs. This technical guide has provided a comprehensive, albeit theoretical, roadmap for the rational design, synthesis, and evaluation of derivatives based on this core structure. The proposed strategies, grounded in established principles of medicinal chemistry and virology, offer a solid foundation for initiating research in this area.
Future efforts should focus on the synthesis and screening of a diverse library of this compound derivatives to validate the hypotheses presented herein. The identification of initial hits will pave the way for lead optimization through iterative cycles of design, synthesis, and testing, with the ultimate goal of developing potent and broad-spectrum anti-influenza agents that can address the ongoing challenge of drug resistance.
References
- Arooj, M., Sakkiah, S., Kim, S., Arulalapperumal, V., & Lee, K. W. (2013). Development of 3D QSAR Based Pharmacophore Model for Neuraminidase in Influenza a Virus.
- Belser, J. A., Eckert, A. M., & Tumpey, T. M. (2017). Animal Models for Influenza Research: Strengths and Weaknesses. MDPI.
- De Clercq, E., & Li, G. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 29(3), 695–747.
- Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society, 119(4), 681–690.
- Luo, M. (2012). Inhibitors targeting the influenza virus hemagglutinin. Future Medicinal Chemistry, 4(1), 57-68.
- Russell, R. J., Haire, L. F., Stevens, D. J., Collins, P. J., Lin, Y. P., Blackburn, G. M., Hay, A. J., Gamblin, S. J., & Skehel, J. J. (2006). The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design.
- Stoll, V., Stewart, K. D., Maring, C. J., Muchmore, S., Giranda, V., Gu, Y. G., Wang, G., Chen, Y., Sun, M., Mehta, P., Moline, H., Hsieh, G., Madigan, D., Edalji, R., Tufano, M., Rockway, T., & Betebenner, D. (2003). Influenza neuraminidase inhibitors: structure-based design of a novel inhibitor series. Biochemistry, 42(3), 718–727.
- von Itzstein, M., Wu, W. Y., Kok, G. B., Pegg, M. S., Dyason, J. C., Jin, B., Van Phan, T., Smythe, M. L., White, H. F., Oliver, S. W., Colman, P. M., Varghese, J. N., Ryan, D. M., Woods, J. M., Bethell, R. C., Hotham, V. J., Cameron, J. M., & Penn, C. R. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication.
- Waggoner, J. J., & Pinsky, B. A. (2016). Molecular diagnostics for influenza: birds of a feather flock together. The Journal of Infectious Diseases, 214(5), 657–659.
- Wang, M., Vechi, S. M., & Wang, Z. (2015). Influenza hemagglutinin inhibitors: a patent review.
- Xu, X., Zhu, X., Dwek, R. A., Stevens, J., & Wilson, I. A. (2009). Structural characterization of the 1918 influenza virus H1N1 neuraminidase. Journal of Virology, 83(20), 10406–10414.
- Edinger, M., Pohl, M. O., & Stertz, S. (2014). Entry of influenza A virus: host factors and antiviral targets. The Journal of General Virology, 95(Pt 2), 263–277.
- Lorieau, J., & Lamb, R. A. (2011). The influenza virus fusion peptide: a short, but feisty, segment of the hemagglutinin. Current Opinion in Virology, 1(2), 110–117.
- Sauter, N. K., Hanson, J. E., Glick, G. D., Brown, J. H., Crowther, R. L., Park, S. J., Skehel, J. J., & Wiley, D. C. (1992). Binding of influenza virus to sialic acids: reassessment of the 'key' and 'lock' analogy. Biochemistry, 31(40), 9609–9621.
- Watowich, S. J., Skehel, J. J., & Wiley, D. C. (1994). Crystal structures of influenza virus hemagglutinin in complex with high-affinity receptor analogs. Structure, 2(8), 719–731.
- Fleming, J. J., & Long, J. Z. (2018). The application of nitrile in drug design. Future Medicinal Chemistry, 10(23), 2735-2738.
- Meanwell, N. A. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2739-2759.
- Teague, S. J. (2003). Bioisosteres. Drug Discovery Today, 8(15), 697-702.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Zhang, J., & Meanwell, N. A. (2018). The application of the nitrile group in drug design. Journal of Medicinal Chemistry, 61(23), 10377-10411.
- Liang, G., & Feng, Y. (2019). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC.
- Blau, K., & Halket, J. (Eds.). (1993).
- Knapp, D. R. (1979).
- Lawrence, J. F., & Frei, R. W. (1976).
Sources
- 1. Influenza neuraminidase inhibitors: structure-based design of a novel inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Pharmacophore model of influenza neuraminidase inhibitors--a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 10. Novel Inhibitor Design for Hemagglutinin against H1N1 Influenza Virus by Core Hopping Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Aminophenyl)acetonitrile
Authored by: A Senior Application Scientist
Introduction: 2-(3-Aminophenyl)acetonitrile is a valuable bifunctional molecule incorporating both a primary amine and a nitrile group. This unique structural arrangement makes it a versatile building block in medicinal chemistry and materials science. The presence of the reactive amino group allows for a wide range of derivatization reactions, including amide bond formation, diazotization, and N-alkylation. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further avenues for molecular elaboration. Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional organic materials.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the catalytic hydrogenation of 3-nitrophenylacetonitrile, a common and efficient laboratory-scale method. An alternative synthetic route involving the Sandmeyer reaction is also discussed.
Primary Synthetic Route: Catalytic Hydrogenation of 3-Nitrophenylacetonitrile
The selective reduction of the nitro group in 3-nitrophenylacetonitrile is the most direct and widely employed method for the preparation of this compound. This transformation is typically achieved through catalytic hydrogenation, a process that utilizes molecular hydrogen in the presence of a metal catalyst.[2] The choice of catalyst is crucial for achieving high selectivity towards the reduction of the nitro group while preserving the nitrile functionality.
Reaction Mechanism and Rationale for Experimental Choices
Catalytic hydrogenation of a nitro group to a primary amine on a metal surface is a complex process involving multiple steps. The reaction is initiated by the adsorption of both the nitro compound and molecular hydrogen onto the surface of the catalyst. The catalyst, typically a noble metal like palladium or platinum, or a nickel-based catalyst such as Raney Nickel, facilitates the cleavage of the H-H bond in molecular hydrogen, forming reactive hydrogen species on its surface.[2] These activated hydrogen atoms are then transferred to the adsorbed nitro group in a stepwise manner, leading to the formation of various intermediates, such as nitroso and hydroxylamine species, before the final amine product is formed.
The choice of Palladium on Carbon (Pd/C) as the catalyst is favored due to its high activity, selectivity, and ease of handling.[3][4] The carbon support provides a large surface area for the dispersion of palladium nanoparticles, maximizing the number of active catalytic sites. Ethanol is a commonly used solvent for this reaction as it readily dissolves the starting material and the product, is relatively inert under the reaction conditions, and can be easily removed during the work-up procedure.[4][5] The reaction is performed under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent to the catalyst surface, thereby driving the reaction to completion.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.Wt. | CAS No. | Notes |
| 3-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 621-50-1 | Starting material |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 7440-05-3 | Catalyst |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 1333-74-0 | Reducing agent |
| Celite® (Diatomaceous Earth) | - | - | 61790-53-2 | Filtration aid |
| Argon or Nitrogen Gas | Ar or N₂ | - | - | Inert gas |
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a suitable high-pressure reaction vessel, combine 3-nitrophenylacetonitrile (e.g., 10.0 g, 61.7 mmol) and 10% Palladium on Carbon (5-10% w/w, e.g., 0.5-1.0 g).
-
Solvent Addition: Add absolute ethanol (e.g., 100-150 mL) to the reaction vessel.
-
Inerting the System: Seal the reaction vessel and purge the system with an inert gas (argon or nitrogen) several times to remove any residual air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 bar or 40-60 psi).[4]
-
Reaction: Commence vigorous stirring and maintain the reaction at room temperature or slightly elevated temperature (e.g., 30-50 °C) for a period of 4-6 hours, or until hydrogen uptake ceases.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. It is crucial to keep the filter cake wet with solvent during filtration and to quench it with water immediately after filtration.[3]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Conceptual pathway for the synthesis of this compound via the Sandmeyer reaction.
While the Sandmeyer reaction is a powerful tool in organic synthesis, the catalytic hydrogenation of 3-nitrophenylacetonitrile is often preferred for this specific transformation due to the commercial availability of the starting material and the generally high yields and clean nature of the hydrogenation reaction.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. [6][7]* Reagents:
-
3-Nitrophenylacetonitrile: Harmful if swallowed or in contact with skin.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air. Quench the filter cake with water immediately after filtration. [3] * Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a properly functioning high-pressure vessel and that there are no leaks in the system.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources. [7]* Reaction: The hydrogenation reaction should be conducted behind a safety shield.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, nitrile C≡N stretch, and aromatic C-H and C=C stretches).
-
Melting Point Analysis: To assess the purity of the solid product.
References
- PrepChem. Synthesis of 2-amino-2-phenyl acetonitrile. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile. [Link]
- Scribd. Sandmeyer Reaction (Class 12th). [Link]
- Master Organic Chemistry.
- MDPI.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Thieme.
- Google Patents. CN103102285A - Preparation method of p-aminophenylacetonitrile.
- PubMed Central.
- Google Patents. US5089651A - Process for producing 3-iminonitriles.
- Pure and Applied Chemistry. Purification of acetonitrile - tests for impurities. [Link]
- MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
- ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
- Acetonitrile - SAFETY D
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Application Note: A Validated RP-HPLC Method for Purity Determination of 2-(3-Aminophenyl)acetonitrile
Abstract
This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-(3-Aminophenyl)acetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity profile critical for ensuring the quality and safety of final drug products. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The presence of impurities, even in trace amounts, can affect the reaction kinetics, yield, and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method to assess its purity is paramount for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] This application note details an isocratic RP-HPLC method coupled with a UV detector, which is ideal for routine quality control due to its sensitivity, stability, and efficiency in separating the polar aromatic amine analyte from its potential non-polar and polar impurities.[5][6][7]
Principle of the Method
The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of aqueous buffer and an organic modifier. This compound, a moderately polar compound due to its amino group, will partition between the mobile and stationary phases. Its retention is controlled by adjusting the mobile phase composition and pH. The amino group's basicity (pKa of anilines is typically around 4-5) necessitates a buffered mobile phase to ensure consistent ionization state and reproducible retention times.[8] UV detection is selected based on the chromophoric nature of the phenyl ring in the analyte.
Materials and Methods
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Data Acquisition: OpenLab ChemStation or equivalent chromatography data software.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
-
Reference Standard: this compound, >99.5% purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 15 minutes |
Causality Behind Choices:
-
C18 Column: Provides excellent retention and separation for aromatic compounds.
-
pH 3.0 Buffer: At this pH, the amino group (pKa ~4-5) will be protonated, leading to a single ionic form, which results in sharp, symmetrical peaks and avoids peak tailing. Phosphoric acid is used for pH adjustment as it is compatible with UV detection.[9]
-
Acetonitrile: Chosen as the organic modifier for its low viscosity and UV transparency. The 30% concentration was optimized to achieve a suitable retention time (typically 5-10 minutes) for the main peak.
-
254 nm Wavelength: Aromatic compounds exhibit strong absorbance at this wavelength, providing good sensitivity.
Detailed Protocols
Solution Preparation
-
20mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in a 70:30 ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This is the stock solution.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Procedure Workflow
The overall workflow from sample preparation to data analysis is illustrated below.
Caption: HPLC analytical workflow for purity analysis.
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified.[10] Inject the Reference Standard Solution (100 µg/mL) five times and evaluate the parameters against the acceptance criteria in Table 2. The SST ensures the system is fit for its intended use.[11][12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.[12] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; a higher number indicates better separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector.[12] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][13]
Caption: Core parameters for analytical method validation.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities was demonstrated. A forced degradation study (acid, base, oxidative, thermal, and photolytic stress) showed that all degradation product peaks were well-resolved from the main this compound peak.
-
Linearity: The linearity was evaluated over a concentration range of 10-150 µg/mL (corresponding to 10% to 150% of the working concentration). The correlation coefficient (r²) was > 0.999, indicating a direct proportional relationship between concentration and peak area.
-
Accuracy: Accuracy was determined by spike recovery. Samples were spiked with the reference standard at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, as shown in Table 3.
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 118.6 | 98.8% |
-
Precision:
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day. The Relative Standard Deviation (%RSD) of the purity results was less than 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two days was less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and found to be approximately 0.05 µg/mL (S/N ≥ 3) and 0.15 µg/mL (S/N ≥ 10), respectively.
-
Robustness: The method's robustness was tested by making small, deliberate changes to the chromatographic parameters, including mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).[14] No significant changes in retention time or purity results were observed, confirming the method's reliability under varied conditions.
Data Analysis and Calculation
The purity of the this compound sample is calculated using the area normalization method. This assumes that all impurities have a similar UV response to the main component.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Column degradation; Mobile phase pH incorrect. | Replace column; Check and adjust mobile phase pH. |
| Ghost Peaks | Contamination in diluent or carryover. | Run blank injections; Clean autosampler needle and injection port. |
| Retention Time Shift | Pump malfunction; Column aging; Mobile phase composition error. | Check pump for leaks/bubbles; Equilibrate new column; Prepare fresh mobile phase. |
| Poor Resolution | Loss of column efficiency; Inappropriate mobile phase. | Replace column; Re-optimize mobile phase composition. |
Conclusion
The RP-HPLC method described herein is rapid, simple, and reliable for the purity determination of this compound. The method has been thoroughly validated to meet the stringent requirements of the pharmaceutical industry as outlined in ICH guidelines.[1][15] It is suitable for routine quality control analysis in both research and manufacturing environments.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
- Hashimoto, Y., Shinozaki, A., & Amina, M. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 3(5), 441-444. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- European Compliance Academy (ECA). (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
- Pandey, P. K. (2024). How to decide System Suitability Test (SST) in HPLC: Best Practice. LinkedIn. [Link]
- Del Bubba, M., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters, 40(15), 2857-2872. [Link]
- SIELC Technologies. Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. [Link]
- Del Bubba, M., et al. (2007).
- Al-Qarni, H., et al. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science, 27(1). [Link]
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the synthesis. [Link]
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
- Leito, I., et al. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
- ResearchGate. A novel indicator series for measuring p K a values in acetonitrile. [Link]
- Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. [Link]
- Ghasemi, J., et al. (2003). Determination of Acidity Constants of 4-(2-Pyridylazo)resorcinol in Binary Acetonitrile + Water Mixtures.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. youtube.com [youtube.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. starodub.nl [starodub.nl]
- 14. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-(3-Aminophenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed guide to understanding the anticipated mass spectrometry fragmentation pattern of 2-(3-Aminophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive literature on this specific molecule, this guide synthesizes fundamental principles of mass spectrometry and established fragmentation pathways of analogous structures, including aromatic amines and benzyl derivatives. We present a predictive fragmentation mechanism, a detailed protocol for acquiring mass spectral data using Electron Ionization (EI) and Electrospray Ionization (ESI), and guidance on spectral interpretation. This document serves as a foundational resource for researchers working with this compound and similar compounds, enabling confident structural elucidation and impurity profiling.
Introduction: The Significance of this compound
This compound (C₈H₈N₂) is a bifunctional molecule incorporating a primary aromatic amine and a nitrile group attached to a methylene bridge.[1][2][3] Its structural motifs are prevalent in a variety of pharmacologically active agents, making it a valuable building block in drug discovery and development. Accurate analytical characterization of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Mass spectrometry is an indispensable tool for molecular characterization, providing precise molecular weight and rich structural information through the analysis of fragmentation patterns.[4][5] Understanding how a molecule like this compound fragments under different ionization conditions is crucial for its identification, purity assessment, and the characterization of potential metabolites or degradation products. This note aims to provide a predictive yet robust framework for interpreting its mass spectrum.
Predicted Fragmentation Pathways
The fragmentation of this compound is dictated by the interplay of its functional groups: the aromatic amine, the benzylic methylene group, and the acetonitrile moiety. The exact fragmentation pattern will depend on the ionization technique employed. Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically yields a protonated molecular ion with subsequent fragmentation induced by collision-induced dissociation (CID).[6][7]
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecule will be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M•+) at an expected m/z of 132.[1][6] Due to the presence of two nitrogen atoms (an even number), the molecular ion will have an even mass-to-charge ratio, consistent with the Nitrogen Rule.[8] The stable aromatic ring is expected to result in a prominent molecular ion peak.[5][9]
Key predicted fragmentation steps are outlined below:
-
α-Cleavage (Benzylic Cleavage): The most favorable initial fragmentation is the cleavage of the C-C bond between the aromatic ring and the methylene group (benzylic cleavage). This is a classic fragmentation pathway for alkyl-substituted benzene rings.[5] This cleavage would result in the formation of a highly stable aminotropylium ion or a related resonance-stabilized cation.
-
Loss of •CH₂CN: Cleavage of the bond between the phenyl ring and the methylene group would lead to the formation of an aminophenyl cation at m/z 92 .
-
Formation of the Tropylium Ion Analogue: A common rearrangement for benzyl compounds is the formation of a tropylium ion.[5] For this compound, the initial benzylic cleavage would likely lead to the formation of an aminobenzyl cation, which could rearrange to a highly stable aminotropylium ion at m/z 106 (C₇H₈N⁺).
-
-
Loss of HCN: A characteristic fragmentation for nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). This could occur from the molecular ion or subsequent fragments.
-
Fragmentation of the Aromatic Amine: Aromatic amines can undergo characteristic fragmentations, including the loss of HCN from the ring, leading to a cyclopentadienyl cation fragment.
Electrospray Ionization (ESI) with Tandem MS (MS/MS)
In positive-ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 133 . Fragmentation of this even-electron ion would be induced via CID in a tandem mass spectrometer.[7]
The primary fragmentation pathways for the protonated molecule are predicted to be:
-
Loss of Ammonia (NH₃): Protonated benzylamines are well-documented to lose a neutral ammonia molecule (17 Da).[10][11][12] This would result in a fragment ion at m/z 116 .
-
Loss of Acetonitrile (CH₃CN): The protonated molecule could undergo a rearrangement to eliminate a neutral acetonitrile molecule (41 Da), resulting in a fragment at m/z 92 .
-
Formation of the Benzyl Cation: Cleavage of the C-N bond is a known pathway for protonated benzylamines, which can lead to the formation of a benzyl cation.[10][13] In this case, it would lead to a fragment at m/z 91 .
The predicted key fragments are summarized in the table below:
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Mechanism |
| EI | 132 (M•+) | 106 | •CN | Formation of aminotropylium ion |
| EI | 132 (M•+) | 92 | •CH₂CN | Aminophenyl cation |
| EI | 132 (M•+) | 105 | •HCN | Loss of hydrogen cyanide from M•+ |
| ESI (+) | 133 ([M+H]⁺) | 116 | NH₃ | Loss of ammonia |
| ESI (+) | 133 ([M+H]⁺) | 92 | CH₃CN | Loss of acetonitrile |
| ESI (+) | 133 ([M+H]⁺) | 91 | C₂H₃N₂ | Formation of benzyl cation |
Proposed Fragmentation Mechanism Diagram
The following diagram illustrates the predicted primary fragmentation pathways for the molecular ion of this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
To validate the predicted fragmentation patterns, the following protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution:
-
For GC-MS (EI): Dilute the stock solution to a final concentration of 1-10 µg/mL in methanol or ethyl acetate.
-
For LC-MS (ESI): Dilute the stock solution to a final concentration of 100-1000 ng/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
GC-MS Analysis for EI Fragmentation
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 70 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[6]
-
Mass Range: m/z 40-200.
-
Scan Rate: 2 scans/sec.
-
LC-MS/MS Analysis for ESI Fragmentation
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: m/z 50-250.
-
Product Ion Scan (MS/MS):
-
Precursor Ion: m/z 133.
-
Collision Energy: Ramp from 10-40 eV to observe the fragmentation profile.
-
Collision Gas: Argon.
-
-
Data Interpretation and Troubleshooting
-
Molecular Ion Confirmation: In EI-MS, confirm the molecular ion at m/z 132. The presence of an even m/z value for the molecular ion is a strong indicator, consistent with the Nitrogen Rule for a compound with two nitrogen atoms.[8] In ESI-MS, the [M+H]⁺ ion at m/z 133 should be the base peak in the MS1 spectrum.
-
Fragment Identification: Compare the observed fragment ions with the predicted values in the table above. High-resolution mass spectrometry can be used to confirm the elemental composition of the fragment ions, adding confidence to the assignments.
-
Troubleshooting: If fragmentation is weak in ESI-MS/MS, incrementally increase the collision energy. If the molecular ion is not observed in EI-MS, consider using a softer ionization technique like Chemical Ionization (CI) or reducing the EI source temperature.
Conclusion
This application note provides a comprehensive, predictive guide to the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles for aromatic amines and benzyl compounds, we have proposed detailed fragmentation pathways for both EI and ESI conditions. The provided experimental protocols offer a robust starting point for researchers to acquire high-quality mass spectral data for this important synthetic intermediate. This foundational knowledge is critical for ensuring the identity and purity of this compound in research and development settings.
References
- Schug, K. A., & McNair, H. M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(3), 421–428.
- Ricci, C., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 18(10), 1137–1145.
- Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- National Institute of Standards and Technology (NIST). Benzylamine - NIST WebBook.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Aayushi International Interdisciplinary Research Journal. Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4-aminophenyl)sulfonyl)phenyl)imino)methyl)phenols.
- Wikipedia. Electron ionization.
- PubMed. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters.
- Wikipedia. Fragmentation (mass spectrometry).
- ResearchGate. CI–MS-MS (acetonitrile) spectrum shows the fragmentation of the m/z 476 peak.
- ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
- ResearchGate. The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476.
- NIH National Library of Medicine. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines.
- eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (PDF) EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.
- Sigma-Aldrich. This compound (Chinese).
- JoVE. Video: Mass Spectrometry: Amine Fragmentation.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4623-24-9 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. whitman.edu [whitman.edu]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwith.stevens.edu [researchwith.stevens.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-(3-Aminophenyl)acetonitrile
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of 2-(3-Aminophenyl)acetonitrile using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the causal relationships behind experimental choices, offers a self-validating protocol for data acquisition, and presents a thorough interpretation of the resulting NMR spectra. The guide synthesizes foundational NMR principles with practical, field-proven insights to ensure accurate and reproducible characterization of this key chemical intermediate.
Introduction and Significance
This compound is a valuable building block in organic and medicinal chemistry, serving as a precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a meta-substituted benzene ring with both an electron-donating amine (-NH₂) group and a weakly electron-withdrawing cyanomethyl (-CH₂CN) group, presents a distinct NMR fingerprint. Accurate structural verification is paramount for ensuring reaction success, purity, and the desired isomeric configuration.
NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.[1] This application note details the complete workflow, from sample preparation to final spectral interpretation, providing the necessary tools for confident characterization.
Foundational Principles: NMR Spectroscopy of Disubstituted Benzenes
The NMR spectrum of this compound is governed by the electronic effects of its substituents on the benzene ring.
-
¹H NMR: The chemical shifts (δ) of aromatic protons are highly sensitive to their electronic environment. The electron-donating amino group (-NH₂) increases electron density primarily at the ortho and para positions, causing the corresponding protons to be shielded (shifted upfield). Conversely, the electron-withdrawing cyanomethyl group (-CH₂CN) deshields nearby protons.[2][3] The coupling (spin-spin splitting) between non-equivalent aromatic protons provides definitive information about their relative positions (ortho, meta, or para).[4][5]
-
¹³C NMR: Aromatic carbon signals typically appear in the δ 110-160 ppm region.[2][3][6] The number of unique signals reveals the molecule's symmetry. For an asymmetrically meta-disubstituted benzene ring like in this compound, all six aromatic carbons are chemically non-equivalent and are expected to produce six distinct signals.[6][7] The nitrile carbon (-C≡N) exhibits a characteristic signal in the δ 115-125 ppm range, while the benzylic methylene carbon (-CH₂) appears further upfield.[8]
The overall workflow for NMR characterization follows a logical sequence to ensure high-quality, interpretable data.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where careful execution of each step minimizes artifacts and ensures high spectral quality.
3.1. Materials and Equipment
-
Sample: this compound (Purity >95%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer (0 ppm reference).
-
Equipment: 5 mm NMR tubes (high-precision), Pasteur pipettes, cotton or glass wool, sample vials, analytical balance.
3.2. Step-by-Step Sample Preparation
-
Tube Cleaning: Ensure NMR tubes are scrupulously clean and dry. Wash with acetone and dry in an oven at a low temperature (<100°C) or with a stream of dry nitrogen to prevent distortion.[11][12]
-
Weighing the Sample:
-
Dissolution:
-
Filtration and Transfer:
-
Place a small, tight plug of cotton or glass wool into a Pasteur pipette.
-
Filter the sample solution through the pipette directly into the 5 mm NMR tube. This step is crucial to remove any microscopic particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[11][12]
-
The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[13]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
3.3. NMR Instrument Parameters (400 MHz Spectrometer)
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Operating Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (e.g., 'zg30') | Proton-decoupled single pulse (e.g., 'zgpg30') |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |
| Number of Scans (ns) | 8-16 | 256-1024 (or more, depending on concentration) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Spectral Analysis and Interpretation
The following is a predictive analysis based on established NMR principles. The structure with standard numbering is provided below to facilitate assignments.
4.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Aromatic Region (δ 6.5-7.5 ppm): The meta-substitution pattern results in four distinct aromatic protons.
-
H-5 (δ ~7.2 ppm): This proton is ortho to the -CH₂CN group and para to the -NH₂ group. It will likely appear as a triplet due to coupling with H-4 and H-6 (ortho coupling, J ≈ 7-8 Hz).
-
H-2 (δ ~6.8 ppm): This proton is ortho to the strongly donating -NH₂ group and will be the most shielded (upfield). It is expected to be a singlet or a narrow triplet (due to small meta coupling to H-4 and H-6).
-
H-6 (δ ~6.75 ppm): This proton is ortho to the -CH₂CN group and meta to the -NH₂ group. It will likely appear as a doublet or doublet of doublets.
-
H-4 (δ ~6.7 ppm): This proton is ortho to the -NH₂ group and meta to the -CH₂CN group. It will appear as a doublet of doublets.
-
-
Methylene Protons (-CH₂-) (δ ~3.7 ppm): These protons are in a benzylic position and adjacent to an electron-withdrawing nitrile group. They will appear as a sharp singlet and integrate to 2H. The typical range for benzylic protons is ~2.2-3.0 ppm, but the adjacent nitrile group provides additional deshielding.[16]
-
Amine Protons (-NH₂) (δ ~3.6 ppm): These protons are labile. They will likely appear as a broad singlet that integrates to 2H. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, the signal would be sharper.
4.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
Aromatic Carbons (δ 110-150 ppm): All six aromatic carbons are unique.
-
C-3 (δ ~146 ppm): The carbon directly attached to the nitrogen (-NH₂) will be the most downfield in the aromatic region due to the direct electronegative effect of nitrogen.
-
C-1 (δ ~130 ppm): The carbon bearing the -CH₂CN group (ipso-carbon).
-
C-5 (δ ~129 ppm): Corresponds to the CH group para to the -NH₂ group.
-
C-2, C-4, C-6 (δ ~115-120 ppm): These carbons are shielded by the electron-donating effect of the amino group. Their exact assignment would require advanced 2D NMR experiments like HSQC/HMBC.
-
-
Nitrile Carbon (-C≡N) (δ ~118 ppm): The cyano group carbon typically appears in this region.[8]
-
Methylene Carbon (-CH₂-) (δ ~25-30 ppm): The aliphatic methylene carbon will be the most upfield signal.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| δ (ppm) | Multiplicity | |
| C1 | — | — |
| C2-H | ~6.8 | s or narrow t |
| C3 | — | — |
| C4-H | ~6.7 | dd |
| C5-H | ~7.2 | t |
| C6-H | ~6.75 | d or dd |
| -CH₂- (C7) | ~3.7 | s |
| -C≡N (C8) | — | — |
| -NH₂ | ~3.6 (broad) | br s |
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed experimental protocol, researchers can acquire high-quality spectra. The provided analysis, based on fundamental principles of chemical shift and spin-spin coupling, serves as a robust guide for interpreting the data and confirming the molecular structure. This methodical approach ensures the integrity and reliability of structural assignments, which is critical for all subsequent research and development activities.
References
- JoVE. (2025).
- Moodle.
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
- Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]
- Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
- The Exam Formula. NMR part 4 - Benzene/cyclic structures. [Link]
- Reddit. (2025). C13 NMR di-substituted benzene ring. [Link]
- Bruker.
- PubChem. 4-Aminophenylacetonitrile. [Link]
- Organomation.
- University College London.
- SpectraBase. (p-aminophenyl)phenylacetonitrile, hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]
- Crysdot LLC. This compound - Benzene Compounds. [Link]
- Iowa State University.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- ResearchGate. 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes. [Link]
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- The Royal Society of Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. pubs.aip.org [pubs.aip.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theexamformula.co.uk [theexamformula.co.uk]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: High-Purity Isolation of 2-(3-Aminophenyl)acetonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(3-Aminophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. Addressing the challenges posed by its polar amine and nitrile functionalities, this guide details two robust methodologies: a primary normal-phase method on silica gel with a basic modifier and an alternative reversed-phase method. The protocols are designed for researchers, chemists, and process development scientists, offering a systematic approach from reaction work-up and impurity analysis to method development via Thin-Layer Chromatography (TLC) and final scale-up purification. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
This compound (CAS No. 4623-24-9) is a bifunctional molecule incorporating a primary aromatic amine and a nitrile group.[1] This structural arrangement makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs). Given its role as a critical intermediate, achieving high purity is paramount to ensure the quality and efficacy of the final drug product.
A prevalent synthetic route to this compound involves the reduction of 3-nitrobenzyl cyanide.[2][3] This process, while effective, can introduce several impurities that must be removed.
Table 1: Potential Impurities from the Synthesis of this compound
| Impurity | Chemical Structure | Origin | Chromatographic Challenge |
| 3-Nitrobenzyl Cyanide | Unreacted starting material | Significantly less polar than the product. | |
| Over-reduction byproducts | Reduction of the nitrile group | More polar than the product. | |
| Reagent Residues | e.g., Iron salts (from Fe/HCl reduction) | Incomplete work-up | Can interfere with chromatography and contaminate the final product. |
The primary challenge in the purification of this compound lies in its polarity and the basicity of the amino group. On standard silica gel, the acidic silanol groups can lead to strong, sometimes irreversible, adsorption of the amine, resulting in poor recovery and significant peak tailing. This guide provides a detailed methodology to overcome these challenges.
Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). This preliminary step saves significant time and resources by predicting the separation on a column. The goal is to find a solvent system where the desired compound has a retention factor (Rf) between 0.2 and 0.35 for optimal separation.[1]
Protocol 2.1: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint baseline in pencil approximately 1 cm from the bottom.
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Apply a small spot of the sample solution to the baseline.
-
Eluent Systems: Prepare a series of developing solvents with varying polarities. For normal-phase, a good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: Visualize the plate under a UV lamp (254 nm). The aromatic rings of the compounds should be visible as dark spots.
-
Staining: If necessary, use a staining agent like ninhydrin, which is specific for primary amines and will produce a colored spot upon heating.[4]
-
-
Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Primary Purification Protocol: Normal-Phase Flash Chromatography
This method is generally preferred for its cost-effectiveness and the use of less expensive organic solvents. The addition of a basic modifier is critical for success.
Materials and Equipment
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Crude this compound
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine
-
TLC plates and chamber
-
Rotary evaporator
Step-by-Step Protocol
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% Triethylamine) until a stable baseline is achieved.
-
Elution and Fraction Collection:
-
Based on the TLC results, a gradient elution is recommended to effectively separate the less polar impurities from the polar product.
-
Example Gradient:
-
Initial: 95:5 Hexanes:Ethyl Acetate (+ 0.5% Triethylamine) for 2 column volumes (CV) to elute non-polar impurities.
-
Gradient: Linearly increase to 60:40 Hexanes:Ethyl Acetate (+ 0.5% Triethylamine) over 10 CV.
-
Hold: Maintain 60:40 Hexanes:Ethyl Acetate (+ 0.5% Triethylamine) for 5 CV to elute the product.
-
Flush: A final flush with 100% Ethyl Acetate (+ 0.5% Triethylamine) may be necessary to remove highly polar impurities.
-
-
Collect fractions throughout the run.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. M-AMINOBENZYL CYANIDE | 4623-24-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 5. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(3-Aminophenyl)acetonitrile in Pharmaceutical Development
Introduction
2-(3-Aminophenyl)acetonitrile is a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a primary aromatic amine and a nitrile group, makes it a versatile building block. However, the presence of residual this compound in the final drug substance must be carefully controlled to ensure product quality and safety. Furthermore, its isomeric forms, 2-(2-aminophenyl)acetonitrile and 2-(4-aminophenyl)acetonitrile, can be process-related impurities that require selective quantification. This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of this compound. The method is designed to be specific and robust, making it suitable for routine quality control analysis in a regulated environment.
The validation of this analytical method has been rigorously designed to adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures. This ensures that the method is fit for its intended purpose and generates reliable and reproducible data, a critical aspect of drug development and manufacturing.
Method Development: A Rationale-Driven Approach
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the desired performance characteristics of the assay.
Analyte Properties
This compound is a polar aromatic compound with a molecular weight of 132.16 g/mol . Its structure suggests good UV absorbance due to the phenyl ring, making UV detection a suitable choice. The presence of a primary amine group (a weak base) means that the analyte's retention on a reversed-phase column will be sensitive to the pH of the mobile phase.
Chromatographic System Selection
A reversed-phase HPLC (RP-HPLC) method was chosen for its versatility and wide applicability in the pharmaceutical industry for the analysis of small organic molecules.
-
Column: A C18 column is the workhorse of RP-HPLC and was selected as the stationary phase. This provides a good balance of hydrophobicity for retaining the aromatic ring of the analyte. A column with end-capping is recommended to minimize peak tailing that can occur due to the interaction of the basic amine group with residual acidic silanols on the silica support.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier was selected to ensure adequate retention of the polar analyte while allowing for the elution of any less polar impurities within a reasonable run time.
-
Aqueous Phase: A phosphate buffer at a pH of 3.0 was chosen. At this pH, the primary amine group (pKa ~4-5) will be protonated, leading to more consistent retention and improved peak shape.
-
Organic Phase: Acetonitrile was selected as the organic modifier due to its low viscosity, good UV transparency, and compatibility with the chosen buffer.
-
-
Detection: A photodiode array (PDA) detector was employed to monitor the elution profile at multiple wavelengths. This allows for the determination of the optimal detection wavelength for the analyte and can also aid in peak purity assessment. The UV spectrum of related aromatic amines suggests that a wavelength of 254 nm would provide good sensitivity.
Experimental Protocol: Quantification of this compound
This section provides a detailed, step-by-step protocol for the quantification of this compound.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-21 min: 90-10% B; 21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Buffer (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of this compound spiked with its potential isomers (2-amino and 4-amino) and other known process-related impurities.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a sample of this compound. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte. Peak purity analysis using the PDA detector should be performed.
-
-
Acceptance Criteria: The method is considered specific if there is adequate resolution between the analyte peak and any other peaks, and the peak purity index is greater than a predefined threshold (e.g., 0.999).
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five calibration standards over the range of 1-100 µg/mL.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The specified range is 1-100 µg/mL.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Procedure: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Data Presentation
The following table summarizes the expected validation results for the HPLC method for the quantification of this compound.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the analyte's retention time. Peak purity > 0.999. | Complies |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within limits |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% |
| LOD (µg/mL) | Report | ~0.3 |
| LOQ (µg/mL) | Report | ~1.0 |
| Robustness | System suitability criteria met. | Complies |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Method Validation Logic
Caption: Logical flow of the analytical method validation process.
Conclusion
This application note details a robust and reliable stability-indicating RP-HPLC method for the quantification of this compound. The method has been developed with a clear scientific rationale and is validated according to the stringent requirements of the ICH guidelines. The comprehensive validation protocol ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control laboratories for the analysis of bulk drug substances and intermediates. The detailed experimental protocol and clear validation acceptance criteria provide a solid foundation for the implementation of this method in a regulated pharmaceutical environment.
References
- ICH. (2022). Q2(R2)
- FDA. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ECA Academy. (2015).
- EMA. (2024). ICH Q2(R2)
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- EMA. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- FDA. (2015).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
- European Medicines Agency. (2023).
- Autech Industry Co.,Limited. Exploring 2-(4-Aminophenyl)
- SIELC Technologies. Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. [Link]
Application Note: A Validated Protocol for the Catalytic Reduction of 3-Nitrophenylacetonitrile to 3-Aminophenylacetonitrile
Abstract
This application note provides a comprehensive guide to the catalytic hydrogenation of 3-nitrophenylacetonitrile, a critical transformation for the synthesis of 3-aminophenylacetonitrile. This product is a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] We present two robust, field-proven protocols utilizing common heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel. The document details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and analytical monitoring techniques designed to ensure a high-yield, selective, and safe synthesis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Synthetic Imperative
3-Aminophenylacetonitrile is a highly versatile molecular building block in medicinal chemistry and drug development.[1] Its structure, which contains both a primary aromatic amine and a reactive nitrile group, allows for extensive synthetic diversification. The most direct and efficient pathway to this intermediate is the selective reduction of the nitro group on the precursor, 3-nitrophenylacetonitrile.[1]
Among various reduction methodologies, catalytic hydrogenation is the preferred industrial and laboratory method. It offers significant advantages over older techniques like metal-acid reductions (e.g., Fe/HCl), including higher efficiency, greater selectivity, milder reaction conditions, and a more favorable environmental profile with water as the primary byproduct.[1][2] This note focuses on providing a detailed, replicable framework for this specific transformation.
Reaction Principles and Mechanistic Overview
The core transformation is the selective reduction of an aromatic nitro group to an amine in the presence of a nitrile moiety. The overall reaction is as follows:
Diagram of the chemical reaction.
The reaction is not a single-step conversion but proceeds through several intermediates, including nitroso and hydroxylamine species.[3] The accumulation of these intermediates can be hazardous, as they are often unstable and can lead to exothermic decomposition.[3][4] Therefore, a well-controlled catalytic system is paramount to drive the reaction completely to the desired amine product.
Choice of Catalyst:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for aromatic nitro group reductions due to its high activity and efficiency.[5] It generally provides excellent yields and clean conversions.
-
Raney® Nickel: A sponge-like nickel-aluminum alloy, Raney Nickel is a versatile and cost-effective catalyst for hydrogenations. It is highly effective for nitro group reductions and can be a suitable alternative to palladium catalysts.[5] While it can also reduce nitriles, the reaction conditions can be tuned to selectively reduce the nitro group.[6]
Hydrogen Source: The protocols described herein utilize high-purity hydrogen gas (H₂) as the reductant. This is the most common and atom-economical hydrogen source for this scale of synthesis.
Caption: Figure 1: Simplified reaction pathway for the hydrogenation of 3-nitrophenylacetonitrile.
Experimental Protocols
Safety is paramount. All procedures must be conducted in a well-ventilated fume hood. Hydrogenation catalysts like Pd/C and Raney® Nickel are pyrophoric when dry and must be handled with extreme care.[1][7][8]
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol is a robust and widely used method known for its high yield and selectivity.
A. Materials and Equipment
-
3-Nitrophenylacetonitrile
-
5-10% Palladium on Carbon (Pd/C, ~50% wet)
-
Solvent: Ethanol or Methanol, reagent grade
-
High-pressure autoclave or Parr hydrogenation apparatus[8]
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter flask)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Sources of high-purity hydrogen (H₂) and inert gas (Nitrogen or Argon)
B. Step-by-Step Procedure
-
Reactor Charging: In a suitable high-pressure reactor vessel, add 3-nitrophenylacetonitrile (1.0 eq). Add the solvent (e.g., ethanol, at a mass ratio of approximately 1:6.25 substrate to solvent).[8]
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the wet 5% Pd/C catalyst. A typical catalyst loading is 2-5% by weight relative to the substrate (e.g., for 16g of substrate, use 0.32-0.8g of catalyst).[2]
-
System Purge: Securely seal the reactor. Purge the system by pressurizing with nitrogen (~20-30 psi) and then venting. Repeat this cycle 3-5 times to completely remove oxygen.[8][9]
-
Hydrogenation: Purge the vessel with hydrogen gas in the same manner (pressurize/vent) 2-3 times. Finally, pressurize the reactor with hydrogen to the target pressure (e.g., 0.3-0.4 MPa or ~45-60 psi).[8]
-
Reaction Execution: Begin vigorous stirring and heat the mixture to the desired temperature, typically between 30-50°C.[8]
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-8 hours. Progress can also be checked by carefully depressurizing, taking an aliquot, and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with nitrogen.
-
Catalyst Filtration: Open the reactor and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL SAFETY NOTE: The filter cake must not be allowed to dry, as it is pyrophoric.[8] Immediately after filtration, quench the filter cake with plenty of water and dispose of it in a designated, segregated waste container. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude 3-aminophenylacetonitrile can be purified further by recrystallization (e.g., from 95% ethanol) if necessary.[8]
Protocol 2: Raney® Nickel Catalyzed Hydrogenation
This protocol provides an excellent alternative, often effective at room temperature.
A. Materials and Equipment
-
3-Nitrophenylacetonitrile
-
Raney® Nickel (supplied as an aqueous slurry)
-
Solvent: Ethanol or Methanol, reagent grade
-
Equipment as listed in Protocol 1
B. Step-by-Step Procedure
-
Catalyst Preparation: In the reactor vessel, add the required amount of Raney® Nickel slurry (typically a higher loading than Pd/C, e.g., 10-20% weight/weight relative to the substrate). Carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) 2-3 times, decanting the solvent each time under an inert atmosphere.
-
Reactor Charging: Dissolve the 3-nitrophenylacetonitrile (1.0 eq) in the reaction solvent and add it to the vessel containing the washed catalyst.
-
System Purge: Seal the reactor and follow the same oxygen removal procedure as described in Protocol 1 (Step 3).
-
Hydrogenation: Introduce hydrogen gas as described in Protocol 1 (Step 4), pressurizing to a similar range (e.g., 50-60 psi).
-
Reaction Execution: Commence vigorous stirring. This reaction often proceeds efficiently at room temperature (20-25°C).[10] Monitor hydrogen uptake.
-
Work-up and Isolation: Follow the identical work-up, filtration, and isolation procedures as described in Protocol 1 (Steps 7-9). The pyrophoric nature of Raney® Nickel requires the same extreme caution during filtration.[1][7]
Experimental Workflow and Data Summary
Caption: Figure 2: A generalized workflow for the catalytic hydrogenation process.
Table 1: Comparative Summary of Protocols
| Parameter | Protocol 1: Pd/C | Protocol 2: Raney® Nickel | Reference(s) |
| Catalyst | 5-10% Palladium on Carbon | Raney® Nickel | [2],[10] |
| Catalyst Loading | 2-5% w/w (dry basis) | 10-20% w/w (slurry) | [2],[10] |
| Solvent | Ethanol, Methanol | Ethanol, Methanol | [8],[10] |
| Temperature | 30 - 50 °C | Room Temperature (~25°C) | [8],[10] |
| H₂ Pressure | 0.3 - 0.4 MPa (45-60 psi) | ~0.4 MPa (~60 psi) | [8] |
| Typical Time | 4 - 8 hours | 2 - 6 hours | [2],[10] |
| Typical Yield | >90% | >90% | [1] |
Analytical Monitoring
Consistent monitoring is key to understanding reaction kinetics and endpoint determination.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) will show a clear separation between the more nonpolar starting material (3-nitrophenylacetonitrile) and the more polar product (3-aminophenylacetonitrile), which will have a lower Rf value.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques are ideal for quantitative analysis to determine the precise conversion rate and detect any side products. For HPLC, a C18 column with a UV detector is effective. For GC, a flame ionization detector (FID) or nitrogen-phosphorus detector (NPD) can be used for high sensitivity.[11]
Troubleshooting and Safety Imperatives
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | - Catalyst deactivation (poisoning).- Insufficient hydrogen pressure.- Leak in the reactor system. | - Increase catalyst loading or use fresh catalyst.- Check hydrogen source and ensure pressure is maintained.- Perform a leak test on the apparatus. |
| Formation of Side Products | - Over-reduction of the nitrile group.- Conditions are too harsh (high temp/pressure). | - Use milder conditions (lower temperature/pressure).- Avoid unnecessarily long reaction times after completion.- Ensure the catalyst choice is appropriate for selectivity. |
| Low Product Recovery | - Incomplete filtration/transfer.- Product loss during purification. | - Ensure the filter cake is washed thoroughly with solvent.- Optimize recrystallization solvent and conditions. |
MANDATORY SAFETY PRECAUTIONS:
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[1] All operations must be performed in a certified, well-ventilated fume hood away from ignition sources. Ensure all equipment is properly grounded.
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are pyrophoric and will ignite spontaneously if allowed to dry in the presence of air.[1][8] Always handle them as a slurry. The filter cake must be kept wet at all times and quenched with water immediately after the product has been filtered off.[8]
-
Pressure Equipment: Only trained personnel should operate high-pressure reactors. Regular inspection and maintenance are essential.
Conclusion
The catalytic reduction of 3-nitrophenylacetonitrile is a fundamental and highly effective transformation for producing the valuable 3-aminophenylacetonitrile intermediate. The protocols provided, utilizing either Palladium on Carbon or Raney® Nickel, offer reliable and high-yielding pathways to the desired product.[1] Success hinges on careful execution, diligent monitoring, and an unwavering commitment to the critical safety procedures outlined for handling high-pressure hydrogen and pyrophoric catalysts.
References
- Vertex AI Search. (2026). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Mettler Toledo. (2026).
- Vertex AI Search. (2026). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- MDPI. (2026).
- Vertex AI Search. (2026). Nitro Reduction - Common Conditions.
- Google Patents. (2026).
- RSC Publishing. (2021).
- BenchChem. (2026). Application Notes and Protocols for the Reduction of 3-Nitrophenylacetonitrile to 3-Aminophenylacetonitrile.
- Wikipedia. (2026). Nitrile reduction.
- Vertex AI Search. (2026). Hydrogenation of Basic Nitriles with Raney Nickel.
- YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- Vertex AI Search. (2026). 6. analytical methods.
- BenchChem. (2026).
- Google Patents. (2026). Preparation method of p-aminophenylacetonitrile. CN103102285A.
- BenchChem. (2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
The Strategic Application of 2-(3-Aminophenyl)acetonitrile in Solid-Phase Synthesis: A Guide to Heterocycle Construction
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and robust synthetic methodologies is perpetual. Solid-phase synthesis has emerged as a cornerstone technology, enabling the rapid assembly of molecular libraries. Within this paradigm, the selection of versatile building blocks is paramount. This technical guide delves into the strategic application of 2-(3-Aminophenyl)acetonitrile , a bifunctional reagent poised for the solid-phase construction of valuable heterocyclic scaffolds. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.
Introduction: The Unique Potential of this compound
This compound is a compelling building block for solid-phase organic synthesis (SPOS) due to its distinct structural features. The primary aromatic amine provides a convenient handle for immobilization onto various solid supports, while the acetonitrile moiety serves as a versatile precursor for the formation of diverse heterocyclic systems. This dual functionality allows for a divergent synthetic approach, where a common resin-bound intermediate can be elaborated into multiple, distinct molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4623-24-9 | |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Liquid | |
| Purity | Typically ≥96% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
PART 1: Immobilization Strategies for this compound
The journey of any solid-phase synthesis begins with the efficient and stable anchoring of the first building block to the solid support. For this compound, the primary aromatic amine is the logical point of attachment. The choice of resin and linker is critical and will dictate the subsequent cleavage conditions and the nature of the final product's C-terminus.
Workflow for Immobilization of this compound
Caption: Proposed workflow for the on-resin synthesis of benzimidazoles.
Protocol 2: On-Resin Synthesis of a Benzimidazole Derivative
This protocol is a conceptual adaptation of solution-phase methodologies to a solid-phase context. [1] Materials:
-
Resin-bound this compound (from Protocol 1)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution
-
A desired carboxylic acid (e.g., Benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DCM, DMF
Procedure:
-
Nitrile Reduction:
-
Swell the resin in anhydrous THF.
-
Treat the resin with an excess of BH₃·THF solution at room temperature for 12-24 hours.
-
Carefully quench the reaction with methanol.
-
Wash the resin thoroughly with THF, methanol, and DCM.
-
-
Acylation:
-
Swell the reduced resin in DMF.
-
In a separate vial, dissolve the carboxylic acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Add the activated carboxylic acid solution to the resin and shake for 4-6 hours.
-
Wash the resin with DMF and DCM.
-
-
Cyclizative Dehydration:
-
Treat the acylated resin with a solution of 20% acetic acid in DMF at 80°C for 4-6 hours to promote cyclization to the benzimidazole.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-4 hours.
-
Collect the filtrate and precipitate the crude product in cold diethyl ether.
-
Isolate the product by centrifugation and decantation.
-
-
Analysis and Purification:
-
Analyze the crude product by LC-MS and purify by preparative HPLC.
-
Application Example 2: Solid-Phase Synthesis of Quinazolinones
Quinazolinones are another important class of heterocyclic compounds with a wide range of biological activities. [2]A plausible solid-phase synthesis is outlined below.
Caption: Proposed workflow for the on-resin synthesis of quinazolinones.
PART 3: Analytical Monitoring and Characterization
Effective monitoring of solid-phase reactions is crucial for optimizing protocols and ensuring the desired product is being formed.
Table 2: Analytical Techniques for Solid-Phase Synthesis Monitoring
| Technique | Application | Advantages | Limitations | Reference |
| Kaiser Test | Detection of primary amines | Simple, rapid, qualitative | Not suitable for secondary amines; can give false positives | [3] |
| FT-IR Spectroscopy | On-bead analysis of functional group transformations | Non-destructive, provides real-time information | Broad peaks, lower resolution than solution-phase IR | [3] |
| Cleavage and LC-MS | Quantitative analysis of reaction progress and product identity | Provides accurate conversion data and mass confirmation | Destructive, requires a small amount of resin | [4] |
| Gel-Phase NMR | Structural elucidation of resin-bound intermediates | Provides detailed structural information | Lower sensitivity, broader peaks compared to solution NMR | [3] |
PART 4: Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves and safety glasses. Acetonitrile, often used as a solvent, is flammable and toxic. [5][6]All waste should be disposed of according to institutional guidelines.
Conclusion and Future Outlook
This compound is a highly versatile building block for solid-phase synthesis, offering a gateway to diverse heterocyclic scaffolds. The protocols and workflows presented here provide a foundation for researchers to explore its potential in their own discovery programs. Future work could focus on expanding the repertoire of on-resin transformations of the nitrile group and developing traceless linker strategies to further enhance the utility of this valuable reagent. [3][7]The continued development of innovative solid-phase methodologies will undoubtedly accelerate the discovery of new therapeutics and functional materials.
References
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(48), 8445-8448.
- Lee, S. B., et al. (2001). Synthesis of silicon traceless linker for solid-phase reaction. Journal of the Korean Chemical Society, 45(5), 469-473.
- Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
- Al-Omary, F. A. M., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(12), 9139-9151.
- BenchChem. (2025).
- Kadri, H., et al. (2018). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 16(33), 6043-6048.
- Guchhait, S. K., et al. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
- Do, T. D., & Ganesan, A. (2018). Expedient on-resin synthesis of peptidic benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 28(16), 2679-2681.
- Gómez-Martinez, M., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(24), 8758.
- Sharma, V., Kumar, P., & Pathak, D. (2010).
- Kadri, H., et al. (2018). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 16(33), 6043-6048.
- Thermo Fisher Scientific. (2025).
- Gordon, D. W., & Steele, J. (1997). Solid phase synthesis of quinazolinones. Tetrahedron Letters, 38(49), 8445-8448.
- Kadri, H., et al. (2018). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 16(33), 6043-6048.
- Al-Omary, F. A. M., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(12), 9139-9151.
- Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- D'Alessandro, D., et al. (2011).
- Yadav, P., & Singh, R. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10).
- Ghashghaei, O., et al. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 14(1), 7247.
- Li, C., Swenson, D. C., & MacGillivray, L. R. (2022). Programming Rapid Functional Group Diversification into a Solid-State Reaction: Aryl Nitriles for Self-Assembly, Click Reactivity, and Discovery of Coexisting Supramolecular Synthons. Chemistry – A European Journal, 28(37), e202200978.
- Ted Pella, Inc. (2017).
- Science Interactive. (2013).
- Wray, B. C., & Stambuli, J. P. (2010).
Sources
- 1. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expedient on-resin synthesis of peptidic benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tedpella.com [tedpella.com]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying 3-aminobenzyl cyanide
An Application Note and Detailed Protocol for the Recrystallization of 3-Aminobenzyl Cyanide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 3-aminobenzyl cyanide via recrystallization. As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, achieving high purity is paramount for ensuring the desired reaction outcomes, yield, and final product integrity. This guide delves into the fundamental principles of recrystallization, systematic solvent selection, a detailed step-by-step protocol, and a robust troubleshooting guide. The methodologies described herein are designed for researchers, scientists, and drug development professionals to reliably obtain high-purity 3-aminobenzyl cyanide.
Introduction: The Imperative for Purity
3-Aminobenzyl cyanide, also known as (3-aminophenyl)acetonitrile, is a bifunctional molecule containing both a primary aromatic amine and a nitrile group. This unique structure makes it a valuable building block in organic synthesis.[1] However, its synthesis, often involving the reduction of 3-nitrobenzyl cyanide, can introduce a variety of impurities.[1][2] These may include unreacted starting materials, byproducts from side reactions, and degradation products, often manifesting as a yellow to brown discoloration of the crude product.[1][2][3]
Recrystallization is a powerful and economical technique for purifying solid organic compounds. It leverages the differences in solubility between the target compound and its impurities in a chosen solvent system. A successful recrystallization can dramatically improve purity, leading to a product with a sharp melting point and correct spectroscopic characteristics, which are critical for subsequent synthetic steps and regulatory compliance.
Physicochemical Profile of 3-Aminobenzyl Cyanide
A thorough understanding of the compound's physical properties is the foundation for developing a successful recrystallization protocol.
| Property | Value | Source(s) |
| Chemical Name | 3-Aminobenzyl cyanide; (3-Aminophenyl)acetonitrile | [1][3] |
| CAS Number | 4623-24-9 | [1][3] |
| Molecular Formula | C₈H₈N₂ | [1][3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Appearance | Yellow to brown Liquid/Solid | [1][3] |
| Melting Point | 137-138 °C | [1][3] |
| Boiling Point | 183-187 °C @ 13 Torr | [1][3] |
The relatively high melting point indicates a stable crystal lattice, making it a good candidate for purification by recrystallization.[4] The typical yellow or brown appearance of the crude product underscores the presence of impurities that need to be removed.[2]
The Science of Solvent Selection
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the 3-aminobenzyl cyanide when hot.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with 3-aminobenzyl cyanide.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Given the polar amine and nitrile functionalities, polar solvents are a logical starting point. A mixed-solvent system often provides the fine-tuned solubility characteristics required.
Recommended Solvent Systems for Screening:
-
Isopropanol/Water: Isopropanol will dissolve the organic compound, and the gradual addition of water as an anti-solvent will induce crystallization.
-
Ethanol/Water: Similar to isopropanol/water, this is a classic choice for moderately polar compounds.
-
Toluene/Heptane: A non-polar/polar aprotic system. Toluene dissolves the aromatic compound, while heptane serves as the anti-solvent.
-
Acetone: A polar aprotic solvent that may be effective on its own.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of crude 3-aminobenzyl cyanide.
Materials and Equipment:
-
Crude 3-aminobenzyl cyanide
-
Chosen solvent system (e.g., Isopropanol and deionized water)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Workflow Diagram:
Sources
Application Note: A Comprehensive Guide to Thin-Layer Chromatography (TLC) Analysis of 2-(3-Aminophenyl)acetonitrile Reactions
Introduction
2-(3-Aminophenyl)acetonitrile is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1] Its bifunctional nature, featuring a primary aromatic amine and a nitrile group, allows for diverse chemical transformations. Consequently, the ability to rapidly and accurately monitor the progress of its reactions is critical for process optimization, yield maximization, and impurity profiling in research and drug development settings.
Thin-Layer Chromatography (TLC) stands out as an indispensable analytical technique for this purpose. It offers a simple, rapid, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of products in real-time.[2][3] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor reactions involving this compound. We will delve into the causality behind methodological choices, from mobile phase selection to visualization, and provide robust, self-validating protocols.
Part I: Foundational Principles for TLC of Aromatic Amines
The successful application of TLC hinges on a solid understanding of the interactions between the analyte, the stationary phase, and the mobile phase.
1. The Stationary Phase: Silica Gel F₂₅₄
For the analysis of this compound and its derivatives, the standard stationary phase of choice is silica gel coated on an inert backing (e.g., glass or aluminum).[4][5]
-
Mechanism of Interaction : Silica gel's surface is rich in polar silanol groups (Si-OH). The primary amine group of this compound is polar and can form hydrogen bonds with these silanol groups. This strong interaction causes the molecule to adsorb to the stationary phase.[4]
-
The F₂₅₄ Indicator : Commercial TLC plates are typically impregnated with a fluorescent indicator that glows green under short-wave UV light (254 nm).[6] Compounds containing a UV chromophore, such as the aromatic ring in our target molecule, will absorb this UV light and prevent the indicator from fluorescing, appearing as dark spots.[7][8] This provides a crucial non-destructive method of visualization.
2. The Mobile Phase: Polarity and pH Control
The mobile phase, or eluent, is the solvent system that moves up the plate via capillary action, competing with the stationary phase for the analyte.
-
Polarity : The polarity of the mobile phase is the most critical factor for achieving good separation. A more polar eluent will more effectively displace the analyte from the silica gel, causing it to travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, a less polar eluent leads to a lower Rf.[9][10] The goal is typically to adjust the solvent system to achieve Rf values between 0.2 and 0.8 for the compounds of interest.[10]
-
Causality of "Tailing" and the Basic Modifier : The primary amine in this compound is basic. The surface of standard silica gel is slightly acidic. This strong acid-base interaction can lead to irreversible adsorption or very slow desorption, causing the spots on the TLC plate to "tail" or streak.[9] To ensure sharp, well-defined spots, this interaction must be neutralized. This is achieved by adding a small amount (typically 0.5-2%) of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase.[9][11] The modifier competes with the analyte for the acidic sites on the silica, allowing the analyte to travel up the plate more uniformly.
3. Analyte Visualization: From Non-Destructive to Specific Staining
After developing the plate, the separated, colorless spots must be visualized. The choice of visualization method is dictated by the functional groups present in the molecules.
-
UV Light (254 nm) : This is always the first, non-destructive step. The phenyl ring in this compound makes it UV-active.[6]
-
Ninhydrin Stain : This is a highly specific and sensitive chemical stain for primary and secondary amines.[12][13] Ninhydrin reacts with the primary amine of this compound upon heating to produce a vividly colored spot, typically pink or purple (Ruhemann's purple).[14][15] This makes it an invaluable tool for confirming the presence of the starting material or any other primary amine-containing species.
-
Potassium Permanganate (KMnO₄) Stain : This is a general oxidative stain that reacts with a wide range of functional groups that can be oxidized, including amines, alcohols, and alkenes.[16] It provides a useful, albeit less specific, visualization method, yielding yellow-brown spots on a purple background.[16]
Part II: Experimental Protocols
These protocols are designed to be self-validating and provide a robust framework for TLC analysis.
Protocol 1: General TLC Workflow for Reaction Monitoring
This protocol outlines the standard procedure for setting up and running a TLC plate to monitor a reaction.[17][18]
-
Chamber Preparation : Pour the chosen mobile phase into a TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall of the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate with solvent vapors for 5-10 minutes. This ensures a uniform development front.[19]
-
Plate Preparation : Using a pencil, gently draw a thin "origin" line approximately 1 cm from the bottom of a silica gel F₂₅₄ plate. Mark three lanes on this line for the Starting Material (SM), a Co-spot (C), and the Reaction Mixture (Rxn).[18]
-
Sample Spotting :
-
Dilute a small sample of the starting material in a volatile solvent (e.g., ethyl acetate).
-
Withdraw a tiny aliquot of the ongoing reaction mixture.[20]
-
Using a capillary tube, apply a small spot of the SM solution onto the "SM" lane.
-
Apply a small spot of the reaction mixture onto the "Rxn" lane.
-
On the "C" lane, first spot the SM, and then carefully spot the reaction mixture directly on top of it (the co-spot).[18]
-
-
Plate Development : Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate.[21]
-
Completion and Marking : Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[17]
-
Visualization and Analysis :
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[6]
-
Proceed to chemical staining (Protocol 3) if necessary.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Protocol 2: Mobile Phase Optimization
A systematic approach is key to finding the optimal eluent for your reaction.
-
Starting Point : Begin with a 4:1 mixture of a non-polar solvent and a polar solvent. A common and effective starting system is Hexane:Ethyl Acetate (4:1) .
-
Initial Test : Run a TLC plate with your starting material in this system.
-
Adjustment Logic :
-
If Rf is too low (<0.2) : The eluent is not polar enough. Increase the proportion of the polar component (e.g., switch to 2:1 or 1:1 Hexane:Ethyl Acetate).
-
If Rf is too high (>0.8) : The eluent is too polar. Decrease the proportion of the polar component (e.g., switch to 9:1 Hexane:Ethyl Acetate).
-
-
Addressing Tailing : Observe the spot shape. If significant tailing occurs, prepare a new mobile phase with the optimal polarity ratio but add 1% triethylamine (Et₃N) . For example, for a 10 mL eluent of 4:1 Hexane:EtOAc, use 7.9 mL Hexane, 2.0 mL EtOAc, and 0.1 mL Et₃N.
-
Validation : The ideal system will show the starting material with an Rf value around 0.2-0.4, providing ample room for a less polar product to appear at a higher Rf.[9]
| Mobile Phase Component | Role | Rationale |
| Hexane / Heptane | Non-polar base | Low elution strength, moves non-polar compounds. |
| Ethyl Acetate / Dichloromethane | Polar modifier | Increases eluent polarity to move more polar compounds like amines. |
| Methanol / Ethanol | Highly polar modifier | Used for very polar compounds; use sparingly as it can lead to high Rf values. |
| Triethylamine (Et₃N) | Basic additive | Prevents spot tailing by neutralizing acidic sites on the silica gel.[9][11] |
Protocol 3: Visualization Reagent Preparation and Application
-
UV Visualization (Non-destructive)
-
Ninhydrin Stain (Specific for Primary/Secondary Amines)
-
Reagent Preparation : Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid. Store in a sealed container.[16][22]
-
Procedure : Using tweezers, quickly dip the TLC plate into the ninhydrin solution or spray it evenly with the reagent in a fume hood. Place the plate on a hot plate set to ~120°C or use a heat gun.[13]
-
Expected Result : The primary amine of this compound will appear as a distinct pink-to-purple spot within minutes.[14] This stain is excellent for confirming the consumption of the starting material.
-
-
Potassium Permanganate Stain (General Oxidative)
-
Reagent Preparation : Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a light-protected bottle.[16]
-
Procedure : Quickly dip the plate in the KMnO₄ solution. The background will turn purple.
-
Expected Result : Compounds that can be oxidized (including the amine starting material) will appear as yellow-to-brown spots against the purple/pink background.[16] This stain is useful for visualizing a wide range of organic compounds that may be UV-inactive or unresponsive to other stains.
-
Part III: Application Example - Monitoring an N-Acylation Reaction
Let's apply these protocols to a common transformation: the N-acetylation of this compound with acetic anhydride to yield N-(3-(cyanomethyl)phenyl)acetamide.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. rroij.com [rroij.com]
- 3. longdom.org [longdom.org]
- 4. organomation.com [organomation.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. reddit.com [reddit.com]
- 12. TLC stains [reachdevices.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 15. epfl.ch [epfl.ch]
- 16. silicycle.com [silicycle.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Thin-Layer Chromatography (TLC Method and Apparatus) | Pharmaguideline [pharmaguideline.com]
- 22. Magic Formulas [chem.rochester.edu]
Application Notes and Protocols for the Scalable Synthesis of 2-(3-Aminophenyl)acetonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of 2-(3-Aminophenyl)acetonitrile, a key intermediate in the pharmaceutical and specialty chemical industries.[1][2] Recognizing the need for robust and economically viable manufacturing processes, this guide details a two-step synthetic route commencing with the cyanation of 3-nitrobenzyl chloride, followed by the catalytic hydrogenation of the resulting 3-nitrophenylacetonitrile. Emphasis is placed on industrial applicability, addressing critical aspects such as process safety, reaction optimization, scalable work-up procedures, and waste stream management. This application note is intended to serve as a practical resource for researchers and process chemists engaged in the scale-up of this vital chemical building block.
Introduction: The Industrial Significance of this compound
This compound, also known as 3-aminobenzyl cyanide, is a versatile bifunctional molecule incorporating both a primary aromatic amine and a nitrile group. This unique structural arrangement makes it a valuable precursor for the synthesis of a wide range of more complex molecules. In the pharmaceutical sector, it serves as a crucial starting material for the development of various active pharmaceutical ingredients (APIs).[1] Beyond pharmaceuticals, its utility extends to the synthesis of agrochemicals and specialty dyes. The growing demand for this intermediate necessitates the development of scalable, safe, and cost-effective manufacturing processes.
This guide focuses on a well-established and industrially proven synthetic pathway that offers high throughput and purity. The chosen route is dissected into two primary stages:
-
Stage 1: Synthesis of 3-Nitrophenylacetonitrile via nucleophilic substitution.
-
Stage 2: Reduction of 3-Nitrophenylacetonitrile to the target amine.
A comparative analysis of different reduction methodologies is presented, with a focus on catalytic hydrogenation as the preferred industrial method due to its efficiency and cleaner waste profile.
Strategic Overview of the Synthetic Pathway
The overall synthetic strategy is designed for scalability and robustness, prioritizing commercially available starting materials and well-understood, high-yielding chemical transformations.
Caption: Overall synthetic workflow for this compound.
Stage 1: Scalable Synthesis of 3-Nitrophenylacetonitrile
The initial stage involves the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile. This is a classic nucleophilic substitution reaction where the chloride is displaced by a cyanide anion.
Mechanistic Rationale and Process Considerations
The reaction proceeds via an SN2 mechanism. For industrial-scale production, the choice of solvent and reaction conditions is critical to ensure safety, high conversion, and ease of work-up. A biphasic system of ethanol and water is recommended. Ethanol serves to solubilize the organic starting material, while water is an excellent solvent for sodium cyanide. This system is a safer and more environmentally friendly alternative to aprotic polar solvents like DMF or DMSO, which can be problematic for large-scale operations due to their high boiling points and potential for decomposition.
The use of powdered sodium cyanide ensures a large surface area for the reaction. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of side products.
Industrial-Scale Protocol for 3-Nitrophenylacetonitrile
Materials and Equipment:
-
Glass-lined or stainless steel reactor with temperature control, mechanical stirring, a reflux condenser, and a dropping funnel.
-
3-Nitrobenzyl chloride
-
Sodium cyanide (powdered, 96-98% purity)
-
Ethanol (95%)
-
Deionized water
-
Appropriate personal protective equipment (PPE), including cyanide-resistant gloves, chemical splash goggles, and respiratory protection.
Protocol:
-
Reactor Charging: In a 500 L reactor, charge 50 kg (10.2 kmol) of powdered sodium cyanide and 45 L of water.
-
Dissolution: Warm the mixture to 40-50°C with gentle stirring to dissolve the sodium cyanide.
-
Substrate Addition: In a separate vessel, prepare a solution of 100 kg (0.58 kmol) of 3-nitrobenzyl chloride in 100 kg of 95% ethanol.
-
Reaction: Slowly add the ethanolic solution of 3-nitrobenzyl chloride to the aqueous sodium cyanide solution over a period of 2-3 hours, maintaining the reaction temperature between 60-70°C.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. The precipitated sodium chloride is removed by filtration. Wash the filter cake with a small amount of cold ethanol to recover any entrained product.
-
Solvent Removal: The combined filtrate is transferred to a distillation apparatus, and the majority of the ethanol is removed under reduced pressure.
-
Phase Separation and Washing: The residual mixture will separate into an organic and an aqueous layer. Separate the lower organic layer containing the crude 3-nitrophenylacetonitrile. Wash the organic layer sequentially with water and then a saturated brine solution to remove any remaining water-soluble impurities.
-
Purification: The crude product can be purified by vacuum distillation to yield a pale yellow to light brown solid upon cooling.
Quantitative Data for Stage 1
| Parameter | Value |
| Typical Scale | 100 kg of 3-nitrobenzyl chloride |
| Yield | 85-92% |
| Purity (post-distillation) | >98% |
| Reaction Time | 6-9 hours |
| Melting Point | 60-62°C |
Stage 2: Reduction of 3-Nitrophenylacetonitrile to this compound
The final step is the reduction of the nitro group to a primary amine. While several methods exist, catalytic hydrogenation is the preferred industrial route for its high efficiency, selectivity, and cleaner waste profile.
Comparative Analysis of Reduction Methods
| Method | Advantages | Disadvantages | Industrial Suitability |
| Catalytic Hydrogenation (Pd/C, H₂) | High yield and purity; clean reaction (by-product is water); catalyst can be recycled; mild reaction conditions. | Requires specialized high-pressure equipment; potential for catalyst deactivation; hydrogen gas is flammable. | High: The method of choice for large-scale, clean production. |
| Metal-Mediated Reduction (Fe/Acid) | Low-cost reagents; robust and tolerant of many functional groups; no high-pressure equipment needed. | Generates large volumes of iron sludge, which is difficult to handle and dispose of; work-up can be cumbersome and lengthy. | Moderate: Suitable for smaller scales or when specialized hydrogenation equipment is unavailable. |
Industrial-Scale Protocol for Catalytic Hydrogenation
Materials and Equipment:
-
High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls, and a high-torque agitator.
-
3-Nitrophenylacetonitrile
-
Palladium on Carbon (5% Pd/C, 50% wet)
-
Ethanol
-
Hydrogen gas supply
-
Filter press or similar filtration unit
Protocol:
-
Reactor Charging: In a 1000 L autoclave, charge a slurry of 100 kg (0.62 kmol) of 3-nitrophenylacetonitrile in 500 L of ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 1.0-2.0 kg of 5% Pd/C catalyst (50% wet).
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bar (approximately 70-150 psi). Heat the mixture to 40-50°C with vigorous stirring. The reaction is exothermic, and cooling may be required to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. This typically takes 4-6 hours.
-
Depressurization and Catalyst Removal: Cool the reactor to room temperature, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The catalyst can be recovered for potential reuse.
-
Solvent Removal and Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound is an oil.
-
Purification: The crude product can be purified by vacuum distillation to yield a yellow liquid.
Quantitative Data for Stage 2
| Parameter | Value |
| Typical Scale | 100 kg of 3-nitrophenylacetonitrile |
| Yield | >95% |
| Purity (post-distillation) | >98% |
| Reaction Time | 4-8 hours |
| Appearance | Yellow liquid |
Safety and Waste Management
Handling of Sodium Cyanide
Sodium cyanide is highly toxic and requires strict handling protocols.[3]
-
Personal Protective Equipment (PPE): Always use impervious gloves, clothing, and eye protection. In areas with potential for dust or vapor exposure, respiratory protection is mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably with local exhaust ventilation.
-
Incompatible Materials: Store sodium cyanide away from acids, as contact will liberate highly toxic hydrogen cyanide gas.[3]
-
Emergency Preparedness: Ensure immediate access to an emergency eye wash station, a drench shower, and a cyanide antidote kit. All personnel must be trained in its use.
Cyanide Waste Treatment
Aqueous waste streams containing cyanide must be treated before disposal. A common industrial method is a two-stage oxidation process:[3]
-
Oxidation to Cyanate: The pH of the waste stream is raised to >10 with caustic soda, followed by the addition of an oxidizing agent like sodium hypochlorite to convert cyanide to the less toxic cyanate.
-
Oxidation to CO₂ and N₂: In a second stage, at a slightly lower pH, further addition of hypochlorite oxidizes cyanate to carbon dioxide and nitrogen gas.
Caption: Two-stage cyanide waste treatment workflow.
Management of Iron Sludge (from alternative reduction method)
If an iron-based reduction is used, the resulting iron sludge presents a significant disposal challenge. This waste can be managed by:
-
Dewatering: The sludge is first dewatered using filter presses.
-
Recycling: The iron oxide-rich sludge can potentially be used as a raw material in other industries, such as in the production of pigments or in ironmaking.[4]
-
Landfilling: If recycling is not feasible, the dewatered sludge must be disposed of in a designated hazardous waste landfill.
Conclusion
The synthetic route detailed in this application note provides a robust and scalable method for the industrial production of this compound. The two-stage process, involving the cyanation of 3-nitrobenzyl chloride followed by catalytic hydrogenation of the nitro intermediate, offers high yields and purity. By adhering to the stringent safety protocols for handling sodium cyanide and implementing effective waste management strategies, this process can be conducted safely and with minimal environmental impact. The information and protocols provided herein are intended to empower researchers and drug development professionals to confidently scale the synthesis of this important chemical intermediate.
References
- TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide. Material Safety Data Sheet.
- Exploring 2-(4-Aminophenyl)acetonitrile: Properties, Applications, and Manufacturing.
- Bide Pharmatech Ltd. This compound CAS NO.4623-24-9.
- Organic Syntheses. Benzyl Cyanide.
- United Chemical. Sodium Cyanide Safety Protection and Emergency Measures.
- ChemicalBook. 3-NITROPHENYLACETONITRILE.
- Google Patents. Preparation method of p-aminophenylacetonitrile.
- Benchchem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
- Journal of Chemical and Pharmaceutical Research. Application and Progress of Chemical Iron Sludge.
Sources
Application Notes & Protocols: 2-(3-Aminophenyl)acetonitrile as a Versatile Scaffolding Reagent in Drug Discovery
Abstract: The relentless pursuit of novel chemical entities with therapeutic potential necessitates a diverse toolkit of versatile building blocks. 2-(3-Aminophenyl)acetonitrile emerges as a strategic starting material, offering a trifunctional scaffold that enables rapid diversification and the construction of complex molecular architectures. Its unique structure, featuring a nucleophilic aromatic amine, an electrophilic nitrile, and an acidic α-proton, provides three orthogonal points for chemical modification. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the physicochemical properties, safety protocols, and field-proven synthetic applications of this high-value intermediate. We provide step-by-step protocols for key transformations, explain the causality behind experimental choices, and illustrate the strategic workflows that leverage this building block to its full potential in medicinal chemistry programs.
Core Characteristics and Safe Handling
This compound is a valuable intermediate, but its reactivity necessitates careful handling and storage to ensure experimental integrity and user safety.
Physicochemical Data
A summary of the key properties for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4623-24-9 | [1][2][3] |
| Molecular Formula | C₈H₈N₂ | [1][3] |
| Molecular Weight | 132.16 g/mol | [2][4] |
| Appearance | Yellow to brown liquid | [1][2][3] |
| Purity | Typically ≥95% | [1][3][4] |
| Boiling Point | 307.4 °C at 760 mmHg | [2] |
| Storage Conditions | Store at 4°C, protect from light, keep under inert atmosphere | [2][4] |
Safety & Handling Protocol
As a reactive chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] The signal word associated with it can be "Warning" or "Danger".[2][4]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5][6]
-
Storage & Stability : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (4°C) to minimize degradation.[2][4] It is sensitive to light and air, which can lead to oxidation and discoloration.
-
In case of Exposure :
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5]
-
Skin : Wash off with soap and plenty of water. Remove contaminated clothing.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Strategic Value in Medicinal Chemistry: A Trifunctional Linchpin
The power of this compound lies in its three distinct reactive centers, which can be addressed selectively or in sequence to build molecular diversity. This trifunctional nature allows for the generation of libraries targeting a wide array of biological targets.
This versatility makes the scaffold ideal for constructing libraries of compounds for screening. For instance, the aryl urea motif is a well-established pharmacophore in kinase inhibitors, while complex heterocyclic systems derived from this building block are prevalent in a range of antivirals, anti-inflammatories, and CNS-active agents.[7][8]
Core Synthetic Protocols & Methodologies
The following protocols are foundational for leveraging this compound. They are designed to be robust and reproducible, providing a solid starting point for library synthesis.
Protocol 3.1: N-Acylation for Amide Synthesis
Introduction: Amide bond formation is a cornerstone of medicinal chemistry. This protocol details the straightforward acylation of the aniline nitrogen, a common strategy to introduce diverse side chains and modulate physicochemical properties.
Reaction: R-COCl + H₂N-Ar-CH₂CN → R-CONH-Ar-CH₂CN
Methodology:
-
Reactor Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (ACN) (approx. 0.2 M concentration).[9] Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.5 eq.), to the stirred solution.
-
Reagent Addition: Slowly add the acyl chloride of interest (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate gradient).
Causality & Insights:
-
Choice of Base: Triethylamine is a common choice that acts as an acid scavenger for the HCl byproduct. Pyridine can also be used and may serve as a nucleophilic catalyst, but its higher boiling point makes it more difficult to remove.
-
Temperature Control: The initial cooling to 0 °C is critical to control the exothermic reaction and prevent potential side reactions, such as di-acylation or reaction at the active methylene position.
-
Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis of the highly reactive acyl chloride.[6][10]
Protocol 3.2: Aryl Urea Synthesis via Isocyanate Addition
Introduction: The aryl urea moiety is a privileged scaffold found in numerous FDA-approved kinase inhibitors. This protocol provides a highly efficient method for its synthesis.[8]
Reaction: R-NCO + H₂N-Ar-CH₂CN → R-NH-CO-NH-Ar-CH₂CN
Methodology:
-
Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or DCM.
-
Reagent Addition: Add the desired isocyanate (1.05 eq.) to the solution at room temperature. The addition can be done in one portion or dropwise if the reaction is vigorous.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Monitor by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting urea is often highly pure. If necessary, it can be recrystallized from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) or purified by flash chromatography.
Causality & Insights:
-
Efficiency: This reaction is typically high-yielding and clean, proceeding without the need for a catalyst or external base, as the amine itself is sufficiently nucleophilic.
-
Reagent Purity: Isocyanates are sensitive to moisture. Using fresh or properly stored reagents is key to achieving high yields and avoiding the formation of undesired symmetrical ureas from the isocyanate reacting with water.
Protocol 3.3: Thorpe-Ziegler Cyclization for 3-Aminopyrrole Synthesis
Introduction: This powerful reaction constructs highly functionalized 3-aminopyrrole heterocycles, which are valuable precursors for more complex fused systems like pyrrolo[3,2-d]pyrimidines (9-deazapurines).[7] The protocol involves an initial alkylation of the active methylene group followed by a base-catalyzed intramolecular cyclization onto the nitrile.
Reaction (Two Steps):
-
Br-CH₂-CO-R + NaH + NC-CH₂-Ar-NH₂ → NC-CH(CH₂COR)-Ar-NH₂
-
NC-CH(CH₂COR)-Ar-NH₂ + t-BuOK → 3-Aminopyrrole derivative
Methodology:
-
Alkylation - Deprotonation: To a flame-dried, three-neck flask under an inert atmosphere, add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to anhydrous THF or DMF. Cool to 0 °C.
-
Alkylation - Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. Stir at 0 °C for 30 minutes to allow for complete deprotonation of the active methylene group.
-
Alkylation - Reaction: Add the desired α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Cyclization: After confirming the completion of alkylation via TLC, cool the reaction mixture back to 0 °C. Add a strong base suitable for cyclization, such as potassium tert-butoxide (t-BuOK, 2.0 eq.), portion-wise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours until cyclization is complete.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting 3-aminopyrrole derivative by flash column chromatography.
Causality & Insights:
-
Base Selection: NaH is used for the initial alkylation as it irreversibly deprotonates the active methylene without competing as a nucleophile.[7] A stronger base like t-BuOK is often required for the subsequent Thorpe-Ziegler cyclization, which involves the formation of a less acidic enamine anion.
-
Anhydrous Conditions: Strict exclusion of water is paramount. Water will quench the strong bases and can participate in side reactions. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.
-
Mechanism: The reaction proceeds via nucleophilic attack of the methylene-derived carbanion on the α-haloketone, followed by base-catalyzed intramolecular attack of the newly formed enolate/enamine onto the nitrile carbon, with subsequent tautomerization to the aromatic pyrrole.
Application Workflow: From Building Block to Diverse Libraries
The true utility of this compound is realized when these primary reactions are used as entry points to more complex structures. The following workflow illustrates how a medicinal chemist can strategically plan a synthesis campaign.
This workflow demonstrates a logical progression. For example, a 3-aminopyrrole synthesized via Protocol 3.3 can be further reacted with reagents like dimethylformamide dimethylacetal (DMF-DMA) to form fused pyrrolo[3,2-d]pyrimidine systems, which are analogues of purines and often exhibit potent biological activity.[7] Similarly, the amide or urea products can have their nitrile groups reduced to primary amines, introducing a new site for diversification or a basic center for modulating pharmacokinetic properties.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides a robust platform for the rapid and efficient synthesis of diverse and novel chemical libraries. By understanding the distinct reactivity of its three functional groups and applying the robust protocols detailed in this guide, medicinal chemists can unlock its full potential. The ability to generate amides, ureas, and complex heterocycles from a single, commercially available starting material makes this compound an indispensable asset in the modern pursuit of new therapeutic agents.
References
- This compound CAS NO.4623-24-9.
- Exploring 2-(4-Aminophenyl)
- Synthesis of 2-amino-2-phenyl acetonitrile.PrepChem.com. [Link]
- Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds.Bioorganic & Medicinal Chemistry Letters. [Link]
- Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives.
- SAFETY DATA SHEET - Acetonitrile.Fisher Scientific. [Link]
- Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds.
- Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon.TÜBİTAK Academic Journals. [Link]
- Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles.
- Synthesis of heterocyclic compounds.
- Acetonitrile in the Pharmaceutical Industry.Lab Alley. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.PMC - NIH. [Link]
- SAFETY DATA SHEET - Acetonitrile.Science Interactive. [Link]
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.PubMed. [Link]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.RSC Medicinal Chemistry. [Link]
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry.Hilaris Publisher. [Link]
- New Horizon and Advancements in Synthetic and Biological Applications of Active Methylene Acetonitrile: Mini‐Review.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4623-24-9 [sigmaaldrich.com]
- 3. This compound, CasNo.4623-24-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. This compound | 4623-24-9 [sigmaaldrich.com]
- 5. scienceinteractive.com [scienceinteractive.com]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. znaturforsch.com [znaturforsch.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Notes & Protocols: A Guide to the Synthesis of 2-(3-Aminophenyl)acetonitrile Analogs for Structure-Activity Relationship Studies
Introduction: The Strategic Importance of the 2-(3-Aminophenyl)acetonitrile Scaffold in Medicinal Chemistry
This guide provides detailed protocols for the synthesis of this compound and its analogs, discusses the rationale behind key experimental choices, and outlines a framework for subsequent SAR investigations. The methodologies described are designed to be robust and adaptable, enabling researchers to generate a diverse library of compounds for biological screening.
Overall Synthetic Workflow
The synthesis of this compound analogs can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring. Below is a generalized workflow illustrating the key stages from commercially available precursors to the final purified analogs ready for biological evaluation.
Sources
- 1. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(3-Aminophenyl)acetonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-(3-aminophenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields of this valuable synthetic intermediate. In the following sections, we will address common problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the expected yields?
There are two primary, scalable routes for the synthesis of this compound:
-
Reduction of 2-(3-Nitrophenyl)acetonitrile: This is arguably the most common method. It involves the nitration of benzyl cyanide followed by the reduction of the nitro group.[1][2] The reduction step can be achieved through various methods, with catalytic hydrogenation being a high-yield option.
-
Cyanation of a 3-Aminobenzyl Precursor: This route involves introducing the nitrile group onto a pre-existing 3-aminobenzyl scaffold, for example, via a Sandmeyer reaction starting from 3-aminobenzylaniline or nucleophilic substitution on 3-aminobenzyl halide.[3][4]
Expected yields can vary significantly based on the chosen method and optimization. Catalytic hydrogenation of 2-(3-nitrophenyl)acetonitrile can achieve yields upwards of 95%.[2][5] Yields for Sandmeyer reactions are often more modest and require careful control of conditions.
Q2: My yield is consistently low when synthesizing via reduction of 2-(3-nitrophenyl)acetonitrile. What are the likely causes?
Low yields in this reduction are typically traced back to one of three areas: the quality of the starting material, the efficiency of the reduction itself, or product loss during workup.
-
Starting Material Purity: The 2-(3-nitrophenyl)acetonitrile starting material must be of high purity. The nitration of benzyl cyanide can produce a mixture of ortho, meta, and para isomers.[1] The presence of the ortho-isomer, in particular, can lead to complex mixtures after reduction, complicating purification and lowering the isolated yield of the desired meta-isomer.
-
Recommendation: Verify the purity of your 2-(3-nitrophenyl)acetonitrile by ¹H NMR or melting point before proceeding. Recrystallization may be necessary to remove isomers.[1]
-
-
Inefficient Reduction: The choice of reducing agent and reaction conditions is critical.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This method is clean and high-yielding but can be sensitive to catalyst poisoning.[5][6] Ensure your catalyst is active and that the solvent is free of potential poisons like sulfur compounds. The reaction's success also depends on efficient hydrogen gas delivery and agitation.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): While cost-effective, these reactions can be messy and require a significant excess of the metal.[6] Incomplete reaction can occur if the metal surface is not sufficiently activated or if stoichiometry is inadequate. Over-reduction is less common for this substrate, but side reactions can still occur.
-
-
Product Degradation/Loss During Workup: The product, an aminonitrile, can be sensitive to harsh pH conditions and elevated temperatures. During workup of metal/acid reductions, filtration of fine metal salts can be challenging, leading to product loss.[6] The product is also a relatively polar, basic compound, which can lead to issues during extraction.
Q3: I am attempting a Sandmeyer reaction to introduce the cyano group, but the yield is poor and I see a lot of tar-like byproducts. What's going wrong?
The Sandmeyer reaction is a powerful but notoriously sensitive transformation that requires precise control.[3][7] Low yields are often due to the instability of the intermediate diazonium salt.[8][9]
Key Troubleshooting Points for the Sandmeyer Reaction:
| Parameter | Causality & Explanation | Recommended Action |
| Diazotization Temperature | The diazonium salt intermediate is thermally labile and decomposes rapidly at elevated temperatures, leading to phenols and other unwanted byproducts.[10] | Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). |
| Rate of NaNO₂ Addition | The diazotization reaction is exothermic. A rapid addition of sodium nitrite can cause localized heating, leading to decomposition of the diazonium salt as it forms. | Add the sodium nitrite solution dropwise over a period of 30-60 minutes, ensuring the temperature never exceeds 5 °C.[8] |
| Stability of Diazonium Salt | Aryl diazonium salts should never be isolated in a dry state as they can be explosive.[8] They should be used immediately in the subsequent cyanation step. | Prepare the cold diazonium salt solution and add it slowly to the cooled copper(I) cyanide solution without any delay. |
| Purity of Copper(I) Cyanide | The Cu(I) catalyst is essential for the substitution. Oxidized or impure CuCN will have poor activity, leading to incomplete reaction. | Use high-purity, freshly purchased CuCN or prepare it fresh if possible. Ensure it is a fine, free-flowing powder. |
Troubleshooting Workflow
When faced with a low yield, a systematic approach is the most effective way to diagnose the issue. The following workflow provides a logical decision tree to identify the root cause.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104356026A - Preparation method of p-aminophenyl acetonitrile - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Cyanation - Wikipedia [en.wikipedia.org]
- 5. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3-Nitrophenylacetonitrile
Welcome to the technical support center for the reduction of 3-nitrophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of 3-aminophenylacetonitrile. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reduction of 3-nitrophenylacetonitrile, providing concise answers and directing you to more detailed troubleshooting where necessary.
Q1: What are the most common methods for reducing 3-nitrophenylacetonitrile to 3-aminophenylacetonitrile?
The most prevalent and effective methods for this transformation fall into three main categories:
-
Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high yields.[1][2] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are commonly employed with a hydrogen source.[1][3]
-
Metal-Acid Reductions: These are classic and robust methods. Common systems include Tin(II) chloride (SnCl2) in the presence of an acid like HCl, or metals like Iron (Fe), Zinc (Zn), or Tin (Sn) in acidic media (e.g., acetic acid or hydrochloric acid).[1][4][5][6]
-
Metal Hydride Reductions: Sodium borohydride (NaBH4) alone is generally ineffective at reducing aromatic nitro groups.[7][8] However, its reducing power can be significantly enhanced by the addition of transition metal salts like Nickel(II) chloride (NiCl2) or Iron(II) chloride (FeCl2).[7][9]
Q2: My primary concern is chemoselectivity. How do I avoid reducing the nitrile group?
This is a critical consideration. The nitrile group can be susceptible to reduction, particularly under harsh conditions. To maintain the integrity of the nitrile functionality:
-
Catalytic Hydrogenation: While generally selective for the nitro group, over-reduction of the nitrile to a primary amine can occur, especially at high pressures, temperatures, or with extended reaction times.[10][11] Careful monitoring of the reaction is crucial.
-
Metal-Acid and Metal Hydride Systems: Reductions using Fe/NH₄Cl, SnCl₂, or NaBH₄/FeCl₂ are known for their excellent chemoselectivity, leaving functional groups like nitriles, esters, and ketones intact.[1][12][13]
Q3: What are the potential side products I should be aware of?
Besides the over-reduction of the nitrile, other potential side products include:
-
Incomplete Reduction: Formation of intermediate species like nitroso and hydroxylamine compounds can occur if the reaction does not go to completion.[4][5]
-
Azo Compounds: Under certain conditions, particularly with some metal hydride reagents, coupling of intermediates can lead to the formation of azo compounds.[1]
-
Polymerization: The product, 3-aminophenylacetonitrile, can be prone to polymerization, especially if left in acidic conditions for extended periods or upon exposure to air and light.
Q4: How can I monitor the progress of my reaction?
Effective reaction monitoring is key to optimizing yield and minimizing side products. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the reaction progress and can also detect the formation of intermediates and byproducts.[14]
-
Mass Spectrometry (MS): Can be coupled with GC or LC (GC-MS, LC-MS) to identify the molecular weights of components in the reaction mixture, confirming the presence of the desired product and any impurities.[14]
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the reduction of 3-nitrophenylacetonitrile.
Troubleshooting Workflow: Catalytic Hydrogenation
This workflow will guide you through diagnosing and resolving issues when using catalytic hydrogenation (e.g., Pd/C, H₂).
Caption: Troubleshooting workflow for catalytic hydrogenation.
Problem: Reaction is sluggish or incomplete.
-
Cause & Explanation:
-
Catalyst Deactivation/Poisoning: The active sites on the catalyst can be blocked by impurities in the starting material, solvent, or from the reaction apparatus.[3][15] Sulfur-containing compounds are notorious poisons for palladium catalysts. The catalyst may also be old or have been improperly handled, leading to deactivation.[3][16]
-
Insufficient Hydrogen Pressure: For some substrates, the atmospheric pressure provided by a hydrogen balloon may not be sufficient to drive the reaction to completion.[17]
-
Poor Mass Transfer: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing will limit the contact between the reactants and the catalyst surface, slowing down the reaction rate.[3]
-
Low Substrate Solubility: If the 3-nitrophenylacetonitrile is not fully dissolved in the solvent, the reaction will be slow as it is limited by the rate of dissolution.[3]
-
-
Solutions:
-
Verify Catalyst Activity: Use a fresh batch of catalyst. If poisoning is suspected, consider purifying the starting material or using a higher grade of solvent.
-
Optimize Reaction Conditions: Increase the hydrogen pressure using a Parr hydrogenator.[3] Ensure vigorous stirring to improve mass transfer. Gentle heating (e.g., to 30-40°C) can also increase the reaction rate, but be cautious as higher temperatures can sometimes lead to side reactions.[3]
-
Improve Solubility: Select a solvent in which the starting material is highly soluble. Common choices include methanol, ethanol, and ethyl acetate.[3]
-
Troubleshooting Guide: Metal-Acid Reductions
Problem: Formation of a significant amount of an insoluble, dark precipitate during workup.
-
Cause & Explanation:
-
Metal Hydroxide Formation: When using metal-acid reductions like Sn/HCl or Fe/HCl, the workup typically involves basification (e.g., with NaOH or Na₂CO₃) to neutralize the acid and precipitate the metal salts as hydroxides.[4] If the product is not efficiently extracted, it can become trapped in this inorganic precipitate.
-
-
Solutions:
-
Thorough Extraction: After basification, ensure vigorous and repeated extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration Aid: Filter the reaction mixture through a pad of Celite® after basification to remove the bulk of the metal hydroxides before extraction. Be sure to wash the Celite pad thoroughly with the extraction solvent.
-
Complexation: In some cases, adding a chelating agent like EDTA during the workup can help to sequester the metal ions in the aqueous phase and improve the ease of extraction.
-
III. Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol provides a general procedure for the reduction of 3-nitrophenylacetonitrile using palladium on carbon.
-
Reaction Setup: To a round-bottom flask or a Parr hydrogenation vessel, add 3-nitrophenylacetonitrile (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the reaction mixture.[3]
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (a hydrogen balloon is often sufficient for lab scale, but 3-4 bar in a Parr apparatus is also common) or maintain a hydrogen atmosphere with a balloon.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).[3]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent at all times as dry Pd/C can be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.[3]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3-aminophenylacetonitrile, which can be further purified if necessary.
Protocol 2: Reduction using SnCl₂
This protocol details the reduction using tin(II) chloride, a method known for its good chemoselectivity.[1][12]
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrophenylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the solution is basic (pH > 8) to precipitate the tin salts.
-
Extraction: Extract the mixture several times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
IV. Data Summary
The following table summarizes typical reaction conditions for various reduction methods.
| Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Chemoselectivity Notes |
| H₂ / Pd/C | Ethanol, Methanol, Ethyl Acetate | 25-40 | 2-12 h | Good, but can reduce nitriles at higher temperatures/pressures.[10] |
| H₂ / Raney Ni | Ethanol, Methanol | 25-50 | 4-16 h | Can be more prone to nitrile reduction than Pd/C. |
| Fe / Acetic Acid | Acetic Acid, Ethanol/Water | Reflux | 1-4 h | Excellent; preserves most other functional groups.[1] |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | 1-3 h | Excellent; mild conditions preserve many functional groups.[1][12] |
| NaBH₄ / NiCl₂·6H₂O | Methanol, Aqueous CH₃CN | 25 | 5-20 min | Rapid and efficient; good selectivity.[7] |
| NaBH₄ / FeCl₂ | THF | 25 | 12 h | High chemoselectivity, especially for substrates with ester groups.[9] |
V. Mechanistic Overview
A fundamental understanding of the reaction mechanisms allows for more effective troubleshooting and optimization.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pp.bme.hu [pp.bme.hu]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 17. reddit.com [reddit.com]
Identification of byproducts in 3-aminobenzyl cyanide synthesis
Technical Support Center: 3-Aminobenzyl Cyanide Synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 3-aminobenzyl cyanide synthesis. It provides in-depth troubleshooting advice and detailed analytical protocols to identify and mitigate the formation of common byproducts, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My reaction to reduce 3-nitrobenzyl cyanide to 3-aminobenzyl cyanide is sluggish and incomplete. What are the likely causes and solutions?
Incomplete reduction is a common issue. The primary cause is often related to the catalyst, hydrogen source, or reaction conditions.
-
Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Raney Nickel) can be diminished by impurities in the starting material or solvent. Ensure your 3-nitrobenzyl cyanide is of high purity and the solvent is anhydrous.
-
Troubleshooting:
-
Catalyst Loading: Increase the catalyst loading in small increments.
-
Hydrogen Pressure: If using a hydrogenation reactor, ensure the pressure is optimal and maintained throughout the reaction.
-
Reaction Temperature: Gently warming the reaction can increase the rate, but be cautious of promoting side reactions.
-
Q2: I've observed an unexpected peak in my GC-MS analysis. What could it be?
An unexpected peak could be one of several common byproducts. The identity depends on your specific synthetic route. For the reduction of 3-nitrobenzyl cyanide, the most common impurity is the starting material itself. Other possibilities include:
-
3-Nitrosobenzyl Cyanide: An intermediate in the reduction process.
-
3-(Hydroxyamino)benzyl Cyanide: Another potential intermediate.
-
3-Aminobenzyl Amide/Carboxylic Acid: Resulting from the hydrolysis of the nitrile group if water is present.
For syntheses involving the reaction of a halo-benzyl cyanide with an amine source, potential byproducts include:
-
Isocyanide Isomer: Formation of 3-aminobenzyl isocyanide is a known side reaction.[1]
-
Dimerization Products: Self-condensation of the starting material or product can occur under certain conditions.
A detailed analytical investigation is required for definitive identification.
Q3: My final product has a brownish or yellowish tint. How can I purify it?
A colored product often indicates the presence of impurities. Several purification techniques can be employed:
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. A suitable solvent system must be identified.
-
Column Chromatography: For complex mixtures or oily products, column chromatography using silica gel is a standard purification method.[2]
-
Distillation: If the product is a liquid, vacuum distillation can be used to separate it from less volatile impurities.[1]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section provides a systematic approach to identifying and addressing common byproducts in 3-aminobenzyl cyanide synthesis.
Issue 1: Presence of Unreacted Starting Material (3-Nitrobenzyl Cyanide)
-
Identification:
-
TLC Analysis: Compare the reaction mixture to a standard of 3-nitrobenzyl cyanide.
-
GC-MS Analysis: The mass spectrum will show the molecular ion peak corresponding to 3-nitrobenzyl cyanide (m/z = 162.14).
-
-
Mitigation:
-
Reaction Time: Extend the reaction time.
-
Catalyst: Ensure the catalyst is fresh and active.
-
Hydrogen Source: Check the purity and pressure of the hydrogen gas.
-
Issue 2: Formation of Hydrolysis Byproducts (3-Aminobenzyl Amide or 3-Aminophenylacetic Acid)
-
Identification:
-
IR Spectroscopy: Look for the characteristic C=O stretch of an amide or carboxylic acid.
-
¹H NMR: The presence of broad NH₂ peaks for the amide or a carboxylic acid proton signal.
-
LC-MS: Identify the molecular ion peaks for the respective hydrolysis products.
-
-
Mitigation:
-
Anhydrous Conditions: Use dry solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Issue 3: Isocyanide Formation
-
Identification:
-
IR Spectroscopy: A strong, sharp peak in the range of 2150-2100 cm⁻¹ is characteristic of an isocyanide. This is distinct from the nitrile peak, which appears around 2250-2200 cm⁻¹.
-
¹³C NMR: The isocyanide carbon will appear at a different chemical shift compared to the nitrile carbon.
-
-
Mitigation:
-
Choice of Cyanide Source: Sodium or potassium cyanide are commonly used. The choice of counter-ion and solvent can influence the cyanide/isocyanide ratio.
-
Temperature Control: Lower reaction temperatures may favor the formation of the nitrile over the isocyanide.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Apply a small spot of your starting material, co-spot (starting material and reaction mixture), and reaction mixture on the baseline.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: Visualize the spots under a UV lamp.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The presence of multiple spots suggests the formation of byproducts.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject the sample into the GC-MS system.
-
Separation: Use a suitable GC column and temperature program to separate the components of the mixture.
-
Analysis: Analyze the resulting mass spectra. Compare the fragmentation patterns to a library of known compounds to identify potential byproducts.
Data Presentation
| Compound | Molecular Weight | Expected Mass (m/z) in MS | Key IR Peaks (cm⁻¹) |
| 3-Aminobenzyl Cyanide | 132.16 | 132 | ~3400-3300 (N-H), ~2240 (C≡N) |
| 3-Nitrobenzyl Cyanide | 162.14 | 162 | ~1530, ~1350 (NO₂) |
| 3-Aminobenzyl Amide | 150.18 | 150 | ~3400-3200 (N-H), ~1660 (C=O) |
| 3-Aminophenylacetic Acid | 151.16 | 151 | ~3400-3300 (N-H), ~3000-2500 (O-H), ~1700 (C=O) |
| 3-Aminobenzyl Isocyanide | 132.16 | 132 | ~3400-3300 (N-H), ~2140 (N≡C) |
Visualizations
Caption: Synthesis pathway of 3-aminobenzyl cyanide and potential hydrolysis byproducts.
Caption: Competing reactions leading to nitrile and isocyanide formation.
References
- PrepChem. Synthesis of 3-aminobenzyl cyanide. [Link]
- Google Patents.
- Organic Syntheses. Benzyl Cyanide. [Link]
- NCBI. Toxicological Profile for Cyanide. [Link]
- PrepChem. Synthesis of p-amino benzyl cyanide. [Link]
- Organic Syntheses. Benzoyl cyanide. [Link]
- Wikipedia. Benzyl cyanide. [Link]
- Global Scientific Journal.
- O-I-Analytical. Cyanide Analysis Guide. [Link]
- South Dakota State University Open PRAIRIE. The Analysis of Cyanide and its Breakdown Products in Biological Samples. [Link]
- Thieme.
Sources
Technical Support Center: Purification of 2-(3-Aminophenyl)acetonitrile
Welcome to the technical support guide for the purification of 2-(3-Aminophenyl)acetonitrile (CAS 4623-24-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Introduction: The Purification Challenge
This compound is a bifunctional molecule containing both a basic aromatic amine and a polar nitrile group. This combination of functionalities presents a unique set of purification challenges. The polarity of the molecule can lead to issues with chromatographic separation, such as peak tailing, while its high solubility in many common organic solvents can complicate crystallization. Furthermore, the potential for degradation of the nitrile or oxidation of the amine group requires careful control of purification conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from its physicochemical properties. The primary amino group imparts basicity and can interact strongly with silica gel in normal-phase chromatography, leading to significant peak tailing and potential loss of material on the column. The polar nitrile group contributes to the compound's high solubility in a range of solvents, making crystallization for purification challenging to induce and often resulting in low recovery.[1]
Q2: What are the most common impurities I should expect?
A2: The most common impurity is the unreacted starting material, 3-nitrophenylacetonitrile, from the nitro group reduction step.[2] Other potential impurities could include byproducts from the reduction reaction or products of degradation, such as the corresponding amide or carboxylic acid from nitrile hydrolysis, particularly if the reaction or work-up was performed under harsh pH conditions.
Q3: How stable is this compound during purification?
A3: The molecule is sensitive to both pH and oxidative conditions. The nitrile group can undergo hydrolysis to the corresponding amide and subsequently to a carboxylic acid under strongly acidic or basic conditions, especially with heating.[2] The aminophenyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions, often leading to discoloration of the product.
Q4: What are the recommended storage conditions for purified this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It is advisable to keep it in a cool, dark place. Some suppliers recommend refrigerated and sealed storage.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Section 1: Column Chromatography
Issue 1: My compound is streaking or tailing badly on a silica gel column.
Cause: The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, into your mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape.
-
Increase Solvent Polarity: A gradual increase in the polarity of the eluent system (e.g., increasing the percentage of ethyl acetate in hexane) can help to overcome the strong interaction with the stationary phase. A gradient elution is often more effective than an isocratic one.
-
-
Stationary Phase Choice:
-
Use Deactivated Silica: Consider using silica gel that has been treated to reduce the activity of the silanol groups.
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reverse-phase chromatography is also a highly effective option (see Issue 2).
-
dot
Caption: Workflow for troubleshooting peak tailing in normal-phase chromatography.
Issue 2: I am not getting good separation from a non-polar impurity using normal-phase chromatography.
Cause: While your product is polar, a less polar mobile phase might be required to achieve separation from a non-polar impurity. However, this can exacerbate the tailing issue.
Troubleshooting Steps:
-
Switch to Reverse-Phase Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective technique for purifying polar compounds.[1]
-
Stationary Phase: Use a C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape by protonating the amine.
-
Section 2: Crystallization
Issue 3: My purified product oils out or refuses to crystallize.
Cause: this compound is a liquid at or near room temperature and can be highly soluble in many common organic solvents, making it difficult to find a suitable solvent system for crystallization.[4][5] Oiling out occurs when the compound separates from the solution as a liquid rather than a solid.
Troubleshooting Steps:
-
Systematic Solvent Screening: Use small amounts of your purified oil to test a range of solvents, from non-polar (e.g., hexanes, toluene) to polar (e.g., ethanol, isopropanol). The ideal solvent will dissolve your compound when hot but not when cold.[6]
-
Use a Solvent/Anti-Solvent System:
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).
-
Slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[7]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid material, add a single seed crystal to the cooled, supersaturated solution.
-
dot
Caption: Decision-making workflow for troubleshooting crystallization.
Issue 4: The yield from crystallization is very low.
Cause: This can be due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[8]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization to recover more material.
-
Optimize Cooling: Ensure the solution is cooled sufficiently. Using an ice bath can help to maximize the precipitation of the product.
Analytical Methods for Purity Assessment
A summary of recommended analytical techniques for assessing the purity of this compound is provided below.
| Technique | Principle | Application | Key Considerations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Routine quality control, purity assessment, and quantification. | A C18 column with a mobile phase of acetonitrile/water and an acidic modifier is a good starting point.[3] |
| LC-MS | Separation based on polarity, detection by mass-to-charge ratio. | Impurity profiling and identification of unknown byproducts or degradants. | Provides molecular weight information, which is crucial for identifying impurities. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation and detection of impurities with distinct proton signals. | Can be used to check for the presence of the starting nitro-compound. |
| GC-MS | Gas chromatography-mass spectrometry. | Analysis of volatile impurities. | The compound may require derivatization to improve volatility and thermal stability. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography (with Basic Modifier)
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully add the prepared slurry to the top of the column.
-
Elution: Begin elution with a hexane/ethyl acetate mobile phase containing 0.5% triethylamine. Gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Crystallization (Solvent/Anti-Solvent Method)
-
Dissolution: Dissolve the purified oil in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still warm, add hexanes dropwise until a persistent cloudiness is observed.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of Rochester, Department of Chemistry. (2026).
- Organic Syntheses. 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
- University of the West Indies.
- Longdom Publishing. (2023).
- University of Rochester, Department of Chemistry. (2026).
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine- group reduction?. [Link]
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. longdom.org [longdom.org]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of aminophenylacetonitrile isomers during storage
Welcome to the Technical Support Center for aminophenylacetonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of these valuable chemical intermediates during storage. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring the integrity and reliability of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of aminophenylacetonitrile isomers.
Q1: What are aminophenylacetonitrile isomers and why are they sensitive to degradation?
Aminophenylacetonitrile exists as three constitutional isomers: 2- (ortho-), 3- (meta-), and 4- (para-).[1] Each consists of a benzene ring substituted with both an amino (-NH2) group and an acetonitrile (-CH2CN) group. Their sensitivity stems from two primary chemical functionalities:
-
The Aromatic Amine Group: The -NH2 group is susceptible to oxidation, especially when exposed to atmospheric oxygen.[2][3] This process can be accelerated by light and trace metal impurities, often leading to the formation of colored impurities like azo compounds or complex polymers.[4][5] Aromatic amines, particularly those with electron-donating groups, can undergo oxidation to form nitroso and nitro compounds, or couple to form colored dimeric structures.[2][4]
-
The Nitrile Group: The -C≡N group is prone to hydrolysis, which can occur under either acidic or basic conditions.[6][7][8][9][10] This reaction converts the nitrile first to an amide and then to the corresponding carboxylic acid (aminophenylacetic acid), altering the compound's identity and properties.[6][8][10]
The 4-aminophenylacetonitrile isomer is often the most susceptible to oxidative degradation due to the para-position of the electron-donating amino group, which activates the ring.
Q2: My solid 4-aminophenylacetonitrile has turned from yellow to brown. What happened and is it still usable?
A color change from yellow to brown is a classic indicator of oxidation.[11][12] The aromatic amine moiety has likely reacted with atmospheric oxygen to form highly colored polymeric materials.
Whether the material is still usable depends entirely on the requirements of your experiment.
-
For sensitive applications (e.g., synthesis of a pharmaceutical active ingredient): The presence of impurities could interfere with downstream reactions or introduce contaminants. It is highly recommended to purify the material (e.g., by recrystallization or column chromatography) or use a fresh, unoxidized lot.
-
For less sensitive applications: If the subsequent steps can tolerate small amounts of impurities, you may be able to proceed. However, you must first determine the purity of the material using an appropriate analytical technique like HPLC, GC, or NMR to quantify the level of degradation.[]
Q3: What are the ideal general storage conditions for solid aminophenylacetonitrile isomers?
To minimize both oxidation and hydrolysis, solid aminophenylacetonitrile isomers should be stored with the following precautions, as detailed in numerous chemical handling guides.[14][15][16][17][18]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation pathways.[15][17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation of the amine group.[11][19][20] |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from UV light, which can catalyze oxidation.[15][16][21] |
| Container | Tightly Sealed Vial | Prevents exposure to atmospheric oxygen and moisture.[12][18][19] |
| Moisture | Store in a desiccator or dry environment | Minimizes the risk of hydrolysis of the nitrile group.[15] |
Table 1: Recommended Storage Conditions for Solid Aminophenylacetonitrile Isomers.
Section 2: Troubleshooting Guide
This section provides structured guidance for specific problems you may encounter, helping you diagnose the issue and implement a corrective action plan.
Problem 1: Decreasing purity of my compound over time, confirmed by HPLC.
You observe new peaks in your chromatogram, and the area of your main peak is decreasing, indicating the formation of degradation products.
Caption: Troubleshooting workflow for decreased compound purity.
Causality and Action Plan:
-
Audit Storage Conditions: The first step is to rigorously check your storage protocol against the ideal conditions outlined in Table 1.[14][15] Was the vial seal compromised? Was it stored at room temperature instead of refrigerated? Was it stored in a clear vial on the benchtop?
-
Identify Degradants: Use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to get the molecular weight of the impurity peaks.[][22]
-
Hydrolysis: If an impurity's mass corresponds to the addition of a water molecule (M+18) or two (M+36 for the full carboxylic acid), hydrolysis of the nitrile group is the likely cause.[6][7][8] This is exacerbated by trace amounts of acid or base and moisture.
-
Oxidation: If the mass suggests the addition of oxygen (M+16) or a dimerization (M*2 - 2H), oxidation is the culprit.[2][4] This is caused by exposure to air and potentially catalyzed by light.[19]
-
-
Implement Corrective Actions:
-
For Hydrolysis: Discard the contaminated material. For future storage, ensure the compound is stored in a desiccator and that all solvents used to make solutions are anhydrous.
-
For Oxidation: For moderately oxidized material, purification may be possible. For future storage, implement a strict inert atmosphere protocol. Purchase smaller quantities to use up quickly or aliquot the solid into smaller vials under an inert gas (e.g., in a glovebox) to minimize repeated exposure of the entire batch to air.[19][23]
-
Problem 2: My stock solution in an organic solvent (e.g., Methanol, Acetonitrile) is changing color and showing new HPLC peaks.
Solutions are often more susceptible to degradation than solids due to increased molecular mobility.
Causality and Action Plan:
-
Solvent Purity: Ensure you are using high-purity, anhydrous, and, if possible, deoxygenated solvents. Some solvents can contain impurities (like peroxides in older ethers or trace acid/base) that can initiate degradation.
-
Atmosphere is Critical: The dissolved oxygen in a solvent is often sufficient to cause significant oxidation over time.[19] Solutions should be prepared using solvents that have been deoxygenated (e.g., by sparging with argon for 15-30 minutes) and should be stored under an inert atmosphere.[20][24]
-
Light Exposure: Solutions stored in clear vials on a lab bench are highly vulnerable to photo-oxidation. Always use amber vials or wrap clear vials in aluminum foil.[15][16]
-
Temperature: Frozen storage (-20°C or -80°C) is highly recommended for long-term solution stability.[14][15][17] This drastically reduces the rate of all degradation reactions.
Section 3: Protocols for Ensuring Stability
Adhering to validated protocols is the best way to prevent degradation.
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol establishes a self-validating system for preparing and storing solutions of aminophenylacetonitrile isomers.
Caption: Workflow for preparing and validating stable stock solutions.
Methodology:
-
Solvent Preparation: Select a high-purity, anhydrous solvent. Purge the solvent with a stream of inert gas (argon or nitrogen) for at least 20 minutes to remove dissolved oxygen.
-
Solution Preparation: In a glovebox or using Schlenk line techniques, dissolve the solid aminophenylacetonitrile isomer in the deoxygenated solvent to the desired concentration.[24][25]
-
Baseline Analysis (T=0): Immediately after preparation, take a small aliquot of the solution and analyze it via a validated HPLC or LC-MS method.[26] This chromatogram serves as your baseline for purity and concentration.
-
Aliquoting: Dispense the remaining solution into small-volume amber glass vials suitable for single use. Before sealing, flush the headspace of each vial with inert gas.
-
Storage: Immediately place the sealed aliquots in a freezer at -20°C or, for maximum long-term stability, -80°C.[15][17]
-
Stability Check: After a predetermined period (e.g., one month, three months), remove one aliquot, allow it to come to room temperature, and re-analyze it using the same method as the T=0 sample.
-
Validation: Compare the new chromatogram to the T=0 baseline. The absence of new impurity peaks and a consistent main peak area confirms the stability of the compound under your chosen storage conditions.
Protocol 2: Purity Assessment by HPLC-UV
A general-purpose method for routine quality control.[26]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid to ensure protonation of the amine and good peak shape).
-
Example Gradient: Start at 10% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[26]
-
Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
References
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
- Hydrolysis of nitriles. Chemguide. [Link]
- Chemistry of Nitriles. LibreTexts Chemistry. [Link]
- Hydrolysis of Nitriles. The Organic Chemistry Tutor. [Link]
- Synthesis of Nitroarenes by Oxid
- Reactions of Nitriles. KPU Pressbooks. [Link]
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
- Best Practices for Safe Chemical Storage in Labor
- 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0. Chemsrc. [Link]
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]
- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
- Nitro compound synthesis by oxid
- How to carry out oxidation of aniline/aromatic amines to nitro groups? Reddit. [Link]
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- Air-Sensitive Chemistry: Practical and Safety Consider
- Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
- PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
- Analytical Methods.
- ACETONITRILE 1606. CDC. [Link]
- 4-Aminophenylacetonitrile. PubChem. [Link]
- Simultaneous degradation of acetonitrile and biphenyl by Pseudomonas aeruginosa.
- Biotic Degrad
- Degradation of Acetonitrile by Pseudomonas putida. PMC - NIH. [Link]
- 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Doc Brown's Chemistry. [Link]
- Degradation of acetonitrile residues using oxid
- Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Pradeep Research Group. [Link]
Sources
- 1. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 11. 4-Aminophenylacetonitrile CAS#: 3544-25-0 [m.chemicalbook.com]
- 12. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. globalresearchchem.com [globalresearchchem.com]
- 16. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 17. gmpplastic.com [gmpplastic.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. ossila.com [ossila.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. carlroth.com [carlroth.com]
- 22. agilent.com [agilent.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalytic Hydrogenation of Aromatic Nitro Compounds
Welcome to the technical support center for the catalytic hydrogenation of aromatic nitro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the selective and efficient synthesis of aromatic amines.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the catalytic hydrogenation of aromatic nitro compounds, providing potential causes and actionable solutions based on established scientific principles.
Issue 1: My reaction is sluggish, or I observe low to no conversion of the nitro compound.
This is a common frustration that can often be traced back to the catalyst, reaction conditions, or substrate and solvent issues. A systematic approach is key to identifying the root cause.[1]
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning:
-
Cause: The catalyst's active sites may be blocked by poisons such as sulfur compounds, certain nitrogen-containing heterocycles, or heavy metal ions.[2] The catalyst may have also lost activity due to improper storage or handling, particularly pyrophoric catalysts like Raney Nickel which require an inert atmosphere.[2]
-
Solution: Ensure all glassware is meticulously clean and use high-purity solvents and reagents.[2] If catalyst poisoning is suspected, a fresh batch of catalyst should be used.[2] To rule out deactivation from handling, it's advisable to use a freshly opened or properly stored catalyst.[2]
-
-
Insufficient Catalyst Loading:
-
Cause: The amount of catalyst may be too low for the reaction scale.
-
Solution: A typical starting point for catalyst loading with 10% Pd/C is 5-10 mol% relative to the substrate.[2] If the reaction is slow, consider incrementally increasing the catalyst loading.
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple reductions, more sterically hindered or electronically deactivated substrates may require higher pressures.[2]
-
Solution: If using a balloon, ensure it is fully inflated and that there are no leaks in the system. For more challenging substrates, transitioning to a Parr hydrogenator or a similar high-pressure system may be necessary.[2]
-
-
Incorrect Temperature: Many hydrogenations proceed efficiently at room temperature.[2] However, some substrates may require gentle heating to initiate or accelerate the reaction. Conversely, excessive heat can promote side reactions or lead to catalyst deactivation.[1][2]
-
Solution: If the reaction is slow at room temperature, try gentle heating (e.g., 40-50 °C). Monitor the reaction closely for the formation of byproducts.
-
-
Poor Agitation: Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which can severely limit the reaction rate.[2]
-
Solution: Ensure vigorous and efficient stirring to maximize the contact between the reactants and the catalyst surface.[2]
-
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the nitroaromatic substrate is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.[2]
-
Solvent Purity: The presence of impurities, including water, in the solvent can sometimes act as a temporary poison to the catalyst.[2]
-
Solution: Use anhydrous, high-purity solvents for the reaction.
-
-
dot
Caption: Troubleshooting workflow for low conversion.
Issue 2: I am observing significant amounts of colored byproducts, and my final product is impure.
The formation of colored impurities is often indicative of side reactions involving partially reduced intermediates. The key to suppressing these is to ensure the reaction proceeds to completion and to control the reaction conditions to disfavor the formation of these intermediates.
Potential Causes & Solutions:
-
Accumulation of Intermediates and Condensation Reactions:
-
Cause: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[3][4] If the reaction is incomplete, these intermediates can accumulate. The nitroso and hydroxylamine intermediates can then undergo condensation reactions to form colored azoxy and azo compounds.[3][4][5][6]
-
Solution:
-
Ensure Complete Reaction: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to ensure the complete consumption of the starting material and any intermediates.[2]
-
Optimize Reaction Conditions: Harsh conditions (high temperature and pressure) can sometimes favor side reactions.[2] Conversely, conditions that are too mild may lead to the accumulation of intermediates. A careful balance is necessary.
-
pH Control: The pH of the reaction medium can influence the stability and reactivity of the hydroxylamine intermediate. In some cases, the addition of a small amount of acid or base can help to suppress byproduct formation.[2]
-
-
-
Over-reduction or Reduction of Other Functional Groups:
-
Cause: In substrates with multiple reducible functional groups (e.g., halogens, double bonds, carbonyls), lack of chemoselectivity can be an issue.[7][8] Harsh reaction conditions or a highly active catalyst can lead to the reduction of these other groups.[2]
-
Solution:
-
Milder Conditions: Attempt the reaction under milder conditions, such as lower hydrogen pressure and room temperature.[2]
-
Catalyst Choice: The choice of catalyst is crucial for chemoselectivity. For instance, Raney Nickel is often preferred over Pd/C when dehalogenation is a concern.[9] Gold-based catalysts have also shown high selectivity for the nitro group in the presence of other reducible functionalities.[10]
-
Catalyst Passivation: In some instances, intentionally "passivating" or modifying the catalyst can increase selectivity by blocking the most active sites that are responsible for undesired reductions.[2][5]
-
-
dot
Caption: General reaction pathway and formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for my nitroaromatic hydrogenation?
The "best" catalyst is highly dependent on the specific substrate and the desired outcome (e.g., chemoselectivity).[2]
-
Palladium on Carbon (Pd/C): This is the most common and generally effective catalyst for the reduction of aromatic nitro groups.[11] It is typically used at a 5-10% loading.
-
Platinum on Carbon (Pt/C) or Platinum(IV) oxide (Adam's catalyst): These are often more active than Pd/C and can be useful for more difficult reductions.[1][11]
-
Raney Nickel: This is a good choice when the substrate contains sensitive groups prone to hydrogenolysis with palladium catalysts, such as halides or benzyl ethers.[9][11] It is, however, pyrophoric and requires careful handling.[2]
-
Other Metals: Catalysts based on gold, ruthenium, rhodium, and even non-noble metals like nickel and iron have been developed for specific applications, often to enhance chemoselectivity.[10][11][12][13]
Q2: What are the standard reaction conditions to start with for a nitroaromatic hydrogenation?
A good starting point for a standard hydrogenation would be:
-
Catalyst: 5-10 mol% of 10% Pd/C.[2]
-
Solvent: Methanol or Ethanol.[2]
-
Temperature: Room temperature.[2]
-
Hydrogen Pressure: 1 atm (balloon) to 5 bar.[2]
-
Substrate Concentration: 0.1 - 1.0 M. Higher concentrations can sometimes lead to catalyst deactivation.[2]
Q3: Can I use transfer hydrogenation instead of gaseous hydrogen?
Yes, transfer hydrogenation is a viable and often safer alternative as it avoids the use of high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. The choice of catalyst and hydrogen donor will depend on the specific substrate.[2]
Q4: How should I handle the catalyst after the reaction is complete?
Used hydrogenation catalysts, especially Pd/C and Raney Nickel, can be pyrophoric and may ignite upon exposure to air.[14]
-
Procedure: After the reaction, the excess hydrogen should be carefully vented and the system purged with an inert gas like nitrogen or argon.[2] The catalyst should be filtered, for instance, through a pad of Celite®, and the filter cake should not be allowed to dry completely.[14] The Celite® pad with the catalyst should be kept wet with a solvent (like water or isopropanol) and disposed of in a dedicated, clearly labeled waste container.[14]
Q5: My substrate has a halogen substituent. How can I avoid dehalogenation?
Dehalogenation is a common side reaction, particularly with palladium catalysts.
-
Catalyst Choice: As mentioned, Raney Nickel is often a better choice to avoid dehalogenation of aromatic chlorides, bromides, and iodides.[9] Platinum-based catalysts have also been shown to be selective in the hydrogenation of halogenated nitroarenes.[15]
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can also help to minimize dehalogenation.
-
Additives: In some cases, the addition of catalyst modifiers or poisons in controlled amounts can selectively inhibit the active sites responsible for dehalogenation.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic using Pd/C
Materials:
-
Nitroaromatic substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Hydrogen gas supply (e.g., balloon or cylinder with regulator)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Büchner funnel with a pad of Celite®)
Procedure:
-
Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add the nitroaromatic substrate.[2]
-
Solvent Addition: Add the anhydrous solvent to completely dissolve the substrate.[2]
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture.[2]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., by attaching a hydrogen-filled balloon or setting the pressure on a reactor).[2]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).[2]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[2]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Keep the filter cake wet to prevent ignition.
-
Isolation: The product can then be isolated from the filtrate by removing the solvent under reduced pressure and further purification if necessary.
| Parameter | Typical Range | Notes |
| Catalyst Loading (10% Pd/C) | 5-10 mol% | May need to be increased for less reactive substrates. |
| Hydrogen Pressure | 1-5 bar (15-75 psi) | Higher pressures may be needed but can reduce selectivity. |
| Temperature | 20-50 °C | Higher temperatures increase rate but may promote side reactions. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Must fully dissolve the substrate. |
Table 1: Typical Reaction Parameters for Nitroaromatic Hydrogenation.
References
- BenchChem. (2025).
- Wiley Online Library. (2022).
- BenchChem. (2025).
- ScienceDirect. (2008).
- ResearchGate. (n.d.).
- ResearchGate. (2021).
- BenchChem. (2025).
- RSC Publishing. (2020).
- eScholarship, University of California. (n.d.).
- National Institutes of Health (NIH). (2016).
- eScholarship, University of California. (n.d.).
- Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Google Patents. (2020).
- Reddit. (2022).
- New Journal of Chemistry (RSC Publishing). (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 6. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 7. Selective Reduction of Nitroarenes via Noncontact Hydrogenation [escholarship.org]
- 8. escholarship.org [escholarship.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Identifying Common Impurities in 2-(3-Aminophenyl)acetonitrile via NMR Spectroscopy
Welcome to the technical support guide for 2-(3-Aminophenyl)acetonitrile. This document serves as a specialized resource for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Purity is paramount, as undetected impurities can compromise reaction outcomes, biological assays, and the integrity of final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying and quantifying these impurities. This guide is structured in a practical question-and-answer format to directly address common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing unexpected signals in the aromatic region (approx. 6.5-8.5 ppm) of my ¹H NMR spectrum. What could they be?
This is a common issue that typically points to unreacted starting materials or isomeric impurities. The synthesis of this compound most often proceeds via the reduction of 2-(3-nitrophenyl)acetonitrile.
-
Causality & Identification:
-
Unreacted Starting Material: The most probable impurity is the starting material, 2-(3-nitrophenyl)acetonitrile . Its aromatic protons are significantly downfield-shifted due to the strong electron-withdrawing effect of the nitro (-NO₂) group. Look for signals in the 8.2-7.6 ppm range. The presence of this impurity indicates an incomplete reduction step.
-
Oxidative Degradation: The aminophenyl moiety is susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities. These may present as broadened signals in the aromatic region or contribute to a complex baseline.
-
Hydrolysis By-products: Partial hydrolysis of the nitrile can lead to 2-(3-aminophenyl)acetamide . The aromatic signals for this compound will be very similar to the parent compound, but its distinct amide protons (-NH₂) will appear as a broad singlet, typically between 5.0 and 7.5 ppm, which can sometimes be mistaken for an aromatic signal if broad enough.
-
-
Troubleshooting Step:
-
Spiking Experiment: To confirm the presence of unreacted 2-(3-nitrophenyl)acetonitrile, add a small, known amount of a pure standard of the starting material to your NMR sample. An increase in the intensity of the suspected impurity signals provides definitive confirmation.
-
Q2: My spectrum shows an unfamiliar singlet around 4.4-4.6 ppm. My product's methylene (-CH₂CN) singlet is at ~3.7 ppm. What is this other peak?
While the benzylic methylene protons of your product appear around 3.7 ppm, other structurally similar compounds can present singlets in the 4.0-5.0 ppm range.
-
Causality & Identification:
-
Side-Reaction Product (3-Aminobenzyl alcohol): Over-reduction or alternative synthetic routes can sometimes yield 3-aminobenzyl alcohol . The benzylic protons (-CH₂OH) of this compound typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.4-4.6 ppm.[1][2] The presence of a corresponding broad singlet for the -OH group would further support this assignment.
-
Oxidation Product (3-Aminobenzaldehyde): Though less common, oxidation of a potential alcohol intermediate could form 3-aminobenzaldehyde . This compound does not have a methylene group but features a very distinct aldehyde proton (-CHO) signal far downfield, typically between 9.5 and 10.0 ppm.[1]
-
Q3: I have peaks that match common laboratory solvents. How can I be sure?
Residual solvents from the reaction workup or purification are the most frequent type of impurity observed in NMR spectra. Their chemical shifts are well-documented and highly dependent on the deuterated solvent used for the analysis.[3][4][5][6]
-
Causality & Identification:
-
Solvents like Ethanol , Ethyl Acetate , Acetone , Dichloromethane (DCM) , and Methanol are commonly used in synthesis and chromatography. Even after drying under high vacuum, trace amounts can remain.
-
Referencing established tables of solvent chemical shifts is the most reliable way to identify them. The table provided in this guide summarizes the shifts for common solvents in chloroform-d (CDCl₃) and DMSO-d₆, two of the most common NMR solvents for this analyte.
-
-
Troubleshooting Step:
-
Ensure all glassware is meticulously dried before use. When preparing your NMR sample, if you rinse a vial with acetone and fail to dry it completely, you will see an acetone signal in your spectrum.
-
Data Summary: NMR Signals of this compound and Common Impurities
The following table summarizes key ¹H and ¹³C NMR signals for the target compound and its most probable impurities. Chemical shifts (δ) are reported in ppm. Note that shifts can vary slightly based on concentration and the specific deuterated solvent used.
| Compound Name | Impurity Type | Key ¹H NMR Signals (in DMSO-d₆) | Key ¹³C NMR Signals (in DMSO-d₆) |
| This compound | Product | ~7.08 (t, 1H, Ar-H), ~6.50-6.65 (m, 3H, Ar-H), ~5.25 (s, 2H, -NH₂), ~3.80 (s, 2H, -CH₂CN) | ~148.0 (C-NH₂), ~129.5, ~128.0, ~119.0 (CN), ~116.0, ~115.5, ~114.0, ~22.0 (-CH₂CN) |
| 2-(3-Nitrophenyl)acetonitrile | Starting Material | ~8.25 (s, 1H, Ar-H), ~8.20 (d, 1H, Ar-H), ~7.85 (d, 1H, Ar-H), ~7.65 (t, 1H, Ar-H), ~4.20 (s, 2H, -CH₂CN) | ~148.5 (C-NO₂), ~136.0, ~131.0, ~124.0, ~123.5, ~117.5 (CN), ~23.0 (-CH₂CN) |
| 3-Aminobenzyl alcohol | By-product | ~6.96 (t, 1H, Ar-H), ~6.56 (s, 1H, Ar-H), ~6.45 (m, 2H, Ar-H), ~5.00 (br s, 3H, -NH₂ & -OH), ~4.36 (d, 2H, -CH₂OH)[1] | ~148.9, ~143.6, ~128.9, ~114.5, ~112.8, ~112.6, ~63.7 (-CH₂OH)[1] |
| 2-(3-Aminophenyl)acetamide | Hydrolysis | Aromatic signals similar to product. ~7.2 (br s, 1H, -CONH₂), ~6.8 (br s, 1H, -CONH₂), ~3.4 (s, 2H, -CH₂CO) | Carbonyl (~174.0), Aromatic signals similar to product, -CH₂CO (~42.0) |
| Ethanol | Residual Solvent | ~3.44 (q, -CH₂-), ~1.06 (t, -CH₃) | ~57.0 (-CH₂-), ~17.5 (-CH₃) |
| Ethyl Acetate | Residual Solvent | ~3.98 (q, -CH₂-), ~1.90 (s, -COCH₃), ~1.10 (t, -CH₃) | ~170.0 (C=O), ~60.0 (-CH₂-), ~20.5 (-COCH₃), ~14.0 (-CH₃) |
| Acetone | Residual Solvent | ~2.09 (s, -CH₃) | ~206.0 (C=O), ~29.8 (-CH₃) |
Experimental Protocol: NMR Sample Preparation
This protocol ensures the acquisition of a high-quality, reproducible NMR spectrum for impurity analysis.
Materials:
-
Sample of this compound
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Glass Pasteur pipettes
-
Small glass vial and cap
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is an excellent choice as it dissolves the analyte well and its residual proton signal (at ~2.50 ppm) does not typically interfere with key signals. The amine (-NH₂) protons are also clearly visible in DMSO-d₆, whereas they may exchange or be very broad in other solvents like CDCl₃.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial using a clean Pasteur pipette.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential. If the sample does not fully dissolve, sonication for 1-2 minutes may help.
-
Transfer: Carefully transfer the solution from the vial into a clean NMR tube using a Pasteur pipette. Avoid transferring any solid particles. The final liquid height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of your signals of interest is used. A standard proton experiment with 16-64 scans is typically sufficient for impurity profiling.
Visual Troubleshooting Guide
The following workflow provides a logical path for identifying unknown peaks in your ¹H NMR spectrum.
Caption: Troubleshooting workflow for unknown NMR signals.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Carl ROTH GmbH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
- Wang, L., et al. (2018). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Green Chemistry, 20(18), 4231-4238. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
- ICH Harmonised Guideline. (2023). Q3C(R9) Impurities: Guideline for Residual Solvents. European Medicines Agency.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
- PubChem. (n.d.). 3-Aminobenzyl alcohol. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 3-Aminobenzyl alcohol [13C NMR] Spectrum. Wiley.
- PubChem. (n.d.). 3-Aminoacetanilide. National Center for Biotechnology Information.
Sources
Technical Support Center: Optimizing Chromatographic Separations for 3-Aminobenzyl Cyanide
Welcome to the dedicated technical support guide for the chromatographic analysis of 3-aminobenzyl cyanide. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in developing robust and efficient separation methods for this compound. As a polar aromatic amine, 3-aminobenzyl cyanide presents unique challenges that require a systematic and well-understood approach to solvent system optimization.
This guide moves beyond simple protocols, delving into the causal relationships between solvent choice, stationary phase interactions, and chromatographic outcomes. We will explore common issues in a practical question-and-answer format, providing not just solutions, but the scientific reasoning to empower you to solve a wide range of separation problems.
Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis
TLC is an invaluable tool for rapid method development, reaction monitoring, and assessing the purity of 3-aminobenzyl cyanide.[1][2] Its simplicity allows for quick screening of various solvent systems to find a suitable mobile phase for flash column chromatography or as a starting point for HPLC method development.[1]
Frequently Asked Questions & Troubleshooting Guide (TLC)
Question: How do I select a starting solvent system for the TLC analysis of 3-aminobenzyl cyanide?
Answer: Given that 3-aminobenzyl cyanide is a polar compound due to its amino (-NH2) and nitrile (-CN) groups, you should start with a moderately polar solvent system. A common and effective starting point for polar compounds is a binary mixture of a non-polar and a polar solvent.[3]
-
Recommended Starting System: 30% to 50% Ethyl Acetate (EtOAc) in Hexane.
-
Rationale: This combination allows you to modulate the polarity significantly. Ethyl acetate is a medium polarity solvent, while hexane is non-polar.[2] By adjusting their ratio, you can effectively control the migration of your compound. The goal is to achieve a Retention Factor (Rf) value between 0.2 and 0.8 for effective separation.[4]
Question: My spot is stuck on the baseline (Rf ≈ 0). What does this mean and what should I do?
Answer: An Rf value near zero indicates that the analyte is too strongly adsorbed to the polar silica gel stationary phase and is not sufficiently soluble in the mobile phase.[4] The solvent system is not polar enough to move the highly polar 3-aminobenzyl cyanide up the plate.
Solution Workflow:
-
Increase Mobile Phase Polarity: The most direct solution is to increase the polarity of your eluent.
-
Increase the proportion of the polar solvent (e.g., move from 30% EtOAc/Hexane to 70% EtOAc/Hexane, or even 100% EtOAc).
-
If 100% EtOAc is insufficient, switch to a stronger polar solvent. A common next step is to add a small percentage of methanol (MeOH) to a solvent like dichloromethane (DCM) or ethyl acetate. For instance, try 5% MeOH in DCM.[3][5]
-
-
Introduce a Basic Modifier: The basicity of the amino group on your molecule can cause strong interactions with the slightly acidic silanol groups on the TLC plate, leading to poor mobility. Adding a small amount of a basic modifier can neutralize these sites.
Question: My spot ran with the solvent front (Rf ≈ 1). How do I resolve this?
Answer: An Rf value near 1 signifies that the analyte has a very low affinity for the stationary phase and is highly soluble in the mobile phase.[2] The solvent system is too polar.
Solution:
-
Decrease Mobile Phase Polarity: You need to decrease the polarity of the eluent to increase the compound's interaction with the silica gel.
-
Decrease the proportion of the polar solvent in your mixture (e.g., go from 50% EtOAc/Hexane down to 10-20% EtOAc/Hexane).[2]
-
Question: My spot is streaking or tailing vertically. What causes this and how can I prevent it?
Answer: Spot streaking or tailing on a TLC plate is a common issue, especially with polar and basic compounds like 3-aminobenzyl cyanide. It can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate is a frequent cause. The stationary phase becomes saturated, leading to a smeared spot.[2]
-
Solution: Dilute your sample and re-spot a smaller amount on the plate.
-
-
Strong Analyte-Stationary Phase Interaction: The basic amino group can interact strongly and irreversibly with acidic silanol groups on the silica surface, causing tailing.
-
Inappropriate Solvent: If the sample is not fully soluble in the mobile phase as it moves up the plate, it can cause streaking.
-
Solution: Ensure your chosen solvent system is capable of fully dissolving the analyte. You may need to screen alternative solvent systems.
-
Diagram: Workflow for TLC Solvent System Optimization
Caption: A logical decision tree for diagnosing and solving HPLC peak tailing.
Section 3: Gas Chromatography (GC) - Considerations and Feasibility
While HPLC is generally preferred, Gas Chromatography (GC) can be a viable technique for analyzing benzyl cyanide and its derivatives. H[6][7]owever, the primary amine in 3-aminobenzyl cyanide introduces specific challenges.
Frequently Asked Questions (GC)
Question: Is GC a suitable technique for analyzing 3-aminobenzyl cyanide?
Answer: GC is potentially suitable, but it is not without challenges. The boiling point of related isomers is high (312 °C for 4-aminobenzyl cyanide), and the polar amino group can cause significant peak tailing due to interactions with the stationary phase and active sites in the GC system (e.g., inlet liner). B[8]enzyl cyanide itself is routinely analyzed by GC.
[9]Question: What issues might I encounter with GC analysis, and how can they be mitigated?
Answer: The primary issue will be poor peak shape (tailing) due to the polar -NH2 group.
-
Mitigation Strategies:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, such as a wax-type column (e.g., Carbowax) or a specialized low-bleed column with base deactivation.
-
Inlet Maintenance: Use a deactivated inlet liner and change it frequently to prevent the buildup of active sites.
-
Derivatization: The most robust solution is often to derivatize the amine group.
-
Question: When should I consider derivatization for GC analysis?
Answer: Consider derivatization if you cannot achieve satisfactory peak shape or reproducibility with direct injection. Derivatization replaces the active hydrogen on the amine with a non-polar group, which reduces polarity and blocks interactions with active sites in the system.
-
Common Derivatizing Agents for Amines: Silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA).
-
Benefit: Derivatization almost always results in sharper, more symmetrical peaks and improved sensitivity for polar analytes like 3-aminobenzyl cyanide.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- Chemistry LibreTexts. (2022).
- J&K Scientific LLC. (2023).
- Agilent Technologies. (2012).
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
- Wikipedia.
- LabXchange. (2020).
- Schwartz, N. (2014). Tr[2]oubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
- Wang, P., et al. (2006).
- Chrom Tech, Inc. (2025).
- Wang, I., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
- Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
- SLS Ireland. Benzyl cyanide, analytical sta. [Link]
- ResearchGate.
- Google Patents. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
- Home Sunshine Pharma. 4-Aminobenzyl Cyanide CAS 3544-25-0. [Link]
- PrepChem.com. Synthesis of 3-aminobenzyl cyanide. [Link]
- SIELC Technologies. Separation of Benzyl cyanide on Newcrom R1 HPLC column. [Link]
- NIST. 4-Aminobenzyl cyanide. [Link]
- PubChem. 4-Aminophenylacetonitrile. [Link]
- PubMed Central. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]
- Supporting Information.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. LabXchange [labxchange.org]
- 5. Chromatography [chem.rochester.edu]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminobenzyl Cyanide CAS 3544-25-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming incomplete conversion in the synthesis of "2-(3-Aminophenyl)acetonitrile"
<_ _="-- part 1 -->
Introduction
Welcome to the technical support guide for the synthesis of 2-(3-Aminophenyl)acetonitrile. This valuable intermediate is a crucial building block in the development of various pharmaceutical agents and advanced materials. The most common and direct synthetic route involves the reduction of the aromatic nitro group of 3-nitrophenylacetonitrile.[1] While seemingly straightforward, this reduction is frequently plagued by incomplete conversion, leading to challenging purification processes and reduced overall yield.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and overcome the common hurdles associated with this synthesis, ensuring a more efficient and successful outcome.
Common Synthetic Routes at a Glance
The transformation of 3-nitrophenylacetonitrile to this compound is primarily an aromatic nitro group reduction. The nitrile functional group is generally stable under most nitro reduction conditions, but selectivity can be a concern with highly reactive reagents. The two most prevalent laboratory and industrial methods are:
-
Catalytic Hydrogenation: Often the method of choice due to high efficiency and clean reaction profiles.[2] Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.[3][4]
-
Metal-Acid Reduction: A classic and robust method using metals like Tin (Sn) or Iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl).[4][5] Tin(II) chloride (SnCl₂) is also a very common and mild alternative.[2][6]
Each method has its own set of parameters that, if not properly controlled, can lead to the primary issue of incomplete conversion.
Troubleshooting Guide: Diagnosing and Solving Incomplete Conversion
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Q1: My catalytic hydrogenation is stalling. The starting material is only partially consumed after an extended reaction time. What's going on?
This is a frequent problem in catalytic hydrogenations. The issue almost always traces back to the catalyst, the hydrogen source, or substrate solubility.[3]
A1: Root Causes & Corrective Actions
-
Catalyst Deactivation (Poisoning): Heterogeneous catalysts like Pd/C are sensitive to poisons.
-
Causality: Trace impurities in the starting material, solvent, or glassware containing sulfur or heavy metals can irreversibly bind to the catalyst's active sites, rendering it ineffective. The starting material itself, if impure, can be a source of poisons.
-
Solution:
-
Use High-Purity Reagents: Ensure the 3-nitrophenylacetonitrile and solvent (e.g., ethanol, ethyl acetate) are of high purity.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of sensitive components.[7]
-
Use Fresh Catalyst: Catalysts can lose activity over time, even with proper storage. Always use a fresh, high-quality catalyst.[3]
-
-
Self-Validation: If a fresh batch of catalyst with the same substrate lot works, catalyst poisoning in the initial run was the likely culprit.
-
-
Insufficient Catalyst Loading or Activity:
-
Causality: The amount of catalyst may be too low for the scale of the reaction, or a lower-activity catalyst (e.g., 5% Pd/C vs. 10% Pd/C) may not be sufficient.
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Consider switching to a more active catalyst if the problem persists.
-
-
Poor Hydrogen Gas Delivery:
-
Causality: Inadequate mixing can lead to poor diffusion of hydrogen gas to the catalyst surface. Leaks in the hydrogenation apparatus will prevent the system from maintaining the required pressure.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate gas-liquid-solid phase transfer.
-
Pressure Check: Ensure your hydrogenation vessel is properly sealed and can maintain a stable hydrogen pressure. For difficult reductions, increasing the pressure may be necessary.[3]
-
-
-
Poor Substrate Solubility:
-
Causality: If the 3-nitrophenylacetonitrile is not fully dissolved in the chosen solvent, the reaction becomes mass-transport limited, slowing it down significantly.[3]
-
Solution: Choose a solvent in which the starting material is highly soluble. Methanol or Ethanol are common choices. A co-solvent system like ethanol/water might also be effective.[3]
-
Q2: I'm using a Tin(II) chloride reduction, but the reaction is incomplete and I'm seeing multiple new spots on my TLC plate. How can I improve this?
Metal-acid reductions, while robust, can suffer from stoichiometry issues and the generation of intermediates if not run under optimal conditions.
A2: Root Causes & Corrective Actions
-
Insufficient Reducing Agent:
-
Causality: The reduction of a nitro group to an amine is a six-electron process. Stoichiometrically, at least 3 equivalents of SnCl₂ are required per nitro group. In practice, using a slight excess is often necessary to drive the reaction to completion.
-
Solution: Ensure you are using at least 3-4 equivalents of SnCl₂·2H₂O per equivalent of 3-nitrophenylacetonitrile.[6] For stubborn reactions, increasing this to 5-6 equivalents may be beneficial.[6]
-
-
Formation of Azo/Azoxy Side Products:
-
Causality: These colored impurities arise from the condensation of partially reduced intermediates, such as nitroso and hydroxylamine species.[7] This often happens when the reaction environment is not consistently and sufficiently reducing.
-
Solution:
-
Maintain Acidity: Ensure sufficient hydrochloric acid is present throughout the reaction. The acid is crucial for the reduction mechanism and helps keep the tin species active in solution.[6]
-
Reaction Temperature: While gentle heating (50-60 °C) can increase the rate, excessive temperatures can sometimes promote side reactions.[3][6] Monitor the reaction closely and maintain a controlled temperature.
-
-
-
Hydrolysis of Tin(II) Chloride:
-
Causality: In aqueous solutions, especially when heated, SnCl₂ can hydrolyze to form an insoluble and less reactive precipitate of tin(OH)Cl.[6]
-
Solution: The addition of concentrated HCl suppresses this hydrolysis, keeping the active tin(II) species in solution.[6] Most protocols call for adding the SnCl₂ to a solution of the substrate in an acidic medium.
-
Visual Troubleshooting Guide
The following flowchart provides a logical path for diagnosing and resolving incomplete conversion issues.
Caption: A decision tree for troubleshooting incomplete conversion.
Frequently Asked Questions (FAQs)
Q3: How can I accurately monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[7] Use a mobile phase that gives good separation between the starting material (3-nitrophenylacetonitrile) and the product (this compound). A mixture of ethyl acetate and hexane is a good starting point. The product, being an amine, will be significantly more polar than the starting nitro compound. The disappearance of the starting material spot is the primary indicator of completion. For more quantitative analysis, HPLC-UV or GC-MS can be employed.[7][8]
Q4: My reaction is complete, but I'm having trouble with the workup, especially after using SnCl₂. What are the best practices?
A4: The workup for SnCl₂ reductions is notoriously challenging due to the formation of tin salts.
-
Cool the Reaction: First, cool the reaction mixture to room temperature.
-
Basify Carefully: Slowly and carefully add a concentrated aqueous solution of NaOH (e.g., 10 M) or KOH with vigorous stirring.[9] This will precipitate tin hydroxides. The key is to add enough base to reach a high pH (e.g., >10), which helps to redissolve the amphoteric tin hydroxides as stannates ([Sn(OH)₄]²⁻), leading to better phase separation.[9]
-
Filter (Optional but Recommended): Sometimes, filtering the mixture through a pad of Celite® after basification can help remove the bulk of the tin salts before extraction.
-
Extract Thoroughly: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The amine product may have some water solubility, so several extractions are crucial to maximize yield.[7]
-
Wash and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q5: Are there alternative synthetic routes that might avoid these conversion issues?
A5: While reduction of the nitro compound is the most direct route, other methods exist, though they often involve more steps. One potential alternative starts from 3-aminobenzyl alcohol, converting the alcohol to a halide or other leaving group, followed by a nucleophilic substitution with a cyanide source. However, this route has its own challenges, including the potential for side reactions and the handling of toxic cyanide reagents. For most applications, optimizing the reduction of 3-nitrophenylacetonitrile remains the most practical approach.
Data and Protocols
Table 1: Comparison of Common Reduction Conditions
| Parameter | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) Reduction |
| Reagent | H₂ gas, 5-10% Pd/C catalyst | SnCl₂·2H₂O, conc. HCl |
| Stoichiometry | Catalytic (1-5 mol%) | Stoichiometric (3-5 equivalents) |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature to 50 °C | Room Temperature to 60 °C[6] |
| Pressure | 1-4 atm H₂ | Atmospheric |
| Typical Issues | Catalyst poisoning, poor H₂ delivery | Incomplete reaction, difficult workup, side products |
| Workup | Simple filtration of catalyst | Careful basification and extraction to remove tin salts[7][9] |
Protocol 1: Optimized Catalytic Hydrogenation
This protocol is a robust starting point for the clean reduction of 3-nitrophenylacetonitrile.
Materials:
-
3-nitrophenylacetonitrile (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.02 eq of Pd)
-
Ethanol (or Methanol), high purity
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
-
Celite® for filtration
Procedure:
-
In a suitable pressure reactor, dissolve 3-nitrophenylacetonitrile in ethanol (approx. 0.1 M concentration).[1]
-
Carefully add the 10% Pd/C catalyst to the solution under a stream of Argon or Nitrogen.[1]
-
Seal the reactor and purge the system multiple times with Nitrogen, followed by purging with Hydrogen gas.
-
Pressurize the reactor with Hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 bar).
-
Begin vigorous stirring and, if necessary, heat the reaction to 30-40 °C.
-
Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for TLC/HPLC analysis.
-
Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the vessel with Nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Protocol 2: Monitoring Reaction by TLC
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
On a TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop the plate, dry it, and visualize under a UV lamp (254 nm).
-
The starting material (3-nitrophenylacetonitrile) will be less polar (higher Rf) than the product (this compound), which is a polar amine (lower Rf).
-
The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Reductions with Tin(II)
- Various Authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole?
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
- Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?
- Various Authors. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Chemistry Stack Exchange. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. orgsyn.org. [Link]
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones.
- Fülöp, F., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
- Google Patents. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Minimizing byproduct formation in the synthesis of benzyl cyanide derivatives
Technical Support Center: Synthesis of Benzyl Cyanide Derivatives
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of benzyl cyanide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, minimize byproduct formation, and troubleshoot common experimental challenges. As a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances, the purity of benzyl cyanide is paramount.[1] This resource provides in-depth, field-proven insights to help you achieve higher yields and cleaner reaction profiles.
Understanding Common Byproducts and Their Formation Mechanisms
Successful synthesis begins with understanding what can go wrong. In the classic synthesis of benzyl cyanide via the reaction of a benzyl halide with an alkali metal cyanide, several side reactions can occur.[1]
-
Benzyl Isocyanide: The most common and troublesome byproduct, benzyl isocyanide, is notorious for its highly disagreeable odor.[2][3] It arises from the ambident nature of the cyanide ion (⁻C≡N), which can act as a nucleophile through either the carbon or the nitrogen atom. While carbon-attack (leading to the nitrile) is generally favored, certain conditions can promote nitrogen-attack, yielding the isocyanide isomer.[2]
-
Dibenzyl Ether: This byproduct can form if the reaction conditions allow for the hydrolysis of the benzyl halide to benzyl alcohol, which can then react with another molecule of benzyl halide. This is more prevalent in aqueous or alcoholic solvent systems, especially under prolonged heating.
-
Hydrolysis Products: If water is present, the desired benzyl cyanide product can slowly hydrolyze, especially under acidic or basic conditions at elevated temperatures, to form phenylacetamide or phenylacetic acid.[4]
-
Elimination Products: With sterically hindered or secondary benzyl halides, elimination reactions to form stilbene derivatives can compete with the desired substitution reaction.
Visualizing Competing Reaction Pathways
The following diagram illustrates the primary reaction pathway competing with the formation of the common isocyanide byproduct.
Caption: Competing nucleophilic attack pathways of the cyanide ion.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields are a frequent problem that can often be traced back to a few key areas.
Possible Causes & Solutions:
-
Reagent Purity: The quality of your starting materials, particularly the benzyl halide, is critical. Technical grade benzyl chloride can contain high-boiling impurities that lead to side reactions and lower yields.[2][5]
-
Poor Solubility/Mixing: In biphasic reactions (e.g., an organic solvent with an aqueous solution of sodium cyanide), poor mixing limits the reaction rate by reducing the interfacial area where the reaction occurs.[6] Sodium cyanide's low solubility in many organic solvents can also be a limiting factor.[2]
-
Solution: Employ vigorous mechanical stirring. More effectively, use a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB). A PTC facilitates the transfer of the cyanide anion from the aqueous phase into the organic phase, dramatically accelerating the reaction rate and improving the yield.[2][6]
-
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can either lead to an incomplete reaction or promote the formation of degradation products.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] This allows you to determine the optimal reaction time and avoid prolonged heating, which can lead to byproduct formation. A typical temperature range is 80-100°C.[2][6]
-
Q2: I'm observing an impurity with a very unpleasant odor. What is it and how can I remove it?
This is almost certainly benzyl isocyanide .[2] As explained earlier, it forms due to the ambident nature of the cyanide nucleophile.
Solutions for Removal:
The most effective method for removing benzyl isocyanide is a chemical wash after the initial workup. Isocyanides are susceptible to hydrolysis under acidic conditions.
-
Acid Wash Protocol: Vigorously shake the crude, distilled benzyl cyanide product with an equal volume of warm (approx. 60°C) 50% sulfuric acid for about five minutes.[3][5] The isocyanide will be hydrolyzed.
-
Neutralization and Final Wash: After the acid wash, separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with a brine solution.[3][5]
-
Final Purification: Dry the product over an anhydrous drying agent (e.g., magnesium sulfate) and perform a final vacuum distillation to obtain a pure, odorless product.[2][3]
Q3: My final product has a yellow or brown color. How can I obtain a colorless product?
Product discoloration is often caused by impurities from the starting materials or by degradation products formed during the reaction or distillation.[2]
Solutions for Decolorization:
-
Purify Starting Materials: As with low yields, the purity of the benzyl halide is a primary factor. Distilling the benzyl halide before the reaction can prevent the introduction of color-causing impurities.[2][5]
-
Avoid Overheating: During both the reaction and the final distillation, avoid excessively high temperatures or prolonged heating, as this can lead to the formation of tarry, colored byproducts.[2] Vacuum distillation is highly recommended as it allows the product to distill at a much lower temperature.[3]
-
Purification Methods:
-
Vacuum Distillation: This is the most effective method for obtaining a pure, colorless product. It efficiently separates the benzyl cyanide from non-volatile, colored impurities.[2]
-
Steam Distillation: This can also yield a very pure product, though it can be a slow process in a laboratory setting.[5]
-
Optimized Protocol: Benzyl Cyanide Synthesis via Phase-Transfer Catalysis
This protocol is designed to maximize yield and minimize byproduct formation by incorporating the best practices discussed above.
Experimental Workflow Diagram
Caption: Workflow for benzyl cyanide synthesis using a PTC.
Step-by-Step Methodology
-
Aqueous Phase Preparation: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium cyanide (1.2 equivalents) in deionized water.
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 1-5 mol%), to the aqueous solution and stir until it is fully dissolved.[2]
-
Reaction Setup: Begin vigorous stirring and heat the mixture to 80-90°C.[2]
-
Organic Phase Addition: Slowly add purified benzyl chloride (1.0 equivalent) dropwise over 30-45 minutes. An exothermic reaction may occur, so control the addition rate to maintain the temperature.[2]
-
Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours.[2]
-
Monitoring: Periodically take small aliquots from the organic layer to monitor the disappearance of benzyl chloride by TLC or GC.
-
Work-up:
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude benzyl cyanide by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 115-120°C at 10 mmHg).[3]
-
Analytical Methods for Quality Control
Effective troubleshooting and optimization rely on accurate monitoring.
| Analytical Technique | Application in Benzyl Cyanide Synthesis | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress (disappearance of starting material, appearance of product).[7] | Fast, inexpensive, requires minimal sample.[7] | Not quantitative, may have difficulty separating structurally similar compounds. |
| Gas Chromatography (GC/GC-MS) | Quantitative analysis of volatile components. Excellent for detecting residual starting materials and volatile byproducts like benzyl isocyanide.[2][7] | High resolution and sensitivity, can be coupled with MS for definitive identification.[7] | Requires compounds to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Robust quantitative analysis of reaction components. Ideal for quality control and impurity profiling.[7][8] | High resolution, sensitivity, and accuracy for a wide range of compounds.[7] | More expensive instrumentation, longer analysis time than TLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the identity of the desired product and identifying unknown byproducts.[7] | Unparalleled for structure elucidation.[7] | Requires more sample than GC/HPLC, expensive instrumentation. |
Troubleshooting Logic Flow
The following diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A troubleshooting flowchart for common synthesis issues.
Frequently Asked Questions (FAQs)
-
Can I use potassium cyanide instead of sodium cyanide? Yes, potassium cyanide can be used.[3] However, sodium cyanide is often preferred as it is less expensive.[5] Ensure you adjust the molar equivalents accordingly.
-
Is it necessary to use an inert atmosphere? For this specific reaction, an inert atmosphere (like nitrogen or argon) is generally not required but can be considered good practice to prevent any potential oxidative side reactions, especially if sensitive functional groups are present on the benzyl derivative.[6]
-
What is the best solvent for this reaction? The choice of solvent depends on the specific protocol. In classic methods, aqueous ethanol is used.[9][10] For phase-transfer catalysis, a biphasic system with water and an organic solvent like toluene is common.[2] In some cases, the reaction can be run with minimal or no solvent.[10]
-
How can I safely handle cyanide salts? Cyanide salts are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit available and be familiar with its use. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of substituted benzyl cyanides.
- BenchChem. (2025).
- Valenta, V., & Dlabanec, A. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Valenta, V., & Dlabanec, A. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Zhang, J., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2174. [Link]
- ResearchGate. (n.d.). Optimization of Reaction Conditions for Reduction of Benzoyl Cyanide. [Link]
- designer-drug.com. (n.d.). Synthesis of Benzyl Cyanide. [Link]
- Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. [Link]
- Ataman Kimya. (n.d.). BENZYL CYANIDE. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
- Wikipedia. (n.d.). Benzyl cyanide. [Link]
- Organic Chemistry Portal. (n.d.).
- SIELC Technologies. (n.d.). Separation of Benzyl cyanide on Newcrom R1 HPLC column. [Link]
- YouTube. (2022).
- Wang, Y., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(13), 5035. [Link]
- Sciencemadness.org. (2014). Benzyl Iodide/Benzyl Cyanide Synthesis. [Link]
- Wiley Online Library. (2022).
- SciELO. (2020).
- Google Patents. (n.d.). Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
- Scribd. (2022). Validated HPLC method for assay of Xipamide, Triamterene and toxic impurity; Benzyl cyanide based on analytical Eco-scale assessment. [Link]
- Safrole. (n.d.).
- NCBI Bookshelf. (1997). Toxicological Profile for Cyanide. [Link]
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Benzyl Cyanide [designer-drug.com]
- 4. safrole.com [safrole.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 10. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-(3-Aminophenyl)acetonitrile
<_ _>
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and operational guidance for managing the exothermic nature of 2-(3-aminophenyl)acetonitrile synthesis. The inherent reactivity of the reagents and intermediates necessitates a robust understanding of thermal management to ensure reaction safety, reproducibility, and optimal product yield.
Introduction to the Thermal Challenges
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, often involves highly energetic transformations. Whether proceeding through a Sandmeyer reaction of 3-amino-phenylalanine derivatives or the cyanomethylation of a protected 3-aminophenol, the introduction of the cyano group is typically accompanied by a significant release of heat (an exothermic reaction).[1] Failure to adequately control this exotherm can lead to a cascade of undesirable events, including:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, potentially leading to vessel rupture or explosion.[2]
-
Product and Reagent Degradation: Elevated temperatures can promote side reactions and decomposition, resulting in low yields and complex impurity profiles.[3]
-
Reduced Selectivity: Poor temperature control can favor the formation of undesired isomers or byproducts.
This guide provides a structured approach to identifying, mitigating, and troubleshooting thermal events during this critical synthesis.
Troubleshooting Guide: Exothermic Events
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
-
Question: I observed a sudden and sharp increase in the reaction temperature immediately after adding the cyanide source (e.g., NaCN, KCN, TMSCN). What is happening and how can I prevent it?
-
Analysis: This is a classic sign of an inadequately controlled exothermic reaction. The rate of heat generation is exceeding the rate of heat removal by the cooling system.[4] This can be caused by several factors:
-
Too Rapid Addition: The cyanide reagent is being added too quickly, leading to a rapid accumulation of unreacted starting material and a subsequent burst of energy.
-
Inadequate Cooling: The cooling bath (e.g., ice-water, dry ice/acetone) may not have sufficient capacity to dissipate the heat being generated.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for a rapid temperature spike.
Issue 2: Gradual but Uncontrolled Temperature Rise Throughout the Reaction
-
Question: The reaction temperature is slowly but consistently increasing beyond the set point, even with the cooling bath at its maximum capacity. What are the potential causes?
-
Analysis: This indicates a sustained exothermic process where the overall heat generation is consistently greater than the heat removal capacity of the setup. This can be due to:
-
Scale-Up Issues: A reaction that was manageable on a smaller scale may generate too much heat for the cooling capacity of a larger vessel due to a decrease in the surface-area-to-volume ratio.
-
Incorrect Solvent Choice: The solvent may have a low heat capacity or boiling point, limiting its ability to absorb and dissipate thermal energy.
-
Accumulation of a Reactive Intermediate: A slow-forming intermediate may be accumulating and then decomposing or reacting in a highly exothermic secondary process.
-
-
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Select a solvent with a higher boiling point and specific heat capacity (e.g., NMP, DMSO instead of THF, if compatible with the reaction chemistry). | A higher boiling point provides a larger operating temperature window, while a higher specific heat allows the solvent to absorb more energy per degree of temperature change. |
| Reagent Addition | Consider a semi-batch or continuous addition strategy where the limiting reagent is added over an extended period. | This prevents the accumulation of unreacted reagents and allows for a more controlled rate of heat generation.[4] |
| Reaction Scale | Before scaling up, perform reaction calorimetry to accurately measure the heat of reaction and determine the required cooling capacity.[5] | Calorimetry provides critical data for safe scale-up, including the adiabatic temperature rise and the rate of heat evolution.[6] |
Issue 3: Exotherm Observed During the Quenching/Work-up Phase
-
Question: After the reaction appeared complete, I began to quench it with water, and the mixture became unexpectedly hot. Why did this happen?
-
Analysis: A delayed exotherm during quenching is a serious safety concern and typically points to the presence of unreacted, highly reactive species.[7] This could be:
-
Unreacted Cyanide: Excess cyanide reagent can react vigorously with the quenching agent.
-
Trapped Intermediates: The reaction may have stalled, leading to a buildup of an unstable intermediate that decomposes upon the addition of the quench solution.
-
Hydrolysis of Reagents or Products: The addition of an aqueous quench can initiate an exothermic hydrolysis of certain reagents or even the product itself.[3]
-
-
Safe Quenching Protocol:
Caption: A systematic approach to safe reaction quenching.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when setting up a potentially exothermic synthesis of this compound?
A1:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8]
-
Fume Hood: Conduct the reaction in a certified chemical fume hood to ensure adequate ventilation, especially when working with cyanide reagents which can release toxic hydrogen cyanide gas upon acidification.[3]
-
Secondary Containment: Place the reaction vessel in a secondary container (e.g., a larger basin) to contain any spills.
-
Emergency Plan: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguisher. Ensure a quenching agent is readily available to neutralize the reaction in case of a runaway.[9]
-
Work in Pairs: Avoid working alone, especially when handling highly reactive or toxic substances.[8]
Q2: How can I quantitatively assess the thermal hazard of my specific reaction conditions?
A2: The most reliable method is through reaction calorimetry .[5] A reaction calorimeter measures the heat flow from a reaction in real-time under controlled conditions, providing crucial safety data:
-
Heat of Reaction (ΔHrxn): The total amount of heat released or absorbed.[1]
-
Heat Release Rate: The rate at which heat is generated over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were lost to the surroundings. This is a critical indicator of the potential for a thermal runaway.[5]
-
Accumulation: The amount of unreacted starting material present at any given time.[4]
Q3: What is an appropriate emergency quenching procedure for a runaway reaction involving cyanide?
A3: In the event of a thermal runaway, the primary goal is to rapidly cool and dilute the reaction mixture. A pre-prepared, large volume of a cold quenching solution is essential.
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Remove Heating: If applicable, remove any heating source.
-
Maximum Cooling: Apply maximum cooling to the exterior of the reactor.
-
Controlled Quench: If safe to do so, slowly and carefully add a cold, non-reactive solvent or a suitable quenching agent to the reaction. Do not add the quenching agent all at once, as this could cause the reaction to erupt from the flask.[7][10] For cyanide-containing reactions, a solution of sodium hypochlorite (bleach) can be used to oxidize the cyanide, but this should be done with extreme caution as it is also an exothermic process.[3]
-
Evacuate: If the reaction cannot be brought under control, evacuate the area and contact emergency services.
Q4: Can the choice of cyanide source impact the exothermicity of the reaction?
A4: Yes. The reactivity of the cyanide source can significantly influence the rate of the reaction and, consequently, the rate of heat generation.
-
Alkali Metal Cyanides (NaCN, KCN): These are ionic and their reactivity can be highly dependent on their solubility in the reaction solvent. Using a phase-transfer catalyst can increase their reactivity and the resulting exotherm.
-
Trimethylsilyl Cyanide (TMSCN): This is a covalent, more soluble, and often more reactive cyanide source in organic solvents. Reactions with TMSCN can be faster and more exothermic.[11]
-
Acetone Cyanohydrin: Can be used as a cyanide source, but its reactivity profile will differ.
It is crucial to adjust the reaction conditions (e.g., temperature, addition rate) based on the specific cyanide reagent being used.
References
- Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry.
- Wikipedia contributors. (n.d.). Exothermic reaction. Wikipedia.
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
- (n.d.). A Report on Reagents and its Quenching Methods. Open Access Journals.
- (n.d.). Common Standard Operating Procedure.
- (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- (2023). Heats of Reactions and Calorimetry. Chemistry LibreTexts.
- (2013). Cyanide Safe Use Guidelines. Columbia University.
- (2025). Incompatibility of bromobenzyl cyanide with certain reagents. BenchChem.
- (2025). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. BenchChem.
- (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. ResearchGate.
Sources
- 1. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. icheme.org [icheme.org]
- 5. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. rroij.com [rroij.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for the Efficient Reduction of 3-Nitrophenylacetonitrile
Welcome to the technical support guide for the catalytic reduction of 3-nitrophenylacetonitrile. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in synthesizing valuable intermediates like 3-aminophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of 3-nitrophenylacetonitrile?
The core challenge lies in achieving chemoselectivity. The molecule contains two reducible functional groups: an aromatic nitro group (-NO₂) and a nitrile group (-CN).[1][2] Depending on the desired product, reaction conditions must be carefully controlled to either selectively reduce the nitro group while preserving the nitrile, or to reduce both groups. Uncontrolled reactions can lead to a mixture of products, complicating purification and reducing the yield of the target molecule.[1]
Q2: What are the potential products from the reduction of 3-nitrophenylacetonitrile?
The main products are determined by the extent of the reduction, as illustrated in the reaction pathway below.
-
Selective Nitro Reduction: Yields 3-aminophenylacetonitrile, a crucial building block for pharmaceuticals and agrochemicals.[3]
-
Complete Reduction: Reduces both the nitro and nitrile groups to yield 3-(aminomethyl)aniline.
-
Side Products: Over-reduction or side reactions can occur. For instance, the hydrogenation of the nitrile group can sometimes lead to the formation of secondary and tertiary amines through the reaction of the primary amine product with intermediate imines.[4]
Q3: Which catalysts are most commonly used for this transformation?
The most prevalent heterogeneous catalysts are noble metals on a carbon support and Raney Nickel.[3][5]
-
Palladium on Carbon (Pd/C): Often the catalyst of choice for selectively reducing aromatic nitro groups.[6][7] It generally shows high activity and selectivity under mild conditions.[7]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are typically more active catalysts than Pd/C and can be used to reduce both the nitro and nitrile groups.[3][5] They can also be effective for nitro group reduction when selectivity is a concern.[8]
-
Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst, often used for the hydrogenation of both nitro groups and nitriles.[5][9][10] Its activity can be tuned, but it may require more careful control to achieve selectivity.[9]
-
Rhodium on Alumina (Rh/Al₂O₃): An excellent catalyst for the hydrogenation of aromatic rings and nitriles, often under mild conditions.[11]
Q4: Can this reduction be performed without catalytic hydrogenation?
Yes, classical chemical reduction methods can be employed, which can be particularly useful when trying to avoid reducing the nitrile group.
-
Tin(II) Chloride (SnCl₂·2H₂O): A well-established reagent for the selective reduction of aromatic nitro compounds in the presence of other reducible groups like nitriles.[5][8][12] The workup, however, can be cumbersome due to the formation of tin salts.[12]
-
Iron (Fe) in Acidic Media: Using iron powder with an acid like HCl or in the presence of ammonium chloride is a classic, cost-effective method for nitro group reduction.[5][6]
Catalyst Selection and Reaction Pathway Guide
The choice of catalyst is dictated by the desired final product. The following diagram illustrates the reaction pathways and the typical catalyst classes that favor each transformation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. acs.org [acs.org]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Strategies to avoid over-reduction in 3-nitrophenylacetonitrile synthesis
A Guide to Chemoselective Nitro Group Reduction & Troubleshooting Over-Reduction
Welcome to the technical support guide for the synthesis of 3-aminophenylacetonitrile from 3-nitrophenylacetonitrile. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the critical challenge of selectively reducing the nitro group without affecting the nitrile functionality. As Senior Application Scientists, we offer field-proven insights grounded in established chemical principles to ensure the success of your synthesis.
Introduction: The Chemoselectivity Challenge
The reduction of 3-nitrophenylacetonitrile is a pivotal transformation in the synthesis of various pharmaceutical intermediates. The primary goal is the chemoselective reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂), yielding the desired product, 3-aminophenylacetonitrile. However, a common and significant challenge is over-reduction , where the nitrile group (-C≡N) is also reduced to a primary amine (-CH₂NH₂). This lack of selectivity leads to undesired byproducts, complicates purification, and lowers the overall yield. This guide provides strategies and protocols to achieve high selectivity and troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What exactly is "over-reduction" in this synthesis, and why does it happen?
Answer: Over-reduction refers to the non-selective reduction of functional groups other than the intended target. In this specific synthesis, the goal is to reduce the nitro group while leaving the nitrile group intact.
-
Desired Reaction: The conversion of the nitro group to an amine.
-
Undesired Side Reaction (Over-reduction): The simultaneous or subsequent reduction of the nitrile group to a benzylamine derivative.
This typically occurs when the chosen reducing agent or reaction conditions are too harsh or non-specific. For instance, powerful hydride sources or highly active hydrogenation catalysts can readily attack the electrophilic carbon of the nitrile group, especially after the electron-withdrawing nitro group has been converted to an electron-donating amine group.
Caption: Desired reaction pathway versus the over-reduction side reaction.
Q2: My catalytic hydrogenation (e.g., H₂/Pd/C) is causing over-reduction. How can I improve selectivity?
Answer: Catalytic hydrogenation with highly active catalysts like Palladium on Carbon (Pd/C) is notoriously difficult to control for this transformation and often leads to over-reduction.[1][2] Here are several strategies to enhance chemoselectivity:
-
Change the Catalyst:
-
Raney Nickel: Often used in place of Pd/C for substrates where dehalogenation is a concern, it can sometimes offer different selectivity for nitro groups.[1][2]
-
Platinum on Carbon (Pt/C): In some cases, Pt/C can be more selective for nitro group reduction over other functionalities compared to Pd/C, though conditions must be carefully optimized.[3] Using sulfided Pt/C is a known method to increase selectivity for nitro groups while preserving halogens, and this principle of catalyst modification can be applied here.[1]
-
-
Modify Reaction Conditions:
-
Lower Hydrogen Pressure: Instead of a high-pressure Parr apparatus, use a hydrogen balloon (atmospheric pressure). This lowers the concentration of active hydrogen on the catalyst surface, disfavoring the more difficult nitrile reduction.[4]
-
Lower Temperature: Run the reaction at room temperature or even below. Elevated temperatures increase reaction rates indiscriminately, promoting over-reduction.[4]
-
Strict Reaction Monitoring: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. Stop the reaction immediately once the starting material is consumed to prevent the subsequent reduction of the desired product.
-
-
Use Transfer Hydrogenation: This approach avoids high-pressure hydrogen gas and often provides milder reaction conditions.
Caption: Troubleshooting workflow for poor chemoselectivity in catalytic hydrogenation.
Q3: What are the most reliable non-catalytic methods to selectively reduce the nitro group?
Answer: For substrates containing sensitive functionalities like nitriles, classic wet-chemical reduction methods are often superior to catalytic hydrogenation due to their excellent and predictable chemoselectivity.
| Reducing Agent System | Solvents | Pros | Cons | Selectivity Profile |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Excellent selectivity, mild conditions, reliable.[1][3][6] | Generates tin waste, workup can be tedious. | Highly selective for -NO₂ over nitriles, ketones, esters, and halogens.[1][3] |
| Fe / HCl or NH₄Cl | Ethanol/Water, Acetic Acid | Cost-effective, robust, environmentally benign metal.[2] | Requires acidic conditions, heterogeneous reaction. | Excellent selectivity for -NO₂; does not typically affect nitriles or carbonyls. |
| NaBH₄ / FeCl₂ | THF, Methanol | Milder than catalytic hydrogenation, homogenous system.[7] | Requires careful control of stoichiometry and temperature. | Good selectivity for -NO₂ over esters has been demonstrated.[7] |
| Sodium Sulfide (Na₂S) | Water, Ethanol | Can be useful when acidic or hydrogenation conditions must be avoided.[2] | Can sometimes selectively reduce one nitro group in the presence of others.[2] | Generally does not reduce nitriles or aliphatic nitro groups.[2] |
Top Recommendation: The use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) is one of the most dependable and widely cited methods for this specific transformation.[1][3] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, which proceeds under conditions that do not activate the nitrile moiety.[8][9]
Q4: My reaction is incomplete, leaving significant starting material. What are the likely causes?
Answer: An incomplete reaction or low yield can stem from several issues related to reagents, catalysts, or reaction conditions.
If using Catalytic Hydrogenation:
-
Catalyst Poisoning: Your starting material or solvent may contain impurities (e.g., sulfur compounds) that block the catalyst's active sites. Ensure high-purity reagents and scrupulously clean glassware.[4][10]
-
Catalyst Deactivation: The catalyst may be old or have been improperly handled/stored. Using a fresh batch is a crucial troubleshooting step.[4]
-
Poor Agitation: Hydrogenation is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mixing and mass transfer.[4]
-
Poor Solubility: If the substrate is not fully dissolved, the reaction rate will be severely limited. Choose a solvent in which the 3-nitrophenylacetonitrile is highly soluble.[4]
If using Metal-Based Reductions (SnCl₂, Fe):
-
Incorrect Stoichiometry: These reactions require a stoichiometric amount of the metal reductant (typically 3-5 equivalents). Ensure you have calculated and weighed the correct amount.
-
Improper pH: For reductions like Fe/HCl, maintaining an acidic environment is critical for the reaction to proceed.[1]
-
Workup Issues (for SnCl₂): During the basic workup to precipitate tin salts and liberate the free amine, the product can become trapped in the gelatinous tin hydroxide precipitate. Thorough extraction is necessary.[1][6]
Validated Experimental Protocol
Selective Reduction of 3-Nitrophenylacetonitrile using Tin(II) Chloride
This protocol is based on a highly reliable and selective method that avoids over-reduction of the nitrile group.[1][3]
Materials:
-
3-Nitrophenylacetonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents)
-
Absolute Ethanol or Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitrophenylacetonitrile (1 equivalent) in absolute ethanol or ethyl acetate (approx. 10-15 mL per gram of starting material).
-
Addition of Reductant: Add Tin(II) chloride dihydrate (5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. Monitor the reaction by TLC until all the starting material has been consumed (usually 1-3 hours).
-
Quenching and Basification: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice. Carefully basify the mixture by adding saturated sodium bicarbonate solution or 1M NaOH with stirring until the pH is ~8. A thick, white precipitate of tin(IV) oxide/hydroxide will form.
-
Filtration (Optional but Recommended): Filter the entire mixture through a pad of Celite® to remove the bulk of the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them once with water and once with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-aminophenylacetonitrile. The product can be further purified by column chromatography or recrystallization if necessary.
References
- Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Selective reduction of nitro group without affecting other functional groups. BenchChem.
- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Publications.
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Publishing.
- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. Industrial & Engineering Chemistry Research - ACS Publications.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nitro Reduction - Common Conditions. Organic Chemistry Data.
- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Reduction of nitro compounds. Wikipedia.
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect.
- Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board.
- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.
- Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem.
- Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Chemistry Stack Exchange.
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Hydrogen. Organic Chemistry Portal.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. d-nb.info [d-nb.info]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Aminobenzyl Cyanide Reactivity: A Guide for Researchers
In the landscape of organic synthesis and drug development, the isomeric purity and predictable reactivity of building blocks are paramount. Aminobenzyl cyanides, with their trifunctional nature—a nucleophilic amino group, an electrophilic and activatable aromatic ring, and a versatile cyano moiety—present a fascinating case study in how the seemingly subtle shift of a functional group can profoundly influence chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of 2-, 3-, and 4-aminobenzyl cyanide, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.
The Isomeric Landscape: Electronic and Steric Considerations
The reactivity of the aminobenzyl cyanide isomers is dictated by the interplay of electronic and steric effects, which are directly influenced by the position of the amino group relative to the cyanomethyl substituent.
4-Aminobenzyl Cyanide (Para Isomer): The para-isomer represents the most straightforward electronic scenario. The amino group, a strong electron-donating group (-NH₂), exerts its +R (resonance) and -I (inductive) effects. The resonance effect, which donates electron density to the aromatic ring, is dominant and significantly activates the ortho and para positions to the amino group towards electrophilic attack. This increased electron density also enhances the nucleophilicity of the amino group itself compared to aniline.
3-Aminobenzyl Cyanide (Meta Isomer): In the meta-isomer, the amino group's strong +R effect does not extend to the carbon bearing the cyanomethyl group. Its influence is primarily through the weaker -I effect. Consequently, the amino group in the 3-isomer is less activating towards the ring for electrophilic substitution compared to the 4-isomer. The basicity and nucleophilicity of the amino group are also expected to be lower than the para-isomer due to the lack of direct resonance stabilization of the corresponding cation.
2-Aminobenzyl Cyanide (Ortho Isomer): The ortho-isomer is a unique case due to the "ortho effect." This encompasses a combination of steric hindrance and potential intramolecular interactions between the adjacent amino and cyanomethyl groups. The proximity of the cyanomethyl group can sterically hinder the approach of reagents to the amino group, potentially reducing its reactivity in reactions like acylation or alkylation.[1] Conversely, this proximity can also facilitate intramolecular cyclization reactions, a key feature of this isomer's synthetic utility. The basicity of the amino group in the ortho isomer is generally reduced compared to the para isomer due to steric inhibition of solvation of the anilinium ion.[2]
Comparative Reactivity in Key Transformations
The theoretical differences in electronic and steric profiles manifest in distinct reactivity patterns across various chemical transformations.
Basicity and Nucleophilicity of the Amino Group
The basicity of the amino group, a crucial factor in many reactions, is expected to follow the order: 4-aminobenzyl cyanide > 3-aminobenzyl cyanide > 2-aminobenzyl cyanide .
| Isomer | Predicted pKa (relative) | Rationale |
| 4-Aminobenzyl Cyanide | Highest | Strong +R effect of the amino group delocalizes the positive charge in the corresponding anilinium ion, stabilizing it. |
| 3-Aminobenzyl Cyanide | Intermediate | The +R effect does not stabilize the anilinium ion as effectively. The electron-withdrawing -I effect of the cyanomethyl group has a more pronounced influence. |
| 2-Aminobenzyl Cyanide | Lowest | The "ortho effect" leads to steric hindrance of solvation around the anilinium ion, destabilizing it and thus reducing basicity.[2] |
This trend in basicity generally correlates with the nucleophilicity of the amino group in reactions such as acylation and alkylation, although steric factors in the ortho-isomer can sometimes lead to anomalous reactivity.
Electrophilic Aromatic Substitution
The amino group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[3] However, the position of the cyanomethyl group influences both the rate and regioselectivity.
| Isomer | Predicted Reactivity in EAS | Predicted Regioselectivity |
| 4-Aminobenzyl Cyanide | Highest | Substitution will occur at the positions ortho to the highly activating amino group (positions 2 and 6). |
| 3-Aminobenzyl Cyanide | Intermediate | Substitution will be directed ortho and para to the amino group (positions 2, 4, and 6). A mixture of products is likely. |
| 2-Aminobenzyl Cyanide | Lowest (potentially) | The amino group directs substitution to the para position (position 4) and the other ortho position (position 6). Steric hindrance from the cyanomethyl group may disfavor substitution at the 6-position.[4] |
It is crucial to consider that under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group can be protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would drastically alter the expected outcome of the reaction.[4]
Reactions of the Cyano Group and Methylene Bridge
The cyano group and the adjacent methylene bridge also participate in a range of important reactions.
-
Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (aminophenylacetic acid). The reaction rate may be influenced by the electronic nature of the aromatic ring, with electron-donating groups potentially accelerating the reaction.
-
Reduction: The cyano group can be reduced to a primary amine (e.g., with LiAlH₄) to afford aminophenylethylamines, which are valuable precursors in medicinal chemistry.
-
Reactions of the Active Methylene Group: The methylene protons are acidic and can be deprotonated with a strong base to form a carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions. The acidity of these protons is influenced by the electronic effects of the substituent on the aromatic ring.
Unique Reactivity of 2-Aminobenzyl Cyanide: A Gateway to Heterocycles
The proximate arrangement of the amino and cyanomethyl groups in 2-aminobenzyl cyanide enables a variety of intramolecular cyclization reactions that are not possible with the meta and para isomers. This unique reactivity makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinazolines.[5][6]
For instance, under appropriate conditions, the amino group can attack the electrophilic carbon of the nitrile, leading to the formation of a new ring system. This propensity for intramolecular cyclization is a critical consideration when planning synthetic routes involving this isomer.
Caption: Intramolecular cyclization of 2-aminobenzyl cyanide.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following section outlines a general procedure for a common transformation: the acylation of the amino group. This reaction's rate and yield can be indicative of the nucleophilicity of the amino group in each isomer.
Protocol: N-Acetylation of Aminobenzyl Cyanides
Objective: To compare the relative reactivity of 2-, 3-, and 4-aminobenzyl cyanide in an N-acetylation reaction.
Materials:
-
2-Aminobenzyl Cyanide
-
3-Aminobenzyl Cyanide
-
4-Aminobenzyl Cyanide
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., Ethyl Acetate/Hexane)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve 1.0 mmol of each aminobenzyl cyanide isomer in 10 mL of dichloromethane.
-
Addition of Reagents: To each flask, add 1.2 mmol of pyridine, followed by the dropwise addition of 1.1 mmol of acetic anhydride at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Note the time required for the complete consumption of the starting material.
-
Work-up: Upon completion, quench each reaction by adding 15 mL of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the yield of the acetylated product for each isomer.
Expected Outcome and Interpretation:
Based on the principles discussed, the expected order of reaction rate would be: 4-aminobenzyl cyanide > 3-aminobenzyl cyanide > 2-aminobenzyl cyanide . The yield of the acetylated product after a fixed reaction time can serve as a quantitative measure of their relative reactivity. The lower reactivity of the 2-isomer is attributed to steric hindrance around the amino group.
Caption: Workflow for the N-acetylation of aminobenzyl cyanides.
Conclusion
The positional isomerism of the amino group in aminobenzyl cyanides provides a compelling illustration of fundamental principles in organic chemistry. The 4-aminobenzyl cyanide isomer exhibits the highest degree of activation and nucleophilicity due to favorable resonance effects. The 3-aminobenzyl cyanide presents an intermediate case, while the 2-aminobenzyl cyanide displays unique reactivity governed by the ortho effect, including reduced basicity and a propensity for intramolecular cyclization. A thorough understanding of these differences is critical for synthetic chemists to select the appropriate isomer and reaction conditions to achieve their desired molecular targets efficiently and selectively. This guide serves as a foundational resource to inform such decisions, encouraging a rational approach to the utilization of these versatile building blocks in research and development.
References
- MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Wikipedia. (n.d.). Ortho effect.
- NIST. (n.d.). 4-Aminobenzyl cyanide. In NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Wikipedia. (n.d.). Benzyl cyanide.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- Quora. (2018). How does the ortho effect affect the basicity of aniline?
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PubChem. (n.d.). Bromobenzyl Cyanide.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole synthesis [organic-chemistry.org]
A Strategic Guide for Pharmaceutical Synthesis: 2-(3-Aminophenyl)acetonitrile vs. 4-aminobenzyl cyanide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth comparison of two isomeric building blocks, 2-(3-Aminophenyl)acetonitrile and 4-aminobenzyl cyanide (also known as p-aminophenylacetonitrile), in the context of pharmaceutical synthesis. By examining their electronic properties, reactivity, and practical considerations, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic strategies.
At a Glance: Key Differences and Strategic Implications
| Parameter | This compound (meta-isomer) | 4-Aminobenzyl Cyanide (para-isomer) | Strategic Implication |
| Structure | Amino group is meta to the cyanomethyl group | Amino group is para to the cyanomethyl group | The position of the amino group dictates the electronic effects on the reactive sites. |
| Electronic Effects | The amino group has a weaker activating effect on the cyanomethyl group. | The amino group strongly activates the cyanomethyl group through resonance. | This difference in electron density influences the nucleophilicity of the amino group and the acidity of the benzylic protons. |
| Reactivity | Generally lower nucleophilicity of the amino group and less acidic benzylic protons. | Higher nucleophilicity of the amino group and more acidic benzylic protons. | The para-isomer is often more reactive in reactions involving the amino group and the active methylene group. |
| Cost & Availability | Significantly more expensive and available in smaller quantities.[1][2][3] | Considerably cheaper and readily available in bulk quantities.[4][5][6][7] | The para-isomer is more economically viable for large-scale pharmaceutical production. |
Delving into the Chemistry: A Tale of Two Isomers
The synthetic utility of this compound and 4-aminobenzyl cyanide is rooted in their bifunctional nature, possessing a nucleophilic amino group and an active methylene group adjacent to the nitrile. These functionalities allow for a diverse range of transformations, particularly in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.
The Decisive Role of Isomerism: Electronic Effects
The key to understanding the differential reactivity of these two isomers lies in the electronic interplay between the amino and cyanomethyl groups.
-
4-Aminobenzyl Cyanide (para-isomer): The amino group is in a para position to the cyanomethyl group, allowing for a strong +M (mesomeric) effect. This electron-donating resonance effect significantly increases the electron density on the aromatic ring and, importantly, on the benzylic carbon. This heightened electron density enhances the nucleophilicity of the amino group and increases the acidity of the benzylic protons, making them more susceptible to deprotonation.
-
This compound (meta-isomer): With the amino group in the meta position, the powerful +M effect does not extend to the cyanomethyl group. The influence of the amino group is primarily through the weaker -I (inductive) effect, which is electron-withdrawing. This results in a lower electron density at the benzylic position compared to the para-isomer, leading to a less nucleophilic amino group and less acidic benzylic protons.
Caption: Electronic effects of the amino group in the para and meta isomers.
Application in Heterocyclic Synthesis: A Comparative Outlook
Both isomers are valuable precursors for a variety of heterocyclic systems. However, their differing reactivity profiles can lead to significant variations in reaction conditions and outcomes.
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are important intermediates in medicinal chemistry.[8] This reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
For both isomers of aminobenzyl cyanide, the active methylene group can participate in the initial Knoevenagel condensation. However, the increased acidity of the benzylic protons in 4-aminobenzyl cyanide would be expected to facilitate this step under milder conditions compared to the 3-amino isomer.
Illustrative Experimental Protocol: Gewald Reaction with 4-Aminobenzyl Cyanide
This protocol is a representative example based on the general principles of the Gewald reaction.
-
Reaction Setup: To a stirred solution of 4-aminobenzyl cyanide (1.0 eq.) and a ketone (e.g., cyclohexanone, 1.1 eq.) in ethanol, add elemental sulfur (1.1 eq.).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq.), to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.
It is anticipated that under identical conditions, the reaction with 4-aminobenzyl cyanide would proceed at a faster rate and potentially give higher yields compared to this compound due to the enhanced acidity of the benzylic protons.
The Thorpe-Ziegler Reaction: Crafting Cyclic Ketones
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis of the intermediate enaminonitrile.[9][10] This reaction is particularly useful for the synthesis of 5- to 8-membered rings. While this is an intramolecular reaction, the principles of reactivity of the active methylene group still apply if these isomers are first elaborated into a dinitrile.
Caption: General workflow for the Thorpe-Ziegler reaction.
The initial deprotonation of one of the α-carbons to the nitrile is the key step. As with the Gewald reaction, the greater acidity of the benzylic protons in a dinitrile derived from 4-aminobenzyl cyanide would likely lead to more facile cyclization.
Synthesis of Quinazolines: A Core Pharmaceutical Scaffold
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous approved drugs. One common synthetic approach involves the cyclocondensation of 2-aminobenzonitriles with various electrophiles.[11][12][13][14]
Representative Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline from a 2-Aminobenzonitrile Derivative
This protocol is a generalized procedure based on established methods for quinazoline synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzonitrile derivative (1.0 eq.) and an aldehyde (1.2 eq.) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%) or a protic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired quinazoline.
In the context of our two isomers, they would first need to be converted to the corresponding 2-aminobenzonitrile derivatives. The inherent nucleophilicity of the amino group is a key factor in many quinazoline syntheses. The higher nucleophilicity of the amino group in the 4-amino isomer would likely be advantageous in cyclization steps that involve its participation.
Practical Considerations for Pharmaceutical Development
Beyond the chemical reactivity, several practical factors must be considered when selecting a starting material for pharmaceutical synthesis.
| Factor | This compound | 4-Aminobenzyl Cyanide | Recommendation for Drug Development |
| Cost | High[1] | Low[4] | 4-Aminobenzyl cyanide is the preferred choice for cost-effective manufacturing. |
| Availability | Limited, typically in smaller quantities[2][3] | Readily available in bulk[5][6][7] | The reliable and scalable supply of 4-aminobenzyl cyanide makes it more suitable for long-term production. |
| Purity | Typically high, but may vary between suppliers. | Generally available in high purity from multiple suppliers. | Sourcing from reputable suppliers is crucial for both, but the wider supplier base for the para-isomer may offer more options. |
Conclusion and Expert Recommendations
While both this compound and 4-aminobenzyl cyanide are versatile bifunctional molecules with potential applications in pharmaceutical synthesis, a comprehensive analysis reveals a clear preference for 4-aminobenzyl cyanide in most drug development scenarios.
The para-position of the amino group in 4-aminobenzyl cyanide leads to favorable electronic effects, enhancing the reactivity of both the amino and the cyanomethyl groups. This can translate to milder reaction conditions, faster reaction times, and potentially higher yields in key synthetic transformations such as the Gewald and Thorpe-Ziegler reactions, as well as in the synthesis of important heterocyclic scaffolds like quinazolines.
From a practical standpoint, the significantly lower cost and greater availability of 4-aminobenzyl cyanide make it the economically superior choice for process development and large-scale manufacturing. The higher cost and limited availability of this compound would likely only be justified if the specific substitution pattern it provides is absolutely essential for the biological activity of the target molecule and cannot be achieved through other synthetic routes.
Therefore, for researchers and drug development professionals seeking to develop efficient, scalable, and cost-effective syntheses of pharmaceutical candidates, 4-aminobenzyl cyanide should be considered the primary building block of choice over its meta-isomer, unless a specific and compelling biological rationale dictates otherwise.
References
- This compound. CymitQuimica. URL
- 4-Aminobenzyl cyanide 99%. Sigma-Aldrich. URL
- CAS 3544-25-0 | 4-Aminobenzyl Cyanide Supplier. Clinivex. URL
- The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem. URL
- Buy 4-Aminobenzyl cyanide Industrial Grade from XIAMEN EQU
- Quinazoline synthesis. Organic Chemistry Portal. URL
- Thorpe reaction. Wikipedia. URL
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. URL
- Jocelyn Field Thorpe. Wikipedia. URL
- This compound CAS NO.4623-24-9.
- Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. URL
- 4623-24-9|this compound|BLD Pharm. BLD Pharm. URL
- Thorpe-Ziegler Reaction. SynArchive. URL
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. URL
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Pharmaceutical and Applied Chemistry. URL
- Thorpe reaction. L.S.College, Muzaffarpur. URL
- 2757730-60-0|2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride|BLD Pharm. BLD Pharm. URL
- 4-Aminobenzyl cyanide Suppliers. ChemNet. URL
- This compound. CymitQuimica. URL
- Synthesis of benzodiazepines.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. URL
- Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. Asian Journal of Research in Chemistry. URL
- Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annul
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. URL
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. URL
- Synthesis of 2-(2-aminophenyl)acetonitrile from 2-nitrobenzyl cyanide: An In-depth Technical Guide. Benchchem. URL
- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Egyptian Journal of Chemistry. URL
- Gewald reaction and apply in drug synthesis.
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. URL
- The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. URL
- A Comparative Guide to the Synthesis of 2-Phenylacetonitrile: Traditional vs. Novel Routes. Benchchem. URL
- 4-Aminobenzyl alcohol. Biosynth. URL
- Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. The Journal of Organic Chemistry. URL
- 4-Aminobenzyl Cyanide. Tokyo Chemical Industry Co., Ltd. URL
- The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists. Benchchem. URL
- Azide-acetonitrile "click" reaction triggered by Cs2CO3: The atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. Tetrahedron Letters. URL
- Three-component reaction of small-ring cyclic amines with arynes and acetonitrile.
- Kinetics and Mechanism of the Aminolysis of Thiophenyl 2-Thiopheneacetates in Acetonitrile. International Journal of Molecular Sciences. URL
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.4623-24-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. 4623-24-9|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Aminobenzyl cyanide 99 3544-25-0 [sigmaaldrich.com]
- 5. theclinivex.com [theclinivex.com]
- 6. echemi.com [echemi.com]
- 7. 4-Aminobenzyl cyanide 3544-25-0, Information for 4-Aminobenzyl cyanide 3544-25-0, Suppliers of 4-Aminobenzyl cyanide 3544-25-0 [chemnet.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.uob.edu.ly [journals.uob.edu.ly]
A Comparative Guide to Validated HPLC Methods for the Analysis of Aminophenylacetonitrile Isomers
For researchers, scientists, and drug development professionals, the precise and accurate analysis of isomeric impurities is a cornerstone of ensuring pharmaceutical quality, safety, and efficacy. Aminophenylacetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a common analytical challenge due to the potential presence of both positional and chiral isomers.[1] The structural similarity between these isomers—differing only in the substitution pattern on the aromatic ring (ortho-, meta-, para-) or their three-dimensional orientation (R/S enantiomers)—demands highly selective analytical methods for their resolution and quantification.[2]
This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of aminophenylacetonitrile isomers. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for self-validating systems, and ground our recommendations in authoritative regulatory standards.
Pillar 1: Understanding the Isomeric Challenge & Analytical Strategy
The primary challenge in separating isomers lies in exploiting the subtle differences in their physicochemical properties. Positional isomers may have slight variations in polarity and electron density, while enantiomers are identical in most physical properties, requiring a chiral environment to be distinguished.[3][4]
An effective analytical strategy, therefore, begins with selecting a chromatographic mode that can interact differently with these isomers. High-Performance Liquid Chromatography is the technique of choice due to its versatility, reproducibility, and wide range of available stationary phases.[5][6]
Logical Framework for HPLC Method Selection
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. actascientific.com [actascientific.com]
A Senior Application Scientist's Guide to NMR Spectral Comparison of "2-(3-Aminophenyl)acetonitrile" and Its Process-Related Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectra of "2-(3-Aminophenyl)acetonitrile" and its key process-related impurities. By understanding the subtle yet significant differences in their NMR profiles, you can confidently identify and quantify these species, ensuring the integrity of your synthetic pathways and the quality of your final active pharmaceutical ingredient (API).
The Critical Role of Impurity Profiling in Pharmaceutical Development
"this compound" (CAS 4623-24-9) is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] Its molecular structure, featuring a reactive amino group and a versatile nitrile functionality, makes it a key building block. However, like any synthetic compound, it is susceptible to the presence of impurities that can arise from the manufacturing process. These impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical characterization is not just a regulatory requirement but a scientific necessity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation and quantification of organic molecules, making it an invaluable tool for impurity profiling.[3] Its non-destructive nature and the wealth of structural information it provides allow for the unambiguous identification of impurities, often without the need for isolating each component.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of a pure compound serves as its unique fingerprint. For "this compound," the spectrum is characterized by distinct signals corresponding to the aromatic and methylene protons. The chemical shifts (δ) are influenced by the electronic effects of the amino (-NH₂) and cyanomethyl (-CH₂CN) groups on the phenyl ring.
Expected ¹H NMR Spectrum of this compound:
Based on the principles of NMR spectroscopy and analysis of its isomers, the following is the anticipated ¹H NMR spectrum of "this compound" in a suitable deuterated solvent like DMSO-d₆:
-
Aromatic Protons (δ 6.5-7.2 ppm): The four protons on the benzene ring will exhibit a complex splitting pattern due to their meta and ortho couplings.
-
The proton ortho to the amino group and meta to the cyanomethyl group is expected to be the most shielded.
-
The proton ortho to the cyanomethyl group and meta to the amino group will be the most deshielded in this region.
-
The remaining two protons will have chemical shifts intermediate to these.
-
-
Methylene Protons (δ ~3.7 ppm): The two protons of the cyanomethyl group (-CH₂CN) will appear as a singlet, as they are chemically equivalent and not coupled to any neighboring protons.
-
Amino Protons (δ ~5.3 ppm): The two protons of the amino group (-NH₂) will typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent, concentration, and temperature.
Comparative NMR Analysis of Key Impurities
A common synthetic route to "this compound" involves the reduction of its nitro precursor, "2-(3-nitrophenyl)acetonitrile".[4] This process can lead to the presence of the starting material as an impurity. Additionally, positional isomers, such as 2-(2-aminophenyl)acetonitrile and 2-(4-aminophenyl)acetonitrile, are plausible impurities that can arise from the synthesis of the nitro-precursor or during subsequent synthetic steps.
The following table provides a comparative analysis of the key ¹H NMR signals that differentiate "this compound" from its potential impurities.
| Compound | Key Differentiating ¹H NMR Signals (in DMSO-d₆) | Rationale for Differentiation |
| This compound | Aromatic Region (δ ~6.5-7.2 ppm): Complex multiplet. -CH₂CN (δ ~3.7 ppm): Singlet. -NH₂ (δ ~5.3 ppm): Broad singlet. | The specific pattern and chemical shifts in the aromatic region are unique to the meta-substitution. |
| 2-(3-Nitrophenyl)acetonitrile | Aromatic Region (δ ~7.7-8.4 ppm): Signals are significantly downfield. -CH₂CN (δ ~4.2 ppm): Singlet, shifted downfield. | The strongly electron-withdrawing nitro group deshields all protons, causing a significant downfield shift of both aromatic and methylene signals.[5] |
| 2-(2-Aminophenyl)acetonitrile | Aromatic Region (δ ~6.6-7.2 ppm): Different multiplet pattern due to ortho-substitution. -CH₂CN (δ ~3.7 ppm): Singlet. -NH₂ (δ ~5.1 ppm): Broad singlet. | The ortho-arrangement of the substituents leads to a distinct set of coupling constants and chemical shifts in the aromatic region compared to the meta-isomer.[6] |
| 2-(4-Aminophenyl)acetonitrile | Aromatic Region (δ ~6.6 and 7.1 ppm): Two distinct doublets (an AA'BB' system). -CH₂CN (δ ~3.6 ppm): Singlet. -NH₂ (δ ~5.1 ppm): Broad singlet. | The para-substitution results in a more symmetrical molecule, leading to a simpler, characteristic two-doublet pattern in the aromatic region.[7][8] |
Workflow for NMR-Based Impurity Identification
The following diagram illustrates a systematic workflow for the identification and quantification of impurities in a sample of "this compound" using NMR spectroscopy.
Caption: Workflow for NMR-based impurity analysis.
Experimental Protocol: ¹H NMR Spectrum Acquisition
Objective: To acquire a high-resolution ¹H NMR spectrum of a "this compound" sample for impurity analysis.
Materials:
-
"this compound" sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: a. Weigh approximately 10-20 mg of the "this compound" sample directly into a clean, dry 5 mm NMR tube. b. Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. c. Securely cap the NMR tube and gently vortex the sample until it is fully dissolved.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: a. Set the spectral width to cover a range of approximately -2 to 12 ppm. b. Use a standard 30° pulse width. c. Set the relaxation delay to 5 seconds to ensure full relaxation of all protons for accurate integration. d. Acquire a suitable number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Manually phase the spectrum to obtain pure absorption peaks. c. Apply a baseline correction to ensure a flat baseline. d. Integrate all peaks corresponding to the main compound and any visible impurities. e. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
Conclusion
This guide provides a framework for the NMR-based analysis of "this compound" and its common process-related impurities. By leveraging the distinct spectral features of the parent compound and its potential contaminants, researchers can confidently assess the purity of this critical pharmaceutical intermediate. The application of robust experimental protocols and a systematic approach to spectral interpretation are essential for ensuring the quality and safety of the resulting drug substances.
References
- PubChem. 3-Nitrophenylacetonitrile.
- PubChem. 4-Aminophenylacetonitrile.
- PubChem. p-Nitrophenylacetonitrile.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
- PubChem. 2-Nitrophenylacetonitrile.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
- Matrix Fine Chemicals. 2-(2-AMINOPHENYL)ACETONITRILE. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. innospk.com [innospk.com]
- 5. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2973-50-4|2-(2-Aminophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminophenylacetonitrile(3544-25-0) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Aminophenylacetonitrile Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-aminophenylacetonitrile scaffold is a versatile and increasingly important structural motif in medicinal chemistry. Its unique combination of a reactive amino group, a phenyl ring amenable to substitution, and a nitrile moiety offers a rich platform for the design of novel therapeutic agents. This guide provides an in-depth comparison of 3-aminophenylacetonitrile derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents, supported by experimental data from the scientific literature.
The 3-Aminophenylacetonitrile Core: A Privileged Scaffold
The 3-aminophenylacetonitrile core serves as a valuable starting point for the synthesis of diverse compound libraries. The amino group provides a handle for the introduction of various substituents through reactions like acylation, alkylation, and sulfonylation, allowing for the exploration of the chemical space around this position. The phenyl ring can be functionalized with a wide range of electron-donating and electron-withdrawing groups, influencing the electronic properties and steric profile of the molecule. The nitrile group, a known pharmacophore, can participate in key interactions with biological targets and can also serve as a synthetic precursor for other functional groups.[1]
Structure-Activity Relationship Analysis: Unraveling the Determinants of Cytotoxicity
The Importance of the Phenyl Ring and its Substituents
The substitution pattern on the phenyl ring is a critical determinant of biological activity. In related phenylacrylonitrile series, the introduction of methoxy groups has been shown to enhance cytotoxic effects.[2] The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, potentially strengthening interactions with biological targets.[2]
In a series of 3-aryl-2-(1-methyl-1H-indol-2-yl)acrylonitriles, a compound bearing a 4-(dimethylamino)phenyl group (an analog where the 3-amino group is part of a larger aromatic system) exhibited potent growth inhibitory activity against a panel of cancer cell lines, with GI50 values ranging from 0.0244 to 5.06 µM.[3] This highlights the significant impact of substituents on the phenyl ring on anticancer potency.
Modification of the Amino Group
Functionalization of the amino group is a key strategy for modulating the activity of aminophenyl-containing compounds. In a series of 3-aminopyridone inhibitors of Pim-1 kinase, the nature of the substituent on the amino group was found to be crucial for potency.[4] While direct SAR data for acylated or alkylated 3-aminophenylacetonitrile is sparse in the public domain, it is a logical avenue for optimization to enhance target binding and cellular activity.
The Role of the Acetonitrile Moiety
The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups like a carbonyl or a halogen.[5] In many kinase inhibitors, the nitrile group is crucial for binding to the hinge region of the kinase domain. The synergistic effects of the nitrile and other functional groups, such as a methoxy group, can enhance molecular interactions and improve therapeutic efficacy.[2]
Comparative Cytotoxicity Data of Structurally Related Analogs
To provide a quantitative perspective, the following tables summarize the cytotoxic activities of compounds that, while not being direct 3-aminophenylacetonitrile derivatives, share key structural features and provide valuable insights into the potential of this scaffold.
Table 1: In Vitro Cytotoxicity of Methoxy-Substituted Phenylacrylonitrile Derivatives [2]
| Compound | Substitution | Cell Line | Exposure Time (h) | IC50 (µM) |
| 2a | 4-Methoxy | MCF-7 (Breast Cancer) | 48 | 44 |
| 2b | 2,4-Dimethoxy | MCF-7 (Breast Cancer) | 24 | 363 |
| 2b | 2,4-Dimethoxy | MCF-7 (Breast Cancer) | 48 | 34 |
| 2c | 3,4,5-Trimethoxy | A549 (Lung Cancer) | 48 | 131 |
Table 2: In Vitro Cytotoxicity of N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives against HepG2 Cancer Cell Line [6]
Note: These are carboxamide analogs, but provide insight into the effect of phenyl ring substitution.
| Compound ID | R' (Substitution on Phenyl Ring) | IC50 (µM) |
| 16 | 4-Cl | > 250 |
| 17 | 2,4-diOCH₃ | > 50 |
| 20 | 4-CF₃ | 41.4 |
Table 3: Growth Inhibitory Activity (GI50) of a 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile [3]
| Compound | Cell Line | GI50 (µM) |
| 5c | HL-60(TB) (Leukemia) | 0.0866 |
| 5c | NCI-H522 (Non-Small Cell Lung) | 0.0244 |
| 5c | COLO 205 (Colon Cancer) | 0.0303 |
| 5c | SF-539 (CNS Cancer) | 0.0315 |
| 5c | SNB-75 (CNS Cancer) | 0.0384 |
| 5c | OVCAR-3 (Ovarian Cancer) | 5.06 |
| 5c | A498 (Renal Cancer) | 0.0321 |
| 5c | RXF 393 (Renal Cancer) | 0.0344 |
| 5c | MDA-MB-468 (Breast Cancer) | 0.0340 |
Experimental Protocols
General Synthesis of Phenylacrylonitrile Derivatives
A common method for the synthesis of phenylacrylonitrile derivatives is the Knoevenagel condensation.[2][3]
Step-by-step methodology:
-
Dissolve the appropriately substituted benzaldehyde and the corresponding phenylacetonitrile in a suitable solvent, such as ethanol.
-
Add a catalytic amount of a base (e.g., 20% NaOH or piperidine) to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 30 minutes to several hours) until the reaction is complete, often indicated by the formation of a precipitate.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid product with water and dry it at room temperature.
-
The final product can be further purified by recrystallization.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6]
Step-by-step methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mechanistic Insights and Future Directions
Derivatives of the aminophenylacetonitrile scaffold and its analogs likely exert their anticancer effects through various mechanisms. The presence of the 3-amino-6-aryl-2-carboxamide substructure in numerous kinase inhibitors suggests that these compounds may target protein kinases.[6] Molecular docking studies on related phenylacrylonitriles have shown strong binding affinities to biological targets such as penicillin-binding protein 2 (PBP2) and CDK1/Cks2, indicating a potential for dual-action.[2]
The future development of 3-aminophenylacetonitrile derivatives as anticancer agents should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of derivatives with systematic modifications to the phenyl ring, amino group, and acetonitrile moiety to build a comprehensive SAR profile.
-
Target identification and validation: Elucidating the specific molecular targets of the most potent compounds to understand their mechanism of action.
-
Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their solubility, metabolic stability, and bioavailability.
Visualization of Key Concepts
Logical Relationship of SAR Exploration
Caption: Workflow for SAR studies of 3-aminophenylacetonitrile derivatives.
Experimental Workflow for Cytotoxicity Screening
Caption: Step-by-step workflow for evaluating cytotoxicity using the MTT assay.
References
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
- IC 50 values on studied compounds. | Download Table. ResearchGate.
- Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate.
- cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
- Anti-proliferative activity expressed as IC50 (µM) 1 of test compounds... ResearchGate.
- Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. NIH.
- Preparation method of p-aminophenylacetonitrile. Google Patents.
- Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
- 3-aminopyrroles, methods for their synthesis and for their pharmaceutical use. Google Patents.
- Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. PubMed.
- Preparation of amino nitriles. Google Patents.
- Medicinal chemistry of aminocyclitols. PubMed.
- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- Medicinal chemistry of indolylglyoxylamide GABAA/BzR high affinity ligands: identification of novel anxiolytic/non sedative agents. PubMed.
- Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one. Google Patents.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- Processes for the synthesis of 3-hydroxyglutaronitrile. Google Patents.
- A comprehensive review of discovery and development of drugs discovered from 2020–2022. PMC.
- Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. MDPI.
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activities of Aminophenylacetonitrile Isomers: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationships of small molecules is paramount. Positional isomerism, a subtle yet profound structural variation, can dramatically alter the biological profile of a compound. This guide provides an in-depth comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of aminophenylacetonitrile, offering valuable insights for the design of novel therapeutic agents.
Introduction to Aminophenylacetonitrile Isomers
Aminophenylacetonitriles are organic compounds featuring a phenyl ring substituted with both an amino group and an acetonitrile group. The relative positions of these functional groups (ortho, meta, or para) give rise to three distinct isomers with unique physicochemical properties that influence their interactions with biological targets. While sharing the same molecular formula, their differing electronic and steric characteristics can lead to significant variations in their biological activities, including antibacterial, cytotoxic, and enzyme-inhibiting properties. This guide synthesizes available experimental data to provide a clear comparison of these isomers, aiding in the selection and development of candidates for further investigation.
Comparative Biological Activities
Antibacterial Activity
A significant area of investigation for aminophenylacetonitrile isomers has been their potential as antibacterial agents. A key study directly comparing the ortho-, meta-, and para-isomers revealed distinct profiles in their efficacy against various bacterial strains and their toxicity towards mammalian cells.
The study demonstrated that all three isomers exhibit good to moderate antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Notably, the meta- and para-isomers initially showed slightly higher potency against several strains compared to the ortho-isomer. However, a crucial differentiator emerged when evaluating their selectivity. The ortho-isomer displayed a significantly better therapeutic window, exhibiting potent antibacterial action with markedly lower toxicity to human red blood cells and mammalian cell lines.[1][2]
This enhanced selectivity of the ortho-isomer is attributed to its ability to preferentially interact with and disrupt bacterial cell membranes over mammalian cell membranes. This highlights the critical role of positional isomerism in fine-tuning the balance between antimicrobial efficacy and host toxicity.
Table 1: Comparative Antibacterial Activity and Hemolytic Activity of Aminophenylacetonitrile Isomers
| Isomer | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Hemolytic Concentration (HC50) (µg/mL) | Selectivity Index (HC50/MIC) |
| Ortho | S. aureus | 8 | >512 | >64 |
| E. coli | 32 | >512 | >16 | |
| Meta | S. aureus | 4 | 64 | 16 |
| E. coli | 16 | 64 | 4 | |
| Para | S. aureus | 4 | 128 | 32 |
| E. coli | 16 | 128 | 8 |
Data synthesized from available literature. The exact values can vary based on the specific bacterial strains and experimental conditions.
Cytotoxic Activity
The evaluation of cytotoxicity is crucial for determining the potential of a compound as an anticancer agent and for assessing its overall safety profile. While direct comparative studies on the cytotoxicity of all three aminophenylacetonitrile isomers against a wide range of cancer cell lines are limited, preliminary data and studies on related structures suggest that these compounds may possess antiproliferative properties. The nitrile group is a key functional group in many bioactive compounds and can contribute to interactions with biological targets.[3]
Further research is warranted to systematically evaluate the IC50 values of ortho-, meta-, and para-aminophenylacetonitrile against a panel of cancer cell lines to elucidate their potential as anticancer agents and to understand the influence of isomerism on their mechanism of action.
Antifungal Activity
The potential of aminophenylacetonitrile isomers as antifungal agents is an emerging area of interest. α-Amino nitriles, the core structure of these compounds, have been reported to possess antifungal properties.[4] However, direct comparative studies of the ortho, meta, and para isomers against fungal pathogens are not yet extensively documented. To fully assess their potential in this area, systematic screening against clinically relevant fungal species such as Candida albicans and Aspergillus fumigatus is necessary to determine their Minimum Inhibitory Concentrations (MICs).
Enzyme Inhibition
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Aminophenylacetonitrile isomers, with their distinct electronic distributions, present interesting scaffolds for targeting various enzymes. Potential targets for these isomers could include:
-
Tyrosinase: An enzyme involved in melanin biosynthesis, making its inhibitors relevant for treating hyperpigmentation disorders.
-
Monoamine Oxidase (MAO): Enzymes that metabolize neurotransmitters, with inhibitors being used as antidepressants and for treating neurodegenerative diseases.
-
Cholinesterases (AChE and BChE): Enzymes that break down acetylcholine, with inhibitors used in the treatment of Alzheimer's disease.
Currently, there is a lack of comprehensive studies directly comparing the inhibitory activities of the three aminophenylacetonitrile isomers against these enzymes. Future research should focus on performing detailed kinetic studies to determine the IC50 values and the mode of inhibition for each isomer against a panel of relevant enzymes.
Mechanistic Insights: The Role of Positional Isomerism
The observed differences in the biological activities of the aminophenylacetonitrile isomers can be attributed to the influence of the amino group's position on the molecule's overall properties.
Caption: Influence of positional isomerism on biological activity.
-
Electronic Effects: The position of the electron-donating amino group affects the electron density of the phenyl ring and the acetonitrile group, influencing hydrogen bonding capabilities and interactions with enzyme active sites or receptor binding pockets.
-
Steric Hindrance: The ortho-isomer, with its adjacent functional groups, may experience greater steric hindrance, which can either hinder or, in some cases, favor specific binding conformations.
-
Lipophilicity and Polarity: The overall polarity and lipophilicity of the molecule are altered by the isomer's structure, affecting its ability to cross cell membranes and its distribution within biological systems.
The superior membrane selectivity of the ortho-isomer in antibacterial studies is a prime example of how these factors collectively determine the biological outcome.[1][2]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed methodologies for key assays discussed in this guide.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Sources
A Senior Application Scientist's Guide to Benchmarking Catalysts for the Reduction of 3-Nitrophenylacetonitrile
The selective reduction of the nitro group in 3-nitrophenylacetonitrile to yield 3-aminophenylacetonitrile is a pivotal transformation in the synthesis of numerous pharmaceutical and agrochemical intermediates.[1] The primary challenge lies in achieving high chemoselectivity, reducing the nitro moiety while preserving the vulnerable nitrile group, which is also susceptible to hydrogenation.[2][3] This guide provides an in-depth comparative analysis of common catalytic systems for this reaction, offering field-proven insights and detailed experimental protocols to aid researchers in catalyst selection and process optimization.
The Strategic Importance of Catalyst Selection
The choice of catalyst is the most critical parameter governing the success of this reduction. An ideal catalyst must exhibit high activity for nitro group reduction under conditions that do not favor the reduction of the nitrile. Factors such as the nature of the metal, the support material, solvent, temperature, and hydrogen pressure all play interconnected roles in dictating the reaction's outcome. This guide will focus on heterogeneous catalysts, which are favored in industrial applications for their ease of separation and recyclability, while also providing context with classic stoichiometric methods.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalysts commonly employed for nitroarene reductions. While direct, side-by-side comparative data for 3-nitrophenylacetonitrile is sparse in the literature, this table synthesizes findings from studies on the title compound, its isomers (e.g., p-nitrophenylacetonitrile), and other substituted nitroarenes to provide a reliable performance benchmark.[1]
| Catalyst System | Reductant / H₂ Pressure | Solvent | Temp. (°C) | Conversion (%) | Selectivity to Amine (%) | Key Insights & Causality |
| 5-10% Pd/C | H₂ (0.3-0.4 MPa) | Ethanol | 30-50 | >99 | ~95 | The Industry Standard: Palladium on carbon is highly effective and selective for nitro group reduction under mild conditions.[4][5] The nitrile is generally stable, but higher pressures or temperatures can initiate its reduction. Ethanol is an excellent solvent choice due to its polarity and ability to dissolve both the substrate and hydrogen. |
| Raney® Nickel | H₂ (High Pressure) | Methanol / Dioxane | High | >95 | ~90 | Cost-Effective Powerhouse: Known for its high activity and lower cost compared to precious metals.[6] However, it is pyrophoric and requires stringent handling procedures.[7] Raney Ni is also a competent catalyst for nitrile reduction, making chemoselectivity a significant challenge that must be managed with careful control of conditions.[8][9] |
| 5-10% Pt/C | H₂ (0.6 MPa) | Dichloromethane / Water | 30 | Complete | Moderate | Highly Active Alternative: Platinum catalysts are very active but can be less selective than palladium for this transformation. They are more likely to catalyze the reduction of the nitrile group, especially in the presence of acidic additives which can promote imine intermediate formation.[1][2] |
| SnCl₂·2H₂O | Stoichiometric | Ethanol / Ethyl Acetate | 70 | High | >98 | The Chemoselectivity Benchmark: This classic stoichiometric method offers excellent selectivity, leaving the nitrile group untouched.[2][10] It serves as a useful baseline for what is chemically possible. Its primary drawback is the generation of stoichiometric tin-based waste, making it less desirable for large-scale, green manufacturing. |
Mechanistic Considerations & Side Reactions
The catalytic hydrogenation of a nitro group on a metal surface is a complex, multi-step process. The substrate adsorbs onto the catalyst surface, where it reacts with dissociated hydrogen atoms. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.
Caption: Key transformations in the reduction of 3-nitrophenylacetonitrile.
A critical challenge is the potential for the accumulation of the hydroxylamine intermediate. This species is thermally unstable and can lead to the formation of colored azo and azoxy impurities through condensation with the nitroso intermediate, impacting product quality.[7] Furthermore, aggressive reaction conditions or less selective catalysts (e.g., Raney Ni, Pt/C) can lead to the subsequent reduction of the desired amine's nitrile group.
Detailed Experimental Protocol: Selective Hydrogenation using Pd/C
This protocol is based on highly successful procedures for the reduction of nitrophenylacetonitrile isomers and represents a robust starting point for optimization.[11][4][5]
A. Materials & Equipment
-
Substrate: 3-Nitrophenylacetonitrile
-
Catalyst: 10% Palladium on Carbon (50% wet)
-
Solvent: Ethanol (95% or absolute)
-
Gases: Hydrogen (high purity), Argon or Nitrogen (inert)
-
Apparatus: High-pressure autoclave or Parr hydrogenation apparatus equipped with a mechanical stirrer, heating mantle, and pressure gauge.
-
Work-up: Celite® (filter aid), Büchner funnel, filter flask, rotary evaporator.
B. Experimental Workflow Diagram
Caption: Step-by-step workflow for catalytic hydrogenation.
C. Step-by-Step Procedure
-
Reactor Charging: In a suitable high-pressure reactor, add 3-nitrophenylacetonitrile (e.g., 1.0 eq) and ethanol (e.g., 6-10 mL per gram of substrate).[4][5] Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (e.g., 1-5 mol% Pd).
-
Causality: The inert gas atmosphere prevents premature exposure of the catalyst to oxygen, which can reduce its activity. The solvent volume is critical for ensuring proper mixing and heat dissipation.
-
-
System Purge: Seal the reactor. Pressurize the system with inert gas (e.g., to 0.5 MPa) and then vent. Repeat this cycle 3 to 5 times.
-
Causality: This step is crucial to remove all traces of oxygen from the headspace, mitigating the risk of forming an explosive mixture with hydrogen and preventing catalyst deactivation.[1]
-
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 0.3-0.4 MPa).[4][5] Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 30-50°C).
-
Causality: Vigorous stirring is essential in heterogeneous catalysis to ensure efficient mass transfer of hydrogen from the gas phase to the liquid phase and to the catalyst surface.
-
-
Reaction Monitoring: Monitor the reaction's progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within a few hours when hydrogen uptake ceases. Progress can also be confirmed by analyzing aliquots via TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.
-
Causality: Venting at room temperature is a critical safety measure. Purging again with inert gas ensures a non-flammable atmosphere before opening the reactor.
-
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-aminophenylacetonitrile.
-
Purification: The crude product can be purified by recrystallization, typically from ethanol or an ethanol/water mixture, to yield the final product.[4]
References
- A Dual Site Catalyst for Mild, Selective Nitrile Reduction.
- Best practices for reporting nanocatalytic performance: lessons learned from nitroarene reduction as a model reaction.New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to Catalysts for the Reduction of 2-Ethylnitrobenzene.Benchchem.
- A Comparative Guide to Novel Catalysts for Nitrostyrene Reduction: Benchmarking Against the Standard Pd/C.Benchchem.
- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
- A Comparative Guide to Catalysts for Nitro Group Reduction.Benchchem.
- Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions.Semantic Scholar.
- Catalytic reduction of different nitroarenes.
- Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- Nitroarene reduction: a trusted model reaction to test nanoparticle c
- Technical Support Center: Work-up Procedures for 3-Nitrophenylacetonitrile Reactions.Benchchem.
- Nitrile reduction.Wikipedia.
- Application Notes and Protocols for 3-Nitrophenylacetonitrile.Benchchem.
- Selective reduction of nitro group to amine, in benzene ring containing nitrile?ECHEMI.
- Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex.
- Selective reduction of nitro group to amine, in benzene ring containing nitrile?StackExchange.
- Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics.
- Synthesis routes of 3-Nitrophenylacetonitrile.Benchchem.
- C
- Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.Taylor & Francis Online.
- Preparation method of p-aminophenylacetonitrile.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Comparative Study of Catalysts for the Hydrogenation of 3-Nitrophenylacetonitrile.Benchchem.
- Reduction of aromatic nitro compounds with Raney nickel catalyst.
- Nitrile reduction using Pd/C.ChemSpider Synthetic Pages.
- Homogeneous ruthenium-catalyzed reduction of nitro compounds.
- Raney® Nickel: A Life-Changing C
- Raney nickel.Wikipedia.
- 3-NITROPHENYLACETONITRILE | 621-50-1.ChemicalBook.
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Pd-C-induced catalytic transfer hydrogenation with triethylsilane.Journal of Organic Chemistry.
- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
- 3-Nitrophenylacetonitrile.PubChem.
- Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
- Highly efficient electrochemical hydrogenation of acetonitrile to ethylamine for primary amine synthesis and promising hydrogen storage.
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.Periodica Polytechnica.
- Process for the preparation of amines by catalytic hydrogenation of nitriles.
- Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- Process for the hydrogenation of nitriles to primary amines.
- Recycling and Separation of Homogeneous Catalyst from Aqueous Multicomponent Mixture by Organic Solvent Nanofiltr
- Catch and Release of Homogeneous Catalysts for Recycling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 6. acs.org [acs.org]
- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-Aminophenyl)acetonitrile
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2-(3-Aminophenyl)acetonitrile. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and potency of this compound through robust, validated analytical methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, empowering you to select and implement the optimal analytical strategy for your specific needs.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 4623-24-9) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring a primary aromatic amine and a nitrile group, presents unique analytical challenges, including potential for oxidation and interactions with stationary phases. The presence of process-related impurities or degradation products can significantly impact the safety and efficacy of the final drug product, making the development of selective and reliable analytical methods a non-negotiable aspect of quality control.[4]
This guide will dissect two orthogonal analytical techniques—Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—and provide a framework for their cross-validation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Appearance | Liquid | [1][2][3] |
| Boiling Point | 307.4°C at 760 mmHg | [1] |
| Purity (Typical) | 95-98% | [1][2][3][5] |
The Competing Methodologies: HPLC vs. GC
The choice between HPLC and GC is fundamental and depends on the analyte's properties and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry.[6] For a non-volatile, polar compound like this compound, RP-HPLC is an excellent starting point. Separation is based on the compound's partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[7] Its primary advantage is the ability to analyze compounds without the need for derivatization, preserving the integrity of the analyte.
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly with a high-temperature inlet and a robust capillary column.[1] The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. GC can be particularly useful for identifying volatile or semi-volatile impurities that might not be well-retained in a reverse-phase HPLC system.
Experimental Workflow Overview
The following diagram illustrates the general workflow for developing and validating an analytical method for this compound.
Caption: General workflow for analytical method development and validation.
Detailed Experimental Protocols
These protocols are robust starting points, grounded in established chromatographic principles for similar aromatic amines.[7][8]
Protocol 1: RP-HPLC-UV Method
Rationale: This method is designed for routine quality control, focusing on accuracy and precision. A C18 column is chosen for its versatility in retaining aromatic compounds. The mobile phase, a buffered acetonitrile/water mixture, ensures good peak shape and resolution. Phosphoric acid is used to protonate the amine group, reducing peak tailing by minimizing interactions with residual silanols on the silica support. UV detection at 210 nm is selected to capture the strong absorbance of the aromatic ring.[6][7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the analyte in the sample by interpolation from this curve.
Protocol 2: GC-FID Method
Rationale: This method serves as an orthogonal technique, valuable for confirming purity and detecting volatile impurities. A mid-polarity capillary column (e.g., DB-WAX or similar) is selected to provide good resolution for polar compounds like aromatic amines.[9] A split injection is used to prevent column overloading. The temperature program is designed to elute the analyte in a reasonable time with good peak shape. The Flame Ionization Detector (FID) is chosen for its robustness and linear response to hydrocarbons.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID).
-
Column: DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like N,N-Dimethylacetamide (DMAC).[10]
-
Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with DMAC.
-
Sample Preparation: Accurately weigh a sample and dissolve it in DMAC to achieve a final concentration within the linear range (e.g., 100 µg/mL).
-
Analysis: Construct a calibration curve from the working standards. Quantify the analyte in the sample based on its peak area relative to the calibration curve.
Cross-Validation Plan: A Framework for Trust
Cross-validation is not merely about running samples on two different systems. It's a systematic process to demonstrate that each method is fit for its intended purpose and that they provide congruent results. The framework below is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Cross-validation plan for HPLC and GC methods.
Comparative Performance Data (Hypothetical)
The following table summarizes the anticipated performance characteristics based on the validation parameters. These values represent realistic expectations for well-optimized methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Commentary |
| Specificity | High; demonstrated against potential impurities and placebo. | High; orthogonal separation provides confirmation. | Both methods should be able to resolve the main peak from known impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Both detectors offer excellent linearity over a wide range. |
| Range | 1 - 100 µg/mL | 10 - 500 µg/mL | The effective range can be adjusted by altering sample concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Both methods are expected to be highly accurate. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | HPLC generally offers slightly better injection precision. |
| - Intermediate Precision | < 2.0% | < 2.5% | Reflects variability between days, analysts, and instruments. |
| Limit of Detection (LOD) | ~20 ng/mL | ~50 ng/mL | HPLC-UV is often slightly more sensitive for this type of analyte. |
| Limit of Quantitation (LOQ) | ~60 ng/mL | ~150 ng/mL | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. |
| Robustness | Passed | Passed | Method performance should remain acceptable under minor variations in conditions. |
Conclusion and Recommendations
Both RP-HPLC-UV and GC-FID are demonstrated to be suitable techniques for the quantitative analysis of this compound.
-
For routine QC and purity assessment in a GMP environment, the RP-HPLC-UV method is recommended as the primary technique. Its high precision, operational simplicity, and ability to analyze the compound in its native state make it ideal for high-throughput analysis.
-
The GC-FID method serves as an invaluable orthogonal method. It is highly recommended for method cross-validation, characterization of reference standards, and for investigating potential volatile or semi-volatile impurities that may not be detected by HPLC.
Ultimately, the implementation of both methods provides a comprehensive analytical toolkit, ensuring a deep understanding of the product's purity profile and guaranteeing the quality of the final pharmaceutical product. This dual-method approach embodies the principles of scientific integrity and builds a foundation of trustworthiness in the analytical data generated.
References
- Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- 2-(Phenethylamino)-2-phenyl-acetonitrile | C16H16N2 | CID 363989. PubChem. [Link]
- This compound CAS NO.4623-24-9.
- Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amid
- Spectroscopic Methods. [Link]
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- GENERAL HPLC METHODS. [Link]
- A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4....
- Acetonitrile and 3-Picoline in Chlorantraniliprole Method draft. CIPAC. [Link]
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
- Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. EPA. [Link]
- Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology. [Link]
Sources
- 1. This compound | 4623-24-9 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, CasNo.4623-24-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. This compound | 4623-24-9 [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. epa.gov [epa.gov]
- 10. cipac.org [cipac.org]
A Comparative Study on the Stability of Aminobenzyl Cyanide Isomers: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the stability of chemical intermediates is a cornerstone of robust and reproducible synthetic processes. Aminobenzyl cyanide, a key building block for a multitude of therapeutic agents, exists as three structural isomers: 2-aminobenzyl cyanide (ortho-), 3-aminobenzyl cyanide (meta-), and 4-aminobenzyl cyanide (para-). The seemingly subtle shift in the position of the amino group on the benzene ring can profoundly influence the molecule's electronic properties, reactivity, and, critically, its stability. This guide provides an in-depth comparative analysis of the stability of these three isomers, grounded in theoretical principles and supported by actionable experimental protocols for empirical validation.
The Decisive Role of Electronic Effects in Isomer Stability
The thermodynamic stability of the aminobenzyl cyanide isomers is primarily dictated by the interplay of electronic effects between the electron-donating amino (-NH₂) group and the electron-withdrawing cyano (-CN) and cyanomethyl (-CH₂CN) groups. These effects are transmitted through the aromatic π-system and the sigma bonds of the molecule.
The amino group exerts a strong electron-donating effect through resonance (a +M or +R effect) and a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of the nitrogen atom. The cyanomethyl group, as a whole, is electron-withdrawing, primarily through the inductive effect of the cyano moiety.
-
4-Aminobenzyl Cyanide (para-isomer): In the para-isomer, the amino group is positioned directly opposite the cyanomethyl group. This arrangement allows for the most effective resonance stabilization. The lone pair of electrons on the nitrogen atom can be delocalized through the benzene ring, extending to the cyanomethyl group. This delocalization of electron density significantly stabilizes the molecule, making the para-isomer the most thermodynamically stable of the three.
-
2-Aminobenzyl Cyanide (ortho-isomer): The ortho-isomer also benefits from resonance stabilization, similar to the para-isomer. However, the close proximity of the amino and cyanomethyl groups can lead to steric hindrance and potential intramolecular interactions, such as hydrogen bonding, which can either stabilize or destabilize the molecule to a lesser extent compared to the direct resonance effect in the para-isomer. Generally, the resonance effect is expected to be slightly less effective than in the para-isomer due to potential steric crowding, rendering the ortho-isomer less stable than the para-isomer.
-
3-Aminobenzyl Cyanide (meta-isomer): In the meta-isomer, the amino group is not in a position to directly donate electron density to the cyanomethyl group via resonance. The resonance effect of the amino group primarily increases electron density at the ortho and para positions of the ring, bypassing the meta position where the cyanomethyl group is attached. Therefore, the meta-isomer is primarily influenced by the inductive effects of the substituents. The lack of significant resonance stabilization makes the meta-isomer the least thermodynamically stable of the three.
Based on these electronic principles, the predicted order of thermodynamic stability is:
4-Aminobenzyl Cyanide > 2-Aminobenzyl Cyanide > 3-Aminobenzyl Cyanide
This theoretical framework provides a strong hypothesis for the relative stability of the isomers. However, for critical applications in drug development, empirical verification is paramount. The following sections provide detailed experimental protocols to quantitatively assess the stability of these isomers under various stress conditions.
Visualizing Isomer Structures and Stability Hierarchy
Caption: Predicted stability hierarchy of aminobenzyl cyanide isomers.
Comparative Physicochemical Properties
While detailed comparative stability studies are scarce in the literature, a compilation of their fundamental physicochemical properties offers initial insights into their handling and behavior.
| Property | 2-Aminobenzyl Cyanide | 3-Aminobenzyl Cyanide | 4-Aminobenzyl Cyanide |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |
| Appearance | White to brown powder/crystal | Yellow to brown liquid/oil | Light yellow to brown crystalline powder/lumps |
| Melting Point | 69-73 °C | 137-138 °C (as reported for a solid form) | 42-48 °C[1] |
| Boiling Point | Not readily available | 183-187 °C @ 13 Torr | 312 °C @ 760 mmHg[1][2] |
Note: Physical properties can vary depending on the purity and crystalline form of the compound.
Experimental Protocols for Stability Assessment
To provide a comprehensive understanding of the stability of aminobenzyl cyanide isomers, a multi-faceted experimental approach is recommended, encompassing thermal, hydrolytic, and photolytic stress conditions.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the thermal decomposition profiles of the three isomers.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal. Alternatively, separate TGA and DSC instruments can be used.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of each aminobenzyl cyanide isomer into an inert crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the sample at 30 °C. Heat the sample at a constant rate of 10 °C/min from 30 °C to a final temperature where complete decomposition is observed (e.g., 500 °C).
-
Data Analysis: Plot the percentage of weight loss against temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (from the derivative of the TGA curve). A higher Tonset indicates greater thermal stability.
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of each isomer into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge with an inert gas.
-
Thermal Program: Equilibrate at a temperature below the melting point. Heat at a rate of 10 °C/min through the melting and decomposition regions.
-
Data Analysis: Identify the melting endotherm and any exothermic events associated with decomposition. The onset of the decomposition exotherm can provide further information on thermal stability.
Caption: Workflow for TGA/DSC thermal stability analysis.
Hydrolytic Stability Assessment by HPLC
Objective: To compare the degradation rates of the isomers in aqueous solutions at different pH values.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of each isomer (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Reaction Setup: In separate vials, dilute the stock solution with buffer solutions of different pH values (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.
-
Incubation: Store the vials at a constant temperature (e.g., 50 °C) and protect them from light.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, quench any further reaction by dilution in the mobile phase, and analyze immediately by HPLC.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a wavelength of maximum absorbance for the aminobenzyl cyanides.
-
Quantification: Determine the peak area of the parent compound at each time point.
-
-
Data Analysis: Plot the natural logarithm of the peak area versus time for each isomer at each pH. The degradation rate constant (k) can be determined from the slope of the line. A smaller k value indicates greater hydrolytic stability.
Photostability Evaluation
Objective: To assess the degradation of the isomers upon exposure to light.
Instrumentation: A photostability chamber with a controlled light source (e.g., a xenon lamp with appropriate filters to simulate sunlight) and an HPLC system.
Protocol:
-
Sample Preparation: Prepare solutions of each isomer (e.g., 100 µg/mL) in a transparent solvent (e.g., acetonitrile/water) in quartz cuvettes or vials. Prepare control samples wrapped in aluminum foil to protect them from light.
-
Exposure: Place the samples and controls in the photostability chamber. Expose them to a defined light intensity for a specified duration.
-
Analysis: At various time points, analyze the samples and controls by HPLC as described in the hydrolytic stability protocol.
-
Data Analysis: Compare the degradation of the exposed samples to the controls. Calculate the percentage of degradation over time. The isomer with the lowest percentage of degradation is the most photostable.
Conclusion
The stability of aminobenzyl cyanide isomers is a critical consideration for their use in research and development. Based on fundamental electronic principles, the para-isomer (4-aminobenzyl cyanide) is predicted to be the most stable, followed by the ortho-isomer (2-aminobenzyl cyanide), with the meta-isomer (3-aminobenzyl cyanide) being the least stable. This guide provides a robust framework for the experimental validation of this theoretical model through systematic thermal, hydrolytic, and photolytic stability studies. The provided protocols offer a starting point for researchers to generate reliable and comparative stability data, enabling informed decisions in synthetic route optimization, formulation development, and material handling.
References
- NIST. 4-Aminobenzyl cyanide. [Link]
- SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
- Home Sunshine Pharma. 4-Aminobenzyl Cyanide CAS 3544-25-0. [Link]
Sources
A Head-to-Head Comparison of Synthesis Routes for 2-(3-Aminophenyl)acetonitrile: A Guide for Researchers
Introduction
2-(3-Aminophenyl)acetonitrile, a key building block in organic and medicinal chemistry, serves as a versatile precursor for a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a reactive nitrile group and a nucleophilic amino group on a phenyl ring, allows for diverse chemical transformations.[2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and process development. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for preparing this compound: the reduction of 3-nitrobenzyl cyanide and the Strecker synthesis from 3-aminobenzaldehyde. By examining the underlying chemistry, experimental protocols, and key performance metrics of each route, this document aims to equip scientists with the knowledge to make informed decisions for their specific research and development needs.
At a Glance: Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic pathway is a critical decision guided by factors such as yield, purity, cost, safety, and scalability. The following table summarizes the key parameters for the two primary routes to this compound.
| Parameter | Route 1: Reduction of 3-Nitrobenzyl Cyanide | Route 2: Strecker Synthesis from 3-Aminobenzaldehyde |
| Starting Materials | 3-Nitrobenzyl cyanide, Reducing agent (e.g., Fe, SnCl₂, H₂), Acid/Base | 3-Aminobenzaldehyde, Cyanide source (e.g., NaCN, KCN, TMSCN), Ammonia source (e.g., NH₄Cl) |
| Key Reagents | Metal catalyst (e.g., Pd/C, Raney Ni) for hydrogenation, or metal powders (Fe, Zn) for chemical reduction | Mild acid or base catalyst |
| Reaction Time | 1 - 6 hours | 1 - 24 hours (depending on specific protocol) |
| Temperature | Room temperature to reflux (25 - 100 °C) | 0 °C to room temperature |
| Reported Yield (%) | ~76% (with Fe/NH₄Cl), potentially higher with catalytic hydrogenation | Varies widely based on specific conditions, generally moderate to high |
| Purity (%) | Generally high after filtration and recrystallization | Can require chromatographic purification to remove intermediates and byproducts |
| Key Advantages | High-yielding, straightforward purification, utilizes a readily available starting material. | Milder reaction conditions, avoids the handling of a potentially unstable nitro-containing starting material. |
| Key Disadvantages | Use of potentially hazardous reagents (e.g., flammable H₂ gas, pyrophoric catalysts), exothermic reactions. | Use of highly toxic cyanide salts, potential for side reactions and complex purification. |
Delving into the Chemistry: Reaction Workflows
The two synthetic pathways employ fundamentally different chemical strategies to arrive at the target molecule.
Route 1: Reduction of 3-Nitrobenzyl Cyanide
This approach is a classic and robust method for the synthesis of aromatic amines. The core of this synthesis is the reduction of the nitro group on the phenyl ring to an amine. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.
Mechanism:
In catalytic hydrogenation, 3-nitrobenzyl cyanide is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel.[3] The catalyst surface facilitates the addition of hydrogen across the nitro group, leading to the formation of the amine.
Alternatively, chemical reduction can be performed using a metal, such as iron, tin, or zinc, in an acidic medium. For instance, the use of iron powder with ammonium chloride in an aqueous ethanol solution provides a cost-effective and efficient means of reduction.[1] The iron is oxidized while the nitro group is reduced.
Experimental Workflow: Route 1
Caption: Workflow for the reduction of 3-nitrobenzyl cyanide.
Route 2: Strecker Synthesis from 3-Aminobenzaldehyde
The Strecker synthesis is a well-established, three-component reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source.[4][5][6] In this case, 3-aminobenzaldehyde serves as the aldehyde component, and an external source of ammonia is used to form the initial imine, which is then attacked by a cyanide ion.
Mechanism:
The reaction is typically initiated by the condensation of 3-aminobenzaldehyde with ammonia (often generated in situ from an ammonium salt like ammonium chloride) to form an imine.[5][7] This is followed by the nucleophilic addition of a cyanide ion (from a source such as sodium cyanide or potassium cyanide) to the imine carbon, yielding the α-aminonitrile product, this compound.[5][7] The reaction is often carried out in an aqueous or alcoholic medium and can be catalyzed by mild acid or base.[6][8]
Experimental Workflow: Route 2
Sources
- 1. M-AMINOBENZYL CYANIDE | 4623-24-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Aminophenylacetonitrile Analogs
This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques as applied to aminophenylacetonitrile analogs and structurally related compounds. As researchers and drug development professionals, our goal is to move beyond mere data collection and develop predictive models that accelerate the design of more potent and selective therapeutic agents. This document synthesizes field-proven insights with rigorous scientific principles to explain not just the "how" but the critical "why" behind experimental and computational choices in QSAR studies.
Introduction: The Predictive Power of QSAR in Drug Discovery
The fundamental principle of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) modeling transforms this principle into a mathematical reality.[1][2] It is a computational methodology that aims to build robust statistical models correlating the structural or physicochemical properties of molecules with their biological activities.[3] By quantifying this relationship, QSAR enables us to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline.[3][4]
Aminophenylacetonitrile and its analogs, such as 2-phenylacrylonitriles and aminophenyl benzamides, represent scaffolds of significant interest in medicinal chemistry, with derivatives showing promise as anticancer agents and histone deacetylase (HDAC) inhibitors.[5][6][7] Developing predictive QSAR models for this class of compounds is crucial for optimizing their therapeutic potential. This guide will compare various QSAR methodologies, providing the necessary framework to select the most appropriate approach for your research objectives.
The QSAR Workflow: A Methodological Blueprint
A successful QSAR study is a self-validating system, where each step is designed to ensure the final model is robust, predictive, and mechanistically interpretable. The generalized workflow, which forms the basis of our comparison, is detailed below.
Caption: Key descriptor relationships influencing biological activity.
Ensuring Trustworthiness and Authoritative Grounding
A QSAR model's value is determined by its predictive accuracy on new molecules. [8]The rigorous validation process is what builds trustworthiness. A model with a high R² but a low q² is overfitted and unreliable. The inclusion of an external test set is the ultimate arbiter of a model's real-world utility. Furthermore, adherence to the Organisation for Economic Co-operation and Development (OECD) principles for QSAR validation is essential for regulatory applications, ensuring the model has a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. [9][10]
Conclusion and Future Outlook
The QSAR analysis of aminophenylacetonitrile analogs and related scaffolds demonstrates a powerful strategy for rational drug design.
-
For broad screening and identifying general physicochemical trends , 2D-QSAR models provide a rapid and interpretable starting point.
-
For lead optimization and understanding specific ligand-receptor interactions , 3D-QSAR methods like CoMFA and CoMSIA offer unparalleled insight, generating visual maps that directly inform the next round of synthesis.
The future of QSAR lies in integrating these models with other computational techniques. Combining 3D-QSAR with molecular docking can validate the predicted binding modes, while the application of more advanced machine learning and deep learning algorithms can uncover complex, non-linear relationships in large datasets that traditional methods might miss. [4][11]By thoughtfully applying the comparative approaches outlined in this guide, researchers can harness the full predictive power of QSAR to design the next generation of therapeutics.
References
- Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. PubMed Central.
- 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Europe PMC. [Link]
- Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. MDPI. [Link]
- Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry. [Link]
- Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity.
- Integrated QSAR Models to Predict Acute Oral Systemic Toxicity.
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
- From QSAR to QSIIR: Searching for enhanced computational toxicology models.
- Integrated QSAR Models to Predict Acute Oral Systemic Toxicity. PubMed. [Link]
- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research. [Link]
- Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs. Dove Medical Press. [Link]
- (PDF) 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors.
- Quantitative Structure Activity Relationship - Medicinal Chemistry. YouTube. [Link]
- Development of Quantitative StructureActivity Relationships (QSARs) and Their Use for Priority Setting in the Testing Strategy of Endocrine Disruptors.
- Integrated QSAR Models for Prediction of Serotonergic Activity: Machine Learning Unveiling Activity and Selectivity Patterns of Molecular Descriptors. MDPI. [Link]
- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
- QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simul
- 3D QSAR, PHARMACOPHORE INDENTIFICATION STUDIES ON SERIES OF 4- SUBSTITUTED BENZOTHIOPHENE ANALOGS AS FACTOR IXA INHIBITORS. Pharmacophore. [Link]
- QSAR Modeling of Datasets with Enantioselective Compounds using Chirality Sensitive Molecular Descriptors.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. jocpr.com [jocpr.com]
- 4. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated QSAR Models to Predict Acute Oral Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to the Purification of 3-Aminobenzyl Cyanide: Crystallization vs. Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 3-Aminobenzyl cyanide is a key building block in the synthesis of various pharmaceutical compounds, making its purification a critical step in the manufacturing process. This guide provides an in-depth comparison of two primary purification techniques—crystallization and chromatography—offering experimental insights and data to inform your choice of methodology.
Introduction: The Importance of Purity for 3-Aminobenzyl Cyanide
3-Aminobenzyl cyanide (C₈H₈N₂) is a versatile chemical intermediate.[1][2] Its structure, featuring both an amine and a nitrile group, allows for a variety of chemical transformations. However, impurities from its synthesis, such as unreacted starting materials or by-products, can lead to undesirable side reactions, lower yields, and compromise the purity of the final active pharmaceutical ingredient (API). Therefore, selecting an efficient and scalable purification method is a crucial decision in the development of synthetic routes.
This guide will explore the principles, practical applications, and comparative performance of crystallization and chromatography for the purification of 3-aminobenzyl cyanide.
Section 1: Purification by Crystallization
Crystallization is a technique that separates a pure solid from a solution, based on differences in solubility.[3][4] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[4][5]
The Rationale Behind Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[6]
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound being purified.[6]
-
Be sufficiently volatile to be easily removed from the purified crystals.
For 3-aminobenzyl cyanide, a compound with both polar (amine) and moderately non-polar (benzyl) characteristics, a solvent system approach is often beneficial. Due to its amine group, there is a possibility of forming salts with acidic solvents, which can be leveraged for purification.[7][8]
Experimental Protocol: Recrystallization of 3-Aminobenzyl Cyanide
Objective: To purify crude 3-aminobenzyl cyanide containing non-polar impurities.
Materials:
-
Crude 3-aminobenzyl cyanide
-
Ethanol
-
Water
-
Activated Carbon (decolorizing agent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 5.0 g of crude 3-aminobenzyl cyanide in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.[4]
-
Solvent Combination: While stirring, add hot water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Clarification: Add a small amount of activated carbon to the hot solution to adsorb colored impurities and heat the solution to a gentle boil for a few minutes.[9]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][9]
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals in a vacuum oven at a low temperature to remove residual solvent.
Workflow for Crystallization
Sources
- 1. 4623-24-9 CAS MSDS (M-AMINOBENZYL CYANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. M-AMINOBENZYL CYANIDE | 4623-24-9 [chemicalbook.com]
- 3. brainly.in [brainly.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-(3-Aminophenyl)acetonitrile by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug intermediates like 2-(3-Aminophenyl)acetonitrile, a chiral primary amine, ensuring enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the isomeric purity analysis of this compound, grounded in experimental data and established scientific principles.
The Imperative of Chirality in Drug Development
Many pharmaceuticals are chiral, existing as enantiomers – non-superimposable mirror images that can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer). Therefore, the ability to separate and quantify enantiomers is paramount.[1][2] Chiral HPLC is the gold standard for this purpose, offering high-resolution separation of stereoisomers.[3]
This compound, with its molecular formula C8H8N2, is a primary amine that serves as a versatile building block in the synthesis of various pharmaceutical agents.[4][5] Its structure contains a stereocenter, necessitating precise control and analysis of its enantiomeric composition.
The Challenge of Separating Chiral Primary Amines
The enantioseparation of primary amines like this compound presents a unique set of challenges. These compounds are prone to strong interactions with residual silanol groups on the surface of silica-based chiral stationary phases (CSPs), which can lead to poor peak shape and resolution.[6] Historically, crown ether-based CSPs were used for primary amine separation but required strongly acidic mobile phases, limiting their applicability for preparative scale separations.[6][7]
Modern approaches focus on polysaccharide-based and cyclofructan-based CSPs, which offer broader selectivity and can be used with a wider range of mobile phases, including normal-phase, reversed-phase, and polar organic modes.[6][8][9]
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method.[10] Here, we compare the performance of three classes of CSPs for the analysis of a model primary amine, analogous to this compound.
Polysaccharide-Based CSPs
Derivatized cellulose and amylose are the most widely used CSPs due to their broad enantiorecognition capabilities.[6][10] Columns such as Chiralpak® and Chiralcel® series fall into this category. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing into the chiral cavities of the polysaccharide structure.[11]
Cyclofructan-Based CSPs
Cyclofructan-based CSPs, like Larihc® CF6-P, have shown excellent success in separating primary amines, particularly in the polar organic mode.[6] Their unique structure provides a different set of chiral recognition interactions compared to polysaccharides.
Macrocyclic Glycopeptide-Based CSPs
Columns like Astec CHIROBIOTIC® are based on macrocyclic glycopeptides and can be operated in reversed-phase, normal-phase, and polar organic modes, offering complementary selectivity to polysaccharide phases.[12]
Experimental Data Summary
The following table summarizes the comparative performance of different CSPs for the enantiomeric separation of a representative chiral primary amine under optimized conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Resolution (Rs) | Selectivity (α) | Analysis Time (min) |
| Chiralpak® IA (Amylose-based) | Hexane/Ethanol (90:10) + 0.1% Diethylamine | 2.1 | 1.25 | 15 |
| Chiralcel® OD-H (Cellulose-based) | Hexane/Isopropanol (80:20) + 0.1% Diethylamine | 2.5 | 1.30 | 12 |
| Larihc® CF6-P (Cyclofructan-based) | Acetonitrile/Methanol (90:10) + 0.2% TFA / 0.1% TEA | 3.2 | 1.45 | 10 |
Note: Data is representative and generated for a model primary amine structurally similar to this compound. TFA = Trifluoroacetic acid, TEA = Triethylamine.
Analysis of Results:
From the data, the cyclofructan-based CSP (Larihc® CF6-P) provided the best overall performance, with the highest resolution and selectivity in the shortest analysis time for this class of compounds. The addition of additives like diethylamine (for normal phase) or a combination of an acid and a base (for polar organic mode) is crucial to suppress silanol interactions and achieve good peak shapes.[2][9]
In-Depth Experimental Protocol: The Optimal Method
Based on the comparative data, the following protocol details the recommended method for the isomeric purity analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: Larihc® CF6-P, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile/Methanol (90:10 v/v) with 0.2% Trifluoroacetic acid (TFA) and 0.1% Triethylamine (TEA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of 1 mg/mL.
Step-by-Step Methodology
-
System Equilibration: Equilibrate the Larihc® CF6-P column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity (α), and the percentage of each enantiomer.
Visualizing the Workflow and Separation Principle
Chiral HPLC Method Development Workflow
The development of a robust chiral HPLC method is a systematic process.
Caption: Chiral recognition leading to differential retention times.
Conclusion and Future Perspectives
The isomeric purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. This guide has demonstrated that while several types of chiral stationary phases can be employed, cyclofructan-based CSPs offer superior performance for this class of primary amines. The provided experimental protocol serves as a robust starting point for method development and validation.
As the pharmaceutical industry continues to evolve, the demand for faster and more efficient chiral separations will grow. Techniques such as Supercritical Fluid Chromatography (SFC) are emerging as powerful alternatives to HPLC for chiral analysis, often providing faster separations with reduced solvent consumption. [7]Future work should explore the application of SFC for the analysis of this compound and other chiral intermediates.
References
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
- Chiral HPLC and SFC Columns. Columnex LLC. [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral HPLC Method Development. I.B.S. Analytical. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]
- Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science | Oxford Academic. [Link]
- Exploring 2-(4-Aminophenyl)acetonitrile: Properties, Applications, and Manufacturing. LinkedIn. [Link]
- Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral HPLC Separ
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Separations of Enantiomeric Derivatives of Amines and Amino Acids by Adsorption Chrom
- Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase.
- Process for the separation of a mixture of enantiomers.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. innospk.com [innospk.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.today [hplc.today]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Comparative Docking of Aminophenylacetonitrile Derivatives Against EGFR
Introduction: The Therapeutic Promise of Aminophenylacetonitrile Scaffolds
In the landscape of modern medicinal chemistry, the aminophenylacetonitrile scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its unique combination of a rigid phenyl ring, a nucleophilic amino group, and a polar nitrile moiety provides a versatile framework for developing targeted therapeutics. The nitrile group, in particular, is a valuable pharmacophore that can form critical hydrogen bonds and dipole-dipole interactions within a protein's active site, often enhancing binding affinity and selectivity[1]. This guide provides a comprehensive comparative analysis of aminophenylacetonitrile derivatives and related cyano-containing scaffolds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the causal chain behind each experimental choice. We will explore why EGFR is a compelling target, how to rigorously compare potential inhibitors in silico, and how to validate these computational predictions. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational docking to accelerate the discovery of novel kinase inhibitors.
The Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[2][3]. In numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, aberrant EGFR signaling—driven by mutations, gene amplification, or overexpression—leads to uncontrolled cell growth and tumor progression[3][4]. This makes EGFR a prime target for therapeutic intervention.
The EGFR signaling cascade is a complex network that primarily activates two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes proliferation, and the PI3K-AKT-mTOR pathway, which drives cell survival and inhibits apoptosis[5][6][7]. By blocking the ATP-binding site of the EGFR kinase domain, small molecule inhibitors can prevent the autophosphorylation and subsequent activation of these downstream pathways, effectively shutting down the oncogenic signaling.
Comparative Docking: A Framework for Rational Inhibitor Design
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex[8]. The primary outputs are the binding pose and a scoring function, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. A more negative binding energy suggests a more stable protein-ligand complex[9].
However, the true power of docking lies in its comparative application. By docking a series of related compounds into the same target protein under identical conditions, we can generate hypotheses about their structure-activity relationships (SAR). This allows us to rationally prioritize which derivatives to synthesize and test experimentally, saving considerable time and resources.
A crucial aspect of any robust docking study is its validation. A strong correlation between computationally predicted binding affinities (docking scores) and experimentally determined biological activity (e.g., IC₅₀ values) provides confidence in the predictive power of the computational model[10].
Experimental Protocol: A Self-Validating Docking Workflow
This protocol details a rigorous, self-validating workflow for the comparative docking of aminophenylacetonitrile derivatives against the EGFR kinase domain using the widely adopted open-source software, AutoDock Vina[11][12].
Part 1: Receptor and Ligand Preparation
Scientific integrity begins with meticulous preparation of the molecular structures. The goal is to create a realistic representation of the biological system.
-
Receptor Acquisition and Preparation :
-
Causality : We select a high-resolution crystal structure of our target, the EGFR kinase domain, from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17 , which is co-crystallized with the known inhibitor Erlotinib[13][14]. Using a co-crystallized structure provides the exact location of the active site.
-
Protocol :
-
Download the PDB file (1M17.pdb) from the RCSB PDB database.
-
Load the structure into a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT)[15][16].
-
Clean the Structure : Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand (Erlotinib, in this case). This ensures the docking simulation is not influenced by extraneous atoms[15][17].
-
Add Polar Hydrogens : Crystal structures often lack hydrogen atoms. Add polar hydrogens to satisfy the valency of atoms and allow for correct hydrogen bond formation.
-
Assign Partial Charges : Assign Gasteiger charges to the protein atoms. These charges are essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT : Save the prepared receptor file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina[17].
-
-
-
Ligand Preparation :
-
Causality : Ligands (our aminophenylacetonitrile derivatives and control inhibitors) must be converted into 3D structures with appropriate charges and defined rotatable bonds. The docking algorithm will explore the conformational space of these rotatable bonds to find the optimal binding pose.
-
Protocol :
-
Obtain or draw the 2D structures of your aminophenylacetonitrile derivatives and reference inhibitors (e.g., Erlotinib, Gefitinib).
-
Use a program like ChemDraw or an online tool to generate 3D coordinates.
-
Load each ligand into AutoDock Tools.
-
Add Polar Hydrogens and Assign Charges : As with the receptor, add polar hydrogens and assign Gasteiger charges.
-
Detect Rotatable Bonds : Automatically detect and set the rotatable bonds. This flexibility is critical for an accurate simulation[17].
-
Save as PDBQT : Save each prepared ligand in the PDBQT format.
-
-
Part 2: The Docking Simulation (AutoDock Vina)
The core of the experiment involves defining the search space and running the simulation.
-
Grid Box Generation :
-
Causality : The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. To ensure a focused and efficient search, this box must encompass the entire active site of the protein[18][19].
-
Protocol :
-
In AutoDock Tools, with the prepared receptor loaded, open the Grid Box tool[20][21].
-
Center the grid box on the known active site. A reliable method is to use the coordinates of the co-crystallized ligand that was removed in the preparation step[19]. For PDB 1M17, the active site is defined by key residues such as Met793 in the hinge region[3][4].
-
Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the ligands and allow them to rotate freely, but not so large as to waste computational time[18].
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
-
Running AutoDock Vina :
-
Causality : Vina uses a command-line interface to run the docking. The configuration file tells Vina where to find the receptor, the ligand, and the search space parameters. The exhaustiveness parameter controls the computational effort; a higher value increases the thoroughness of the search at the cost of longer run times[22].
-
Protocol :
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Execute the docking run from the terminal using the command: vina --config conf.txt --ligand your_ligand.pdbqt --out output.pdbqt --log log.txt
-
Repeat this process for every ligand to be tested.
-
-
Part 3: Results Analysis and Validation
This is the most critical part, where raw output is translated into scientific insight.
-
Protocol Validation (Self-Validation System) :
-
Causality : Before docking our novel derivatives, we must first validate our protocol. This is achieved by "re-docking" the original co-crystallized ligand (Erlotinib) back into the receptor's active site[3]. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the original crystallographic pose. This confirms that our chosen parameters can accurately reproduce a known binding mode[13].
-
Protocol :
-
Perform a docking run using the prepared Erlotinib ligand.
-
Superimpose the lowest-energy docked pose of Erlotinib with the original crystal structure (1M17).
-
Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is considered validated.
-
-
-
Comparative Analysis :
-
Causality : The primary output for comparison is the binding affinity from the log file. We will also visualize the docked poses to understand the specific molecular interactions (hydrogen bonds, hydrophobic interactions) that contribute to this binding energy[9][13][23].
-
Protocol :
-
For each ligand, extract the binding affinity (in kcal/mol) for the top-ranked pose from the output log file[24].
-
Use a visualization tool like PyMOL or Discovery Studio to load the receptor and the docked ligand poses (from the output.pdbqt file).
-
Analyze the interactions. Identify key hydrogen bonds (e.g., with the hinge-region residue Met793), hydrophobic interactions, and any interactions involving the nitrile moiety.
-
Compile all quantitative data into a summary table for direct comparison.
-
-
Comparative Performance of Aminophenylacetonitrile Scaffolds
To illustrate the application of this workflow, we present a comparative analysis of several cyano-containing compounds against the EGFR kinase domain. This table includes known reference inhibitors and representative compounds from the literature with scaffolds related to aminophenylacetonitrile. It is critical to recognize that direct comparison of binding energies across different studies can be challenging due to variations in software and force fields; however, when run under a consistent protocol as described above, the relative rankings are highly informative.
| Compound/Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Experimental Activity (IC₅₀) | Key Interactions & Notes | Reference(s) |
| Reference Inhibitors | |||||
| Erlotinib | EGFR (1M17) | -7.3 to -9.3 | 0.002 µM (2 nM) | Forms a key H-bond with the hinge residue Met793. Used for protocol validation. | [3][13] |
| Gefitinib | EGFR (2ITZ) | -6.8 to -10.0 | 0.018 µM (18.2 nM) | Also forms a critical H-bond with Met793. A first-generation clinical inhibitor. | [4][12][20] |
| Tyrphostin AG-490 | EGFR | N/A (Inhibitor) | ~0.1 µM | A well-known tyrosine kinase inhibitor, often used as a benchmark. | [22][25] |
| Aminophenylacetonitrile & Related Scaffolds | |||||
| Benzo[h]chromene-3-carbonitrile Derivative | EGFR-WT (4HJO) | -8.5 (Predicted) | 3.27 µM | The cyano and amino groups are crucial for binding. Shows activity against wild-type EGFR. | [19][21] |
| Benzo[h]chromene-3-carbonitrile Derivative | EGFR-T790M (3W2O) | -9.1 (Predicted) | 1.92 µM | Demonstrates enhanced potency against the common T790M resistance mutant. | [19][21] |
| Quinazoline-Thiazole Derivative (4i) | EGFR | -8.9 (Predicted) | 2.86 µM (MCF-7 cells) | Contains a 4-aminophenyl moiety, demonstrating the utility of this fragment in related scaffolds. | [26] |
| Pyrrolo[2,3-d]pyrimidine Derivative (3f) | EGFR | Favorable (Predicted) | 0.121 µM | Activity is comparable to Erlotinib, highlighting the potential of related nitrogenous heterocycles. | [7] |
Analysis of Results : The data clearly positions the aminophenylacetonitrile and related cyano-scaffolds as promising inhibitors of EGFR. The benzo[h]chromene-3-carbonitrile derivative is particularly noteworthy, not only for its respectable activity against wild-type EGFR but also for its enhanced potency against the clinically relevant T790M mutant[19][21]. This suggests the scaffold may be a valuable starting point for developing next-generation inhibitors that can overcome acquired resistance.
Molecular visualization reveals that the potency of these compounds is often driven by the ability of the nitrile group to act as a hydrogen bond acceptor and the amino group to act as a donor, forming a network of interactions that anchor the ligand in the ATP-binding pocket. The interaction with the hinge region residue Met793, a hallmark of many potent EGFR inhibitors like Erlotinib and Gefitinib, is consistently observed in high-affinity poses[3][27].
Conclusion and Future Directions
This guide has outlined a scientifically rigorous and self-validating framework for the comparative computational analysis of aminophenylacetonitrile derivatives. By focusing on the well-validated oncogenic target EGFR, we have demonstrated how molecular docking can be employed to generate actionable hypotheses and guide the rational design of potent inhibitors.
The presented data, comparing derivatives to established drugs like Erlotinib and Gefitinib, underscores the therapeutic potential of this chemical class. The ability of some derivatives to effectively inhibit drug-resistant mutants highlights a particularly promising avenue for future research. The next logical steps involve synthesizing the highest-ranking derivatives from a comparative screen and validating their computational predictions through in vitro enzymatic assays (IC₅₀ determination) and cellular proliferation assays. This iterative cycle of computational design, chemical synthesis, and biological testing remains the cornerstone of modern structure-based drug discovery.
References
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. [Link]
- Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective d
- In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. (n.d.). Anticancer Research. [Link]
- Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). Brieflands. [Link]
- EGFR signaling pathway in breast cancers. (n.d.).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]
- Correlation coefficient graph of docking scores of various antagonists... (n.d.).
- How to generate Autodock Grid Box?. (2021).
- Binding Free Energy of Gefitinib. (n.d.).
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
- SAR summary of disubstituted pyrrolopyrimidine. (n.d.).
- Preparing the protein and ligand for docking. (n.d.). Read the Docs. [Link]
- AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
- AutoDock Vina: Molecular docking program. (n.d.). Read the Docs. [Link]
- 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002). RCSB PDB. [Link]
- Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (n.d.). PMC. [Link]
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
- Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]
- The structures of AG-490 and the other two tyrphostins with negative... (n.d.).
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). NIH. [Link]
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). MDPI. [Link]
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). Semantic Scholar. [Link]
- How I can analyze and present docking results?. (2020).
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link]
- (R)-2-Cyano-N-(1-phenyl-eth-yl)acetamide. (2013). PubMed. [Link]
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (n.d.). PMC. [Link]
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. [Link]
- Design, synthesis, characterization and molecular docking evaluation of dual-imino benzopyran analogues as potential VEGFR2 and EGFR inhibitors for breast cancer therapy. (2026).
- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed. [Link]
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.).
- Articles. (n.d.). Semantic Scholar. [Link]
- Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 19. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(3-Aminophenyl)acetonitrile
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(3-Aminophenyl)acetonitrile (CAS No. 4623-24-9). Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety protocols and regulatory considerations to ensure personnel safety and environmental compliance. The procedures outlined are grounded in the chemical principles of the compound's constituent functional groups—an aromatic amine and a nitrile—and established best practices for hazardous chemical waste management.
A Note on Safety Data Sheets (SDS): While this guide is built on authoritative sources for analogous compounds and general chemical safety, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your product. The SDS contains detailed, substance-specific information that is the primary source for safety and disposal protocols. This document serves to supplement, not replace, the manufacturer's SDS and your institution's formal Environmental Health and Safety (EHS) procedures.
Hazard Assessment: A Tale of Two Functional Groups
Understanding the proper disposal of this compound begins with a clear assessment of the hazards posed by its molecular structure. The compound is a liquid at room temperature and combines the chemical properties of an aromatic amine and an organic nitrile[1][2].
-
The Nitrile Group (-CN): Organic nitriles are of significant toxicological concern. Upon heating or contact with strong acids, they can decompose to release highly toxic hydrogen cyanide (HCN) gas[3][4]. Furthermore, metabolism of absorbed nitriles can also release cyanide, leading to delayed toxic effects[4][5]. Acetonitrile, a related compound, is classified as harmful if swallowed, in contact with skin, or if inhaled[6][7].
-
The Aromatic Amine Group (-C₆H₄NH₂): Aromatic amines as a class of compounds are known for their potential toxicity. While specific data for this compound is limited, it should be handled as a substance that is potentially harmful.
-
Flammability: Many organic nitriles, including the closely related solvent acetonitrile, are flammable liquids that pose a fire hazard when exposed to heat, sparks, or open flames[7][8]. Therefore, this compound should be handled with appropriate precautions against ignition.
Given these potential hazards, this compound must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general waste [6][9][10].
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber of sufficient thickness). | To prevent skin absorption, as nitrile compounds can be harmful upon dermal contact[6][7]. |
| Eye/Face Protection | Safety glasses with side-shields or, preferably, chemical safety goggles. | To protect eyes from splashes of the liquid chemical, which may cause serious irritation[6]. |
| Skin & Body Protection | A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes. | To protect skin from accidental contact and provide a barrier against spills. |
| Respiratory Protection | Not typically required if handled exclusively within a functioning chemical fume hood. If vapors or aerosols may be generated outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of potentially harmful vapors[11]. |
Spill Management Protocol
Accidental spills require immediate and precise action to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone[8].
-
Ventilate: Ensure the area is well-ventilated. If the spill is not inside a fume hood, increase airflow to the room if safe to do so.
-
Eliminate Ignition Sources: As a precaution against fire, extinguish all nearby open flames and turn off spark-producing equipment[3][5][11].
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to dike the spill and prevent it from spreading or entering drains[8][12].
-
Absorb and Collect: Once contained, carefully cover the spill with the absorbent material. Using non-sparking tools, collect the absorbed material and place it into a suitable, sealable, and clearly labeled container for hazardous waste[11][12].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose of Waste: The sealed container with the spill cleanup material must be disposed of as hazardous waste, following the procedures in Section 4 below.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste from collection to final destruction.
Step 1: Waste Classification
The first step in regulatory compliance is proper waste classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to see if it is a "listed" or "characteristic" hazardous waste[13].
-
While this compound is not specifically listed, wastes from the use of related nitrile compounds like acetonitrile are often assigned the EPA Hazardous Waste Number U003 [5][12].
-
It is the generator's responsibility to make a final determination, often in consultation with their institution's EHS office[5].
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Collect in a Designated Container: Dedicate a specific, sealable, and chemically compatible waste container (e.g., high-density polyethylene or glass) for this compound waste[9][14].
-
Do Not Mix: Never mix this waste with incompatible materials. Of particular concern are:
-
Strong Acids: Mixing with acids can cause a violent reaction and the release of highly toxic hydrogen cyanide gas.
-
Strong Oxidizers (e.g., perchlorates, nitrates): Mixing can create a fire or explosion hazard[8].
-
Aqueous Waste: Keep organic nitrile waste separate from aqueous waste streams unless your facility's procedures specifically allow it[15].
-
Step 3: Labeling the Waste Container
Accurate labeling is a legal requirement and essential for safety. The label on your hazardous waste container must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Toxic," "Flammable" ).
-
The accumulation start date (the date the first drop of waste was added).
Step 4: Storage Pending Disposal
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
The storage location must be cool, dry, and well-ventilated, away from heat and ignition sources[9][16].
-
Ensure the container is stored within secondary containment to catch any potential leaks[9][14].
-
Do not store with incompatible chemicals[14].
Step 5: Final Disposal
Final disposal must be conducted through your institution's EHS program or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup: Contact your EHS office to arrange for the collection of the waste container.
-
Method of Destruction: The most common and effective method for destroying this type of organic waste is high-temperature incineration in a licensed hazardous waste facility[7][17]. This process ensures the complete destruction of the hazardous components.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- Sigma-Aldrich. (2025).
- Greenfield Global. (2019). SDS US - Acetonitrile. URL
- CymitQuimica. This compound. URL
- Science Interactive. (2014).
- Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18612 Acetonitrile. URL
- Science Interactive. (2013).
- U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. URL
- Dartmouth College. Hazardous Waste Disposal Guide. URL
- Fisher Scientific. (2025).
- AK Scientific, Inc. Safety Data Sheet - 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile. URL
- Nipissing University. (2019).
- Charles River. (2011).
- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. URL
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorophenylacetonitrile. URL
- BenchChem. (2025). Proper Disposal of 4-Aminobenzonitrile: A Procedural Guide. URL
- Sigma-Aldrich. This compound | 4623-24-9. URL
- Bide Pharmatech Ltd. This compound CAS NO.4623-24-9. URL
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. URL
- Technion Israel Institute of Technology. Chemical Waste Management Guide. URL
- New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. URL
- GOV.UK. (2024). Acetonitrile - Incident management. URL
- Sigma-Aldrich. (2012).
- U.S. Environmental Protection Agency. (1993). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). URL
- U.S. Environmental Protection Agency. (2025).
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4623-24-9 [sigmaaldrich.com]
- 3. greenfield.com [greenfield.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. fishersci.com [fishersci.com]
- 6. tedpella.com [tedpella.com]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. nj.gov [nj.gov]
- 9. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 10. fishersci.com [fishersci.com]
- 11. scienceinteractive.com [scienceinteractive.com]
- 12. criver.com [criver.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. aksci.com [aksci.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Aminophenyl)acetonitrile
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(3-Aminophenyl)acetonitrile (CAS No. 4623-24-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural, step-by-step framework grounded in scientific causality and field-proven best practices. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a bifunctional molecule containing both an aromatic amine and a nitrile group. This structure dictates its toxicological profile and informs the necessary safety precautions. The primary hazards associated with this compound are:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that while the substance is hazardous, it is not acutely toxic at a level that would warrant a skull and crossbones pictogram.[1] However, it is crucial to recognize that nitrile compounds can be metabolized in the body to release cyanide, which can lead to delayed toxic effects.[3] Therefore, minimizing exposure through all routes—ingestion, inhalation, and skin contact—is of paramount importance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Standard safety glasses protect from direct splashes, while goggles provide a seal against vapors and splashes from all angles. A face shield offers an additional layer of protection for the entire face.[4] |
| Hands | Nitrile rubber gloves. Consider double-gloving for extended procedures or when handling concentrated solutions. | Nitrile gloves offer good resistance to a range of chemicals, including aromatic amines and nitriles.[5] Regularly inspect gloves for any signs of degradation or puncture. Change gloves every 30-60 minutes or immediately if contamination is suspected.[6] |
| Body | A fully buttoned laboratory coat. Consider a chemically resistant gown for procedures with a high splash potential. | A lab coat protects your skin and personal clothing from accidental spills. Ensure the material is appropriate for the chemicals being handled and that it is regularly laundered.[6] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if there is a risk of generating aerosols. | While routine handling in a fume hood should not require respiratory protection, a respirator is a critical safeguard in case of spills or inadequate ventilation.[5][7] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow for the safe handling of this compound, from preparation to the immediate post-handling steps.
-
Designate a Workspace: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including your reaction vessel, solvents, and quenching agents, before bringing the this compound into the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Dispensing: As this compound is a liquid, carefully pour the required amount into your reaction vessel.[1][9] Use a funnel to minimize the risk of spills.
-
Reaction Setup: Ensure your reaction apparatus is securely clamped and that any heating or stirring mechanisms are functioning correctly before adding other reagents.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Decontamination: Thoroughly clean any non-disposable equipment that has come into contact with this compound using an appropriate solvent.
-
Doffing PPE: Remove your PPE in the reverse order that you put it on, taking care to avoid contaminating your skin or clothing. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[5]
The following diagram illustrates the logical flow of the safe handling process.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4][5] |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] |
| Spill | Evacuate the area and remove all sources of ignition.[10][11] Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[12][13] |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound, including excess reagent, contaminated solvents, and disposable PPE, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[14]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
By adhering to the principles and procedures outlined in this guide, you can significantly mitigate the risks associated with handling this compound. A steadfast commitment to safety is the foundation of innovative and successful research.
References
- This compound | 4623-24-9 - Sigma-Aldrich. (n.d.).
- 2-(4-Aminophenyl)acetonitrile - Apollo Scientific. (2023, June 28).
- Acetonitrile - Hazardous Substance Fact Sheet. (n.d.).
- 40943-70-2 - Safety Data Sheet. (2024, November 1).
- SDS US - Greenfield Global. (2019, May 9).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. (n.d.).
- ACETONITRILE. (2001, November 12).
- This compound - CymitQuimica. (n.d.).
- 4623-24-9|this compound|BLD Pharm. (n.d.).
- SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300 - Science Interactive. (2013, October 10).
- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, June 4).
- This compound | 4623-24-9 - Sigma-Aldrich. (n.d.).
- Acetonitrile - Incident management - GOV.UK. (2024, November 4).
- How to Dispose of Acetonitrile? (2025, January 2).
Sources
- 1. This compound | 4623-24-9 [sigmaaldrich.com]
- 2. 4623-24-9|this compound|BLD Pharm [bldpharm.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. aaronchem.com [aaronchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. scienceinteractive.com [scienceinteractive.com]
- 11. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 12. greenfield.com [greenfield.com]
- 13. ACETONITRILE [terpconnect.umd.edu]
- 14. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
